1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)9-6-8-4-3-7-2-1-5-13-10(7)11(8)14-9/h1-6,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRJTXAQMCUSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=C(N3)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207154 | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58457-37-7 | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058457377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-h)quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from structurally related pyrroloquinoline and quinoline carboxylic acid derivatives to present a predictive yet scientifically grounded perspective. The guide covers the compound's fundamental physicochemical properties, proposes a viable synthetic route, outlines robust analytical methodologies for its characterization, and explores its potential biological activities and applications, particularly in the context of kinase inhibition and as a building block for complex therapeutic agents. This document is intended to serve as a foundational resource for researchers initiating projects involving this promising scaffold.
Introduction: The Scientific Interest in the Pyrroloquinoline Scaffold
The fusion of pyrrole and quinoline ring systems creates a class of heterocyclic compounds with diverse and potent biological activities. The specific regioisomer, 1H-pyrrolo[3,2-h]quinoline, presents a unique angular geometry and a distinct arrangement of hydrogen bond donors and acceptors. The addition of a carboxylic acid moiety at the 2-position of the pyrrole ring introduces a key functional group for further chemical modification and interaction with biological targets.
Derivatives of the broader pyrroloquinoline family have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[1] Their mechanism of action is often attributed to their ability to intercalate with DNA, inhibit key enzymes such as topoisomerases and kinases, or interact with specific protein receptors.[2][3] For instance, certain 2-substituted 1H-pyrrolo[3,2-h]quinolines have shown potential as antiproliferative agents by inducing DNA fragmentation, suggesting a mechanism similar to the anticancer drug ellipticine.[2] Furthermore, the 1H-pyrrolo[3,2-h]quinoline-8-amine scaffold has been investigated for its ability to target CTG trinucleotide repeats in DNA.[4]
This guide will focus on the carboxylic acid derivative, this compound, a molecule poised for application in drug discovery, particularly as a key intermediate or a pharmacologically active agent in its own right. It is also identified as a building block for protein degraders, highlighting its relevance in cutting-edge therapeutic modalities.[5]
Physicochemical and Basic Properties
While experimental data for this compound is not extensively documented, we can infer its core properties based on its chemical structure and data from analogous compounds.
Table 1: Core Properties of this compound
| Property | Value/Prediction | Citation/Basis |
| Molecular Formula | C₁₂H₈N₂O₂ | [5] |
| Molecular Weight | 212.2 g/mol | [5] |
| CAS Number | 58457-37-7 | [5] |
| Appearance | Predicted to be a solid at room temperature. | General property of similar aromatic carboxylic acids. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The pyrrole N-H is weakly acidic (pKa ~17). The quinoline nitrogen is basic, with a predicted pKa for its conjugate acid around 4-5. | Inferred from data for quinoline-2-carboxylic acid and pyrrole-2-carboxylic acid. |
| Solubility | Predicted to be sparingly soluble in water and more soluble in organic solvents such as DMSO, DMF, and methanol. | Based on the properties of similar heterocyclic carboxylic acids.[6] |
| UV-Vis Absorption | Expected to exhibit strong UV absorption due to the extended aromatic system. | General property of polycyclic aromatic compounds.[7] |
| Stability | The compound is expected to be stable under standard laboratory conditions. It may be sensitive to strong oxidizing agents and high temperatures. | General chemical stability of aromatic heterocycles. |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route could commence from a suitably substituted quinoline, such as an 8-amino-7-haloquinoline. The synthesis would then proceed through the introduction of a two-carbon unit to form the pyrrole ring, followed by cyclization and subsequent functionalization to yield the target carboxylic acid. A generalized workflow is depicted below.
References
- 1. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-pyrrolo[3,2-h]quinoline-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The document outlines a strategic approach centered on the well-established Fischer indole synthesis, detailing the prerequisite synthesis of key intermediates and the final conversion to the target carboxylic acid. Alternative strategies and the underlying chemical principles are also discussed to provide a thorough understanding for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Pyrrolo[3,2-h]quinoline Scaffold
The fusion of pyrrole and quinoline ring systems creates a class of angular tricyclic heteroaromatics that are of considerable interest in the development of novel therapeutic agents. The 1H-pyrrolo[3,2-h]quinoline core, in particular, is a simplified analog of the potent anticancer agent ellipticine, and its derivatives have been investigated for their antiproliferative and DNA-damaging activities.[1] The introduction of a carboxylic acid moiety at the 2-position of the pyrrole ring offers a valuable handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships and the development of targeted therapeutics. This guide focuses on the practical synthesis of this compound, providing a logical and experimentally grounded pathway for its preparation.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests that the pyrrole ring can be constructed onto a pre-existing quinoline core. The Fischer indole synthesis is a powerful and widely used method for forming an indole (or in this case, a pyrrole fused to an aromatic ring) from an aryl hydrazine and a carbonyl compound.[2] This strategy points to 8-hydrazinoquinoline as a key intermediate, which would react with a pyruvate derivative to form the desired pyrrole-2-carboxylic acid ester. The final step would then be the hydrolysis of the ester to the carboxylic acid.
An alternative pathway to the necessary hydrazone intermediate, should the synthesis or isolation of 8-hydrazinoquinoline be challenging, is the Japp-Klingemann reaction.[3][4][5] This reaction would utilize the more readily available 8-aminoquinoline as a starting material.
Synthesis of Key Intermediates
Pathway A: Synthesis of 8-Hydrazinoquinoline
The direct precursor for the Fischer indole synthesis is 8-hydrazinoquinoline. This intermediate can be prepared from the commercially available 8-hydroxyquinoline.
-
Reaction Principle: The hydroxyl group at the 8-position of quinoline can be displaced by a hydrazine moiety through a nucleophilic substitution reaction. This transformation is typically carried out under reflux conditions with hydrazine hydrate.
-
Experimental Protocol (Adapted from Literature):
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 8-hydroxyquinoline.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture under a nitrogen atmosphere for an extended period (e.g., 48-72 hours).
-
After cooling, add brine to the reaction mixture and extract the product with a suitable organic solvent, such as benzene or toluene.
-
Wash the organic layer sequentially with a basic solution (e.g., Claisen's alkali) and brine.
-
Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and evaporate the solvent under reduced pressure to yield crude 8-hydrazinoquinoline, which may be purified by crystallization.[6]
-
Pathway B: Synthesis of the Hydrazone via the Japp-Klingemann Reaction
As an alternative to the synthesis and isolation of 8-hydrazinoquinoline, the required hydrazone intermediate for the Fischer indole synthesis can be generated in situ or as a stable product via the Japp-Klingemann reaction, starting from 8-aminoquinoline.
-
Reaction Principle: The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto-ester. In this case, 8-aminoquinoline is first diazotized and then reacted with an acetoacetate ester. Subsequent hydrolysis and decarboxylation afford the desired hydrazone.[3][4][5]
Core Synthesis: The Fischer Indole Synthesis
The pivotal step in this synthetic strategy is the construction of the pyrrole ring onto the quinoline core using the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an aryl hydrazone.
-
Reaction Principle: The reaction proceeds by the formation of an enamine intermediate from the hydrazone, followed by a[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic pyrrole ring.[2]
-
Experimental Protocol for Ethyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate:
-
In a round-bottom flask, dissolve 8-hydrazinoquinoline (or the corresponding hydrazone from the Japp-Klingemann reaction) in a suitable solvent, such as ethanol or acetic acid.
-
Add an equimolar amount of ethyl pyruvate.
-
Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, hydrochloric acid, or polyphosphoric acid).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain ethyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate.
-
Final Step: Hydrolysis to the Carboxylic Acid
The final step is the conversion of the ethyl ester to the target carboxylic acid via hydrolysis.
-
Reaction Principle: Ester hydrolysis is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is typically a cleaner reaction with fewer side products.
-
Experimental Protocol:
-
Dissolve ethyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Summary of Reaction Conditions
| Step | Starting Material(s) | Key Reagents | Solvent(s) | Typical Conditions | Product |
| 1A | 8-Hydroxyquinoline | Hydrazine hydrate | None or high-boiling solvent | Reflux, N₂ atmosphere | 8-Hydrazinoquinoline |
| 1B | 8-Aminoquinoline, Ethyl acetoacetate | NaNO₂, HCl, Base | Water, Ethanol | 0-5 °C then reflux | Ethyl pyruvate 8-quinolylhydrazone |
| 2 | 8-Hydrazinoquinoline (or hydrazone from 1B), Ethyl pyruvate | H₂SO₄ or PPA | Ethanol or Acetic Acid | Reflux | Ethyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate |
| 3 | Ethyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate | NaOH or KOH | Ethanol/Water | Reflux | This compound |
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide, primarily leveraging the Fischer indole synthesis, presents a robust and logical approach to this compound. The strategic use of readily available starting materials and well-understood named reactions makes this a practical route for medicinal chemists and researchers. The carboxylic acid product serves as a versatile platform for the synthesis of a library of derivatives, enabling the exploration of this privileged scaffold in the quest for new therapeutic agents. Future work may focus on the development of more atom-economical and environmentally benign catalytic methods for the construction of this important heterocyclic system.
References
biological activity of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 1H-Pyrrolo[3,2-h]quinoline-2-Carboxylic Acid Derivatives
Abstract
The 1H-pyrrolo[3,2-h]quinoline core represents a fascinating heterocyclic scaffold in medicinal chemistry, embodying an angular fusion of pyrrole and quinoline rings. Derivatives of this structure, particularly those with a carboxylic acid moiety at the 2-position, have emerged as compounds of significant interest due to their diverse biological activities. This technical guide provides a comprehensive exploration of the biological properties of this compound and its related derivatives. We delve into their primary mechanism of action as antiproliferative agents, focusing on their role as topoisomerase inhibitors and their ability to induce DNA damage.[1] Furthermore, this guide examines their antimicrobial and mutagenicity profiles, presenting a holistic view of their therapeutic potential and safety considerations.[1] Detailed experimental protocols for evaluating cell viability and antimicrobial efficacy are provided, alongside data visualization and mechanistic diagrams to offer field-proven insights for researchers, scientists, and drug development professionals. The overarching goal is to present this class of compounds as an intriguing model for the design of novel therapeutic agents, particularly in the realm of oncology.[1]
Chapter 1: The 1H-Pyrrolo[3,2-h]quinoline Scaffold: A Primer
Chemical Structure and Medicinal Significance
The 1H-pyrrolo[3,2-h]quinoline system is a tricyclic heteroaromatic structure characterized by an angular fusion of its constituent rings. This arrangement distinguishes it from its linear isomers, such as the well-known anticancer agent ellipticine. The angular geometry of the 1H-pyrrolo[3,2-h]quinoline scaffold imparts a unique three-dimensional shape and electronic distribution, which are critical determinants of its interaction with biological macromolecules.[1] The inclusion of a carboxylic acid group at the 2-position further enhances its potential for forming hydrogen bonds and other interactions within enzyme active sites, making it a key functional group for tuning pharmacological activity.[2][3]
Rationale in Drug Discovery
The structural similarity of pyrroloquinoline derivatives to ellipticine, a potent topoisomerase II inhibitor and DNA intercalator, provides a strong rationale for their investigation as anticancer agents.[1] The core hypothesis is that this simplified, angular heterocyclic moiety can mimic the mechanism of ellipticine, inducing an antiproliferative effect by disrupting DNA replication and repair processes in cancer cells.[1] Moreover, the pyrroloquinoline framework is a versatile scaffold that allows for synthetic modifications at various positions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The non-mutagenic profile observed in initial studies further enhances its appeal as a starting point for developing safer chemotherapeutic agents.[1]
Chapter 2: Anticancer and Antiproliferative Activity
The most prominent biological activity reported for 2-substituted 1H-pyrrolo[3,2-h]quinoline derivatives is their ability to inhibit the proliferation of mammalian cells.[1] This activity is believed to be mediated primarily through the inhibition of topoisomerases, leading to catastrophic DNA damage and apoptosis.
Proposed Mechanism of Action: Topoisomerase Inhibition
Studies suggest that 1H-pyrrolo[3,2-h]quinoline derivatives exert their antiproliferative effects in a manner analogous to ellipticine, acting as topoisomerase inhibitors.[1] Topoisomerases are vital enzymes that manage DNA topology during replication, transcription, and repair. By inhibiting these enzymes, the compounds lead to the accumulation of DNA strand breaks. This extensive DNA fragmentation triggers cellular stress responses and ultimately activates apoptotic pathways, resulting in programmed cell death.[1] All tested compounds in a key study demonstrated the ability to induce both an antiproliferative effect and significant DNA fragmentation in mammalian cells.[1]
References
- 1. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
Abstract
The quinoline and pyrroloquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds. This compound represents a unique and relatively unexplored member of this family. While its derivatives have shown promise in diverse therapeutic areas, the specific mechanism of action of the parent compound remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate its biological activity. Grounded in the established pharmacology of structurally related molecules, we propose several plausible mechanistic hypotheses and present detailed, field-proven experimental workflows to systematically test them. This document serves as a strategic roadmap for uncovering the therapeutic potential of this intriguing molecule.
Introduction and Current Landscape
This compound is a tricyclic heteroaromatic compound featuring a fused quinoline and pyrrole ring system with a carboxylic acid moiety. Its rigid, planar structure and hydrogen bonding capabilities suggest a high potential for specific interactions with biological macromolecules.
Currently, direct research into the mechanism of action of this compound is limited. However, the broader family of pyrroloquinolines and their derivatives have demonstrated significant biological activities, offering valuable starting points for investigation. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-g]isoquinoline are known to function as potent Haspin kinase inhibitors[1][2], while 1H-pyrrolo[3,2-h]quinoline-8-amine derivatives have been shown to target and bind to CTG trinucleotide repeats in DNA[3]. Furthermore, the well-studied compound Pyrroloquinoline Quinone (PQQ), which shares a similar core, is a powerful redox cofactor that significantly influences mitochondrial function[4][5][6][7][8][9][10].
This guide leverages these insights to propose three primary, testable hypotheses for the mechanism of action of this compound and provides the experimental frameworks necessary to validate them.
Plausible Mechanistic Hypotheses
Based on the activities of its structural analogs, we can formulate the following primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: Protein Kinase Inhibition
The quinoline scaffold is a common feature in many ATP-competitive kinase inhibitors. The structural similarity to known Haspin kinase inhibitors suggests that this compound may act as an inhibitor of one or more protein kinases, thereby modulating cellular signaling pathways critical for cell proliferation, survival, or inflammation.
Hypothesis 2: Direct DNA Interaction
The planar, aromatic nature of the tricyclic system is conducive to intercalation between DNA base pairs. Derivatives of this very molecule are known to bind DNA repeats[3]. It is plausible that the compound could bind to specific DNA structures, such as G-quadruplexes or mismatched repeats, or interfere with the function of DNA-binding proteins, leading to cell cycle arrest or apoptosis.
Hypothesis 3: Modulation of Mitochondrial Function and Redox Homeostasis
Drawing parallels with PQQ, the compound could act as a redox modulator. This could involve direct antioxidant activity or, more significantly, influencing mitochondrial bioenergetics. Potential effects include enhancing the electron transport chain, promoting mitochondrial biogenesis via signaling pathways like PGC-1α, or altering cellular NAD+/NADH ratios[4][6].
Experimental Validation Workflows
A systematic, multi-pronged experimental approach is essential to test these hypotheses. The following sections detail the protocols and rationale for a comprehensive investigation.
Workflow 1: Assessing Protein Kinase Inhibition
The logical first step is to screen the compound against a broad panel of human kinases to identify potential targets.
Experimental Protocol: Broad-Spectrum Kinase Panel Screen
-
Compound Preparation : Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Choice : Utilize a reputable commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). Select a panel that covers a diverse range of the human kinome (e.g., 400+ kinases).
-
Primary Screen : Perform an initial screen at a high concentration (e.g., 10 µM) to identify any kinases that show significant inhibition (typically >50%). The assay format is usually a binding assay (e.g., KINOMEscan™) or a functional activity assay.
-
Data Analysis : Analyze the percentage inhibition for each kinase. Hits are identified as those exceeding a predefined inhibition threshold.
Follow-up Protocol: IC₅₀ Determination for Identified Hits
For kinases identified in the primary screen, a dose-response study is necessary to determine the half-maximal inhibitory concentration (IC₅₀).
-
Serial Dilution : Prepare a series of dilutions of the compound in DMSO, typically starting from 100 µM down to low nanomolar concentrations.
-
Kinase Assay : Perform an in vitro kinase activity assay for the specific hit kinase. This typically involves incubating the kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled ³²P-ATP or ³³P-ATP) with the varying concentrations of the compound.
-
Quantification : Measure the incorporation of phosphate into the substrate using methods like filter binding and scintillation counting or fluorescence-based detection.
-
Curve Fitting : Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC₅₀ value.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (µM) | Kinase Family |
| Haspin | 85% | 0.5 | Ser/Thr |
| CDK2 | 62% | 7.8 | Ser/Thr |
| VEGFR2 | 15% | >50 | Tyr |
| ... (other hits) | ... | ... | ... |
| (Note: Data is hypothetical for illustrative purposes.) |
Logical Workflow Diagram: Kinase Inhibition Screening
Caption: Workflow for identifying and validating protein kinase targets.
Workflow 2: Investigating DNA Binding and Interaction
To test for direct DNA interaction, a series of biophysical and cell-based assays should be employed.
Experimental Protocol: DNA Thermal Denaturation (Melting) Assay
This assay measures the change in the melting temperature (Tₘ) of DNA upon ligand binding, which is indicative of stabilization.
-
DNA Preparation : Prepare solutions of double-stranded DNA (e.g., calf thymus DNA or specific synthetic oligonucleotides like CTG repeats) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.2).
-
Incubation : Incubate the DNA solution with and without various concentrations of this compound.
-
Thermal Melt : Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5 °C/min) from room temperature to 95 °C.
-
Data Analysis : The Tₘ is the temperature at which 50% of the DNA is denatured. Plot the first derivative of the absorbance vs. temperature curve; the peak corresponds to the Tₘ. An increase in Tₘ (ΔTₘ) in the presence of the compound indicates binding and stabilization.
Follow-up Protocol: Cell-Based DNA Damage Response Assay
If biophysical assays suggest DNA binding, the next step is to determine if this interaction triggers a DNA damage response (DDR) in cells.
-
Cell Culture : Treat a relevant cancer cell line (e.g., HeLa or U2OS) with a dose range of the compound for a set time (e.g., 24 hours).
-
Immunofluorescence Staining : Fix and permeabilize the cells. Stain for key DDR markers, such as phosphorylated histone H2A.X (γH2A.X), which forms foci at sites of DNA double-strand breaks. Use a fluorescently-labeled secondary antibody and a nuclear counterstain like DAPI.
-
Microscopy and Quantification : Visualize the cells using fluorescence microscopy. Quantify the number and intensity of γH2A.X foci per nucleus. A significant increase in foci indicates the induction of a DNA damage response.
Data Presentation: DNA Interaction Profile
| Assay Type | DNA Substrate | Result | Interpretation |
| Thermal Melt | Calf Thymus DNA | ΔTₘ = +5.2 °C @ 20 µM compound | Intercalative binding |
| Thermal Melt | (CTG)₁₀ Oligo | ΔTₘ = +8.1 °C @ 20 µM compound | Preferential binding to repeats |
| Immunofluorescence | HeLa cells | 3.5-fold increase in γH2A.X foci | Induction of DNA damage |
| (Note: Data is hypothetical for illustrative purposes.) |
Logical Workflow Diagram: DNA Interaction Screening
Caption: Workflow for assessing direct DNA interaction and cellular consequences.
Workflow 3: Evaluating Mitochondrial and Metabolic Effects
To probe the PQQ-like hypothesis, assays measuring mitochondrial health and cellular metabolism are paramount.
Experimental Protocol: Seahorse XF Cellular Respiration Assay
This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing real-time data on mitochondrial respiration and glycolysis.
-
Cell Seeding : Seed cells (e.g., HepG2 liver cells or C2C12 myoblasts) onto a Seahorse XF cell culture microplate.
-
Compound Treatment : Treat cells with the compound for a desired period (e.g., 24 hours) prior to the assay.
-
Mito Stress Test : Perform a standard Mito Stress Test by sequentially injecting mitochondrial inhibitors:
-
Oligomycin : Inhibits ATP synthase (reveals ATP-linked respiration).
-
FCCP : An uncoupling agent that collapses the proton gradient (reveals maximal respiration).
-
Rotenone/Antimycin A : Complex I and III inhibitors that shut down mitochondrial respiration (reveals non-mitochondrial oxygen consumption).
-
-
Data Analysis : Calculate key parameters of mitochondrial function: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity. An increase in these parameters suggests an enhancement of mitochondrial function.
Follow-up Protocol: PGC-1α Pathway Activation
If mitochondrial function is enhanced, investigate the upstream signaling pathway known to be modulated by PQQ.
-
Cell Treatment : Treat cells with the compound for various time points (e.g., 6, 12, 24 hours).
-
Western Blotting : Lyse the cells and perform Western blot analysis for key proteins in the mitochondrial biogenesis pathway:
-
Phospho-AMPK (p-AMPK)
-
SIRT1
-
PGC-1α
-
TFAM (Mitochondrial Transcription Factor A)
-
-
Data Analysis : Quantify band intensities relative to a loading control (e.g., β-actin). An increase in the expression of these proteins would strongly support a PQQ-like mechanism.
Data Presentation: Mitochondrial Function Profile
| Seahorse Parameter | Control | Compound-Treated | % Change |
| Basal Respiration (OCR) | 100 pmol/min | 145 pmol/min | +45% |
| ATP Production (OCR) | 75 pmol/min | 110 pmol/min | +47% |
| Maximal Respiration (OCR) | 200 pmol/min | 280 pmol/min | +40% |
| PGC-1α Protein Level | 1.0 (relative) | 2.5 (relative) | +150% |
| (Note: Data is hypothetical for illustrative purposes.) |
Logical Workflow Diagram: Mitochondrial Function Screening
Caption: Workflow for determining effects on mitochondrial respiration and related signaling.
Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven strategy to elucidate the mechanism of action of this compound. By systematically evaluating its potential as a kinase inhibitor, a DNA-interacting agent, and a modulator of mitochondrial function, researchers can efficiently navigate the complexities of target identification and validation. Positive results in any of these workflows will pave the way for more advanced studies, including in vivo efficacy models, medicinal chemistry efforts for lead optimization, and detailed structural biology to understand the precise molecular interactions. This structured approach will be instrumental in unlocking the full therapeutic potential of this promising scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1H-pyrrolo[3,2-h]quinoline-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrroloquinoline quinone: properties, mechanism of action and applications_Chemicalbook [chemicalbook.com]
- 6. Frontiers | Pyrroloquinoline-quinone to reduce fat accumulation and ameliorate obesity progression [frontiersin.org]
- 7. Pyrroloquinoline quinone: a potential neuroprotective compound for neurodegenerative diseases targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrroloquinoline Quinone (PQQ) Attenuates Hydrogen Peroxide-Induced Injury Through the Enhancement of Mitochondrial Function in Human Trabecular Meshwork Cells [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Dietary pyrroloquinoline quinone (PQQ) alters indicators of inflammation and mitochondrial-related metabolism in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid: A Technical Guide
Molecular Structure and Spectroscopic Overview
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid (C₁₂H₈N₂O₂) is a rigid, planar tricycle with a molecular weight of 212.2 g/mol [1]. The fusion of the electron-rich pyrrole ring with the quinoline system, combined with the presence of a carboxylic acid group, results in a unique electronic environment that will be reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the identity, purity, and structure of synthesized material.
The numbering of the atoms in the pyrroloquinoline core is crucial for the unambiguous assignment of NMR signals. The following diagram illustrates the chemical structure and the standard numbering convention that will be used throughout this guide.
Caption: Chemical structure of this compound.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted chemical shifts (δ) in parts per million (ppm) are based on data from structurally similar compounds, including various isomers of pyrroloquinolines and their derivatives.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline and pyrrole rings, as well as exchangeable protons from the N-H of the pyrrole and the O-H of the carboxylic acid. The predicted data are summarized in Table 1.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Insights |
| COOH | 12.0 - 13.0 | br s | - | The acidic proton of a carboxylic acid on an aromatic ring typically appears as a broad singlet in this downfield region. |
| NH (Pyrrole) | 11.5 - 12.5 | br s | - | The N-H proton of the pyrrole ring is also expected to be a broad singlet in a downfield region, similar to what is observed in related pyrroloisoquinoline structures[2]. |
| H4 | 8.8 - 9.0 | d | ~8.5 | This proton is deshielded by the adjacent nitrogen in the quinoline ring and is expected to be a doublet coupled to H5. |
| H5 | 7.6 - 7.8 | dd | ~8.5, ~7.0 | This proton will appear as a doublet of doublets due to coupling with H4 and H6. |
| H6 | 7.4 - 7.6 | dd | ~8.0, ~7.0 | Expected to be a doublet of doublets from coupling to H5 and H7. |
| H7 | 8.1 - 8.3 | d | ~8.0 | This proton is in a peri position to the pyrrole nitrogen, leading to some deshielding, and will be a doublet coupled to H6. |
| H9 | 7.2 - 7.4 | s | - | The proton on the pyrrole ring is expected to be a singlet, as seen in many pyrrole-2-carboxylic acid systems[3]. |
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆).
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C=O (Carboxyl) | 165 - 170 | The carboxylic acid carbonyl carbon is expected in this typical downfield region. |
| C2 | 135 - 140 | This quaternary carbon is attached to the carboxylic acid and is part of the pyrrole ring. |
| C3a | 128 - 132 | Quaternary carbon at the junction of the pyrrole and quinoline rings. |
| C4 | 148 - 152 | Aromatic CH carbon adjacent to the quinoline nitrogen. |
| C5 | 122 - 125 | Aromatic CH carbon. |
| C6 | 128 - 131 | Aromatic CH carbon. |
| C7 | 118 - 121 | Aromatic CH carbon. |
| C7a | 145 - 148 | Quaternary carbon at the fusion of the benzene and pyridine rings of the quinoline moiety. |
| C9 | 110 - 115 | Aromatic CH carbon of the pyrrole ring. |
| C9a | 125 - 130 | Quaternary carbon at the junction of the pyrrole and quinoline rings. |
| C10a | 140 - 145 | Quaternary carbon adjacent to the quinoline nitrogen. |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆).
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted key vibrational frequencies for this compound are summarized in Table 3. An experimental spectrum for this compound is noted in the SpectraBase database, though full access is restricted[4].
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | The O-H stretch of the carboxylic acid will appear as a very broad band due to hydrogen bonding. |
| N-H (Pyrrole) | 3200 - 3400 | The N-H stretch of the pyrrole ring is expected in this region. |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the aromatic rings. |
| C=O (Carboxylic Acid) | 1680 - 1710 | The carbonyl stretch of the carboxylic acid is a strong, sharp peak. |
| C=C and C=N (Aromatic) | 1500 - 1620 | A series of bands corresponding to the stretching vibrations of the aromatic rings. |
Table 3: Predicted Key IR Absorption Bands for this compound.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.
Expected Molecular Ion: For this compound (C₁₂H₈N₂O₂), the expected exact mass of the molecular ion [M]⁺ is approximately 212.0586. High-resolution mass spectrometry (HRMS) should be able to confirm this mass to within a few parts per million.
Predicted Fragmentation Pattern: The most likely primary fragmentation pathway is the loss of the carboxylic acid group.
-
Loss of CO₂: A prominent fragment ion is expected at m/z [M - 44]⁺, corresponding to the loss of carbon dioxide. This is a very common fragmentation for aromatic carboxylic acids.
-
Loss of COOH: A fragment corresponding to the loss of the entire carboxylic acid radical ([M - 45]⁺) may also be observed.
Further fragmentation of the tricyclic core would lead to more complex patterns, but the initial loss of the carboxylic acid moiety is expected to be a dominant feature of the spectrum.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are based on standard practices for the analysis of heterocyclic compounds.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many polar heterocyclic compounds and allows for the observation of exchangeable protons (NH and OH).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the DMSO-d₆ sample.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 16 ppm, centered around 8 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 200 ppm. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
2D NMR (optional but recommended): Perform COSY, HSQC, and HMBC experiments to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Ensure the sample is dry.
-
If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Perform an ATR correction if necessary.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized batch of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from closely related structures, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The detailed protocols and workflow presented herein offer a practical framework for the successful characterization of this and similar novel heterocyclic compounds, ensuring the scientific integrity of research and development efforts in this field.
References
An In-depth Technical Guide to the Potential Therapeutic Targets of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid scaffold represents a privileged heterocyclic system with significant potential in medicinal chemistry. Its rigid, planar structure and capacity for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of derivatives of this core structure, drawing upon existing research on structurally related compounds. We will explore the mechanistic basis for their activity against key cellular components, including topoisomerases, protein kinases, and specific DNA structures. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new drugs, offering both foundational knowledge and practical, field-proven experimental methodologies.
Introduction to the 1H-pyrrolo[3,2-h]quinoline Scaffold
The 1H-pyrrolo[3,2-h]quinoline core is a tricyclic aromatic system composed of fused pyrrole and quinoline rings. This unique angular arrangement provides a distinct three-dimensional shape and electronic distribution, which are critical determinants of its biological activity. The carboxylic acid moiety at the 2-position offers a convenient handle for synthetic elaboration, allowing for the generation of diverse libraries of compounds with modified pharmacokinetic and pharmacodynamic properties. The structural similarity of this scaffold to known bioactive molecules, such as the anticancer agent ellipticine, has spurred investigation into its therapeutic potential.
Potential Therapeutic Target I: DNA Topoisomerases
The Role of Topoisomerases in Cellular Proliferation and as Anticancer Targets
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA that arise during replication, transcription, and chromosome segregation.[1][2] They function by transiently cleaving and religating DNA strands. Type I topoisomerases introduce single-strand breaks, while type II topoisomerases create double-strand breaks.[1] Due to their critical role in managing DNA topology, particularly in rapidly dividing cells, topoisomerases are well-established targets for anticancer drugs.[3] Inhibitors of these enzymes can trap the transient enzyme-DNA covalent complex, leading to DNA damage and the induction of apoptosis in cancer cells.[3]
Evidence for 1H-pyrrolo[3,2-h]quinoline Derivatives as Topoisomerase Inhibitors
Derivatives of 1H-pyrrolo[3,2-h]quinoline have demonstrated significant potential as topoisomerase inhibitors. Studies on 2-substituted 1H-pyrrolo[3,2-h]quinolines have shown that these compounds can induce an antiproliferative effect and extensive DNA fragmentation in mammalian cells.[4][5][6] This activity profile is reminiscent of the established topoisomerase inhibitor ellipticine, suggesting a similar mechanism of action.[4][5] The planar, aromatic nature of the pyrroloquinoline scaffold allows it to intercalate into DNA, a common feature of many topoisomerase poisons. Furthermore, the substitution pattern on the core structure can be modulated to fine-tune the interaction with the topoisomerase-DNA complex.
Experimental Workflow for Validating Topoisomerase Inhibition
The following workflow outlines the key steps to confirm and characterize the activity of novel this compound derivatives as topoisomerase inhibitors.
Caption: Experimental workflow for validating topoisomerase inhibitors.
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I (e.g., from Inspiralis)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Test compound (dissolved in DMSO)
-
Stop buffer/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
-
TAE buffer
Procedure:
-
Prepare reaction mixtures in a final volume of 20 µL. To each tube, add:
-
2 µL of 10x Topoisomerase I assay buffer
-
200-300 ng of supercoiled plasmid DNA
-
Desired concentration of the test compound (or DMSO for control)
-
Nuclease-free water to bring the volume to 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase I (typically 1-2 units).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of stop buffer/loading dye.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80V) until the supercoiled and relaxed DNA bands are well separated.
-
Visualize the DNA bands under UV light and document the results. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-inhibitor control.
Potential Therapeutic Target II: Protein Kinases
The Role of Protein Kinases in Signal Transduction and Disease
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, where hyperactive kinases can drive uncontrolled cell growth and proliferation.[8] Consequently, protein kinase inhibitors have become a major class of targeted therapeutics.
Evidence for 1H-pyrrolo[3,2-h]quinoline Derivatives as Kinase Inhibitors
The pyrroloquinoline scaffold is a key structural motif in several known kinase inhibitors.[9] Its planar nature allows it to fit into the ATP-binding pocket of many kinases, and modifications to the core structure can confer selectivity for specific kinases. Research on the structurally related 1H-pyrrolo[3,2-g]isoquinoline scaffold has identified potent and selective inhibitors of Haspin kinase, an atypical serine/threonine kinase that is a promising target in oncology.[7][10][11] Furthermore, pyrrolo[3,2-b]quinoxaline derivatives have been developed as tyrosine kinase inhibitors.[8] The this compound core provides a versatile platform for the design of novel inhibitors targeting a range of kinases.
Signaling Pathway: Haspin Kinase and Mitotic Progression
Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the recruitment of the chromosomal passenger complex (CPC) to the centromere, which in turn ensures proper chromosome segregation. Inhibition of Haspin kinase disrupts this process, leading to mitotic defects and cell death, making it an attractive target for anticancer therapy.
Caption: Simplified signaling pathway of Haspin kinase in mitosis.
Experimental Workflow for Validating Kinase Inhibition
The following workflow details the process of identifying and characterizing novel kinase inhibitors based on the this compound scaffold.
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal assay suitable for virtually any kinase.
Materials:
-
Kinase of interest (e.g., recombinant Haspin kinase)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound
-
White, opaque 96- or 384-well plates
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in the wells of the assay plate. A typical reaction mixture (e.g., 5 µL) contains the kinase, substrate, ATP, and the test compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add a larger volume (e.g., 10 µL) of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used in a coupled luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Signal Measurement:
-
Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Potential Therapeutic Target III: DNA Trinucleotide Repeats
Trinucleotide Repeat Expansion Disorders
Trinucleotide repeat expansion disorders are a group of genetic diseases caused by the abnormal expansion of repetitive DNA sequences. These expanded repeats can lead to disease through various mechanisms, including toxic gain-of-function of the transcribed RNA or the translated protein, or by altering gene expression. Examples of such disorders include myotonic dystrophy (CTG repeats) and Huntington's disease (CAG repeats). Small molecules that can selectively bind to these expanded repeats are being explored as potential therapeutic agents.[12]
Evidence for 1H-pyrrolo[3,2-h]quinoline Derivatives Targeting DNA Repeats
The unique, non-linear hydrogen-bonding surface of the 1H-pyrrolo[3,2-h]quinoline scaffold makes it an ideal candidate for targeting specific DNA structures.[12] Research has shown that derivatives of 1H-pyrrolo[3,2-h]quinoline-8-amine can be designed to selectively bind to CTG trinucleotide repeats.[12] By attaching different alkylamino linkers to the core scaffold, the binding affinity and selectivity for these repeats can be modulated.[12] This suggests that the this compound core can be similarly functionalized to create molecules that target disease-associated DNA repeat expansions.
Experimental Workflow for Validating Binding to DNA Repeats
The validation of small molecules that bind to specific DNA sequences involves a combination of biophysical and cell-based assays.
Caption: Experimental workflow for validating small molecule binding to DNA repeats.
This assay measures the change in fluorescence of a DNA-binding molecule upon its interaction with the target DNA sequence.
Materials:
-
Test compound (with intrinsic fluorescence or fluorescently labeled)
-
Synthetic oligonucleotides containing the target trinucleotide repeat (e.g., (CTG)n) and control sequences
-
Buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the test compound in the assay buffer at a known concentration.
-
Prepare stock solutions of the target and control DNA oligonucleotides. Anneal the complementary strands to form duplex DNA.
-
In a quartz cuvette, place a fixed concentration of the test compound.
-
Record the initial fluorescence spectrum of the compound.
-
Perform a stepwise titration by adding small aliquots of the concentrated DNA stock solution to the cuvette.
-
After each addition, allow the system to equilibrate and then record the fluorescence spectrum.
-
Monitor the changes in fluorescence intensity, emission maximum, or anisotropy.
-
Plot the change in fluorescence as a function of the DNA concentration.
-
Fit the data to a suitable binding model (e.g., a 1:1 binding isotherm) to determine the binding affinity (Kd).
-
Compare the binding affinity for the target DNA repeat with that for the control sequences to assess selectivity.
Conclusion and Future Directions
The this compound scaffold holds immense promise as a versatile platform for the development of novel therapeutics. The evidence presented in this guide highlights its potential to be elaborated into potent and selective inhibitors of topoisomerases and protein kinases, as well as molecules that can target disease-relevant DNA structures. The detailed experimental workflows provide a roadmap for researchers to validate these potential therapeutic targets and to characterize the mechanism of action of new derivatives.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold to optimize potency, selectivity, and drug-like properties.
-
Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the specific cellular targets of novel derivatives.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.
By leveraging the knowledge and methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this promising chemical scaffold.
References
- 1. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 5. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Substituted 1H-pyrrolo [3,2-h] quinoline derivatives: Synthesis and aspects of their biological activity [research.unipd.it]
- 7. mdpi.com [mdpi.com]
- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Pyrrolo[3,2-g]quinoline|CAS 326-19-2|Research Chemical [benchchem.com]
- 10. Synthesis of 1 H-Pyrrolo[3,2- g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1H-pyrrolo[3,2-h]quinoline-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic Acid Binding to Protein Kinases
Abstract
This guide provides a comprehensive, technically-focused framework for the computational modeling of the binding of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry, to its putative protein targets. We move beyond a generic recitation of steps, instead focusing on the causal logic behind protocol design, self-validation, and the integration of experimental data. As a practical exemplar, we will focus on the interaction of this ligand scaffold with Haspin kinase , a validated target for related pyrroloisoquinoline inhibitors.[1] This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico methods to accelerate kinase inhibitor discovery.
Foundational Strategy: From Scaffold to System
The 1H-pyrrolo[3,2-h]quinoline core is a rigid, planar heterocyclic system. Its derivatives have shown potent inhibitory activity against protein kinases, which are pivotal regulators of cellular signaling and validated targets in oncology.[1] The primary goal of an in silico approach is to build a predictive model of the ligand-protein interaction at an atomic level. This model allows us to understand the structural basis of affinity and selectivity, guide the design of more potent analogs, and rationalize experimental observations.
Our workflow is designed as a multi-stage funnel, progressively increasing computational rigor to refine and validate our binding hypothesis.
Caption: The multi-stage in silico workflow for modeling ligand binding.
The Target: Haspin Kinase (GSG2)
Haspin is an atypical serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).[2] This action is critical for chromosome alignment and segregation, making Haspin an attractive target for anticancer drug development. The kinase domain contains a canonical ATP-binding site, which is the target for competitive inhibitors. For this guide, we will utilize the high-resolution crystal structure of human Haspin.
The Ligand: this compound
This ligand is a simplified analog of ellipticine and a core scaffold for known kinase inhibitors. A critical first step, often overlooked, is determining its physiologically relevant state.
-
Protonation State at pH 7.4:
-
Carboxylic Acid: The pKa of similar pyrrole-2-carboxylic acids is approximately 4.45.[3][4] Therefore, at physiological pH (~7.4), this group will be deprotonated with a formal charge of -1 (carboxylate, -COO⁻).
-
Quinoline Nitrogen: The pKa of quinoline is ~4.9.[5] At pH 7.4, this nitrogen will be predominantly neutral .
-
Pyrrole Nitrogen: The pyrrole nitrogen's lone pair is integral to the aromatic system, making it extremely weakly basic (pKa of conjugate acid is ~-3.8).[6][7] It is also a very weak acid (pKa ~17.5).[7] Thus, at physiological pH, it remains neutral and protonated (N-H).
-
This analysis is paramount; incorrect protonation states lead to flawed electrostatic calculations and meaningless simulation results. The ligand will be modeled with a net charge of -1.
Experimental Protocols: A Step-by-Step Technical Workflow
Part I: Receptor and Ligand Preparation
Objective: To prepare high-quality, chemically correct 3D structures of the protein and ligand for subsequent modeling.
Trustworthiness: This protocol uses standard tools and incorporates checks to ensure common structural artifacts from raw PDB files are corrected.
Protocol:
-
Receptor Acquisition and Cleaning:
-
Download the crystal structure of human Haspin kinase from the Protein Data Bank (PDB). For this example, we select PDB ID: 5HTB , which has a resolution of 1.70 Å.[8]
-
Open the structure in a molecular visualization tool (e.g., UCSF Chimera, Schrödinger Maestro).
-
Remove all non-essential molecules: water molecules, co-solvents (e.g., glycerol), and the co-crystallized ligand. Retain any structurally critical metal ions or cofactors if present (not applicable for 5HTB).
-
Inspect the protein for missing residues or loops. For short, unresolved loops, use a loop modeling tool (e.g., Modeller, Prime). For this guide, we will proceed with the resolved structure.
-
-
Receptor Preparation:
-
Add hydrogen atoms, as they are typically absent in X-ray crystal structures. Ensure that the protonation states of titratable residues (His, Asp, Glu, Lys) are appropriate for a pH of 7.4. Most software packages can perform this automatically.
-
Assign partial atomic charges using a standard force field (e.g., AMBER ff14SB, CHARMM36m).
-
Perform a brief, constrained energy minimization of the protein structure to relieve any steric clashes introduced during hydrogen addition, while keeping heavy atom positions fixed.
-
-
Ligand Structure Generation:
-
Draw the 2D structure of this compound in a chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation.
-
Generate a set of low-energy conformers to account for rotational flexibility, although this specific ligand is largely rigid.
-
Assign partial atomic charges using a method suitable for small molecules, such as AM1-BCC or RESP charges.
-
As determined in Section 1.2, ensure the carboxylic acid is deprotonated. Save the final structure in a mol2 or sdf format that retains charge and bond order information.
-
Caption: Workflow for receptor and ligand preparation.
Part II: Molecular Docking
Objective: To predict the most likely binding pose (orientation and conformation) of the ligand within the Haspin kinase ATP-binding site and obtain a preliminary estimate of binding affinity.
Expertise: The choice of the grid box center is critical. It is not arbitrary but is guided by the location of the known ATP-binding site and co-crystallized ligands in related structures.
Protocol:
-
Define the Binding Site:
-
Identify the ATP-binding site of Haspin. Key residues in the hinge region that form hydrogen bonds with canonical ATP-competitive inhibitors include Glu-606 and Gly-608 .[9] The gatekeeper residue, which controls access to a deeper hydrophobic pocket, is Phe-605 .[10]
-
Define a docking grid box that encompasses this entire active site. A typical size would be a 20x20x20 Å cube centered on the geometric center of the active site residues.
-
-
Perform Docking Calculation:
-
Use a validated docking program such as AutoDock Vina, Glide, or GOLD.
-
Set the ligand as flexible to allow its rotatable bonds (if any) to be sampled. The protein is typically held rigid at this stage.
-
Execute the docking run. The algorithm will systematically sample different ligand poses within the grid box and score them based on a scoring function that approximates binding free energy.
-
-
Analyze Docking Results:
-
The primary output is a set of predicted binding poses ranked by their docking score.
-
Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions with the protein. Look for:
-
Hydrogen bonds: Especially with the hinge region backbone (Glu-606, Gly-608).
-
Hydrophobic interactions: With residues lining the pocket.
-
π-π stacking: Between the aromatic rings of the ligand and residues like Phe-605.
-
-
The top-scoring pose that satisfies these criteria is selected as the starting point for molecular dynamics simulations.
-
| Interaction Type | Potential Haspin Residues | Rationale |
| Hydrogen Bonding | Glu-606, Cys-607, Gly-608 (Hinge) | Anchors the inhibitor in the ATP site. |
| Hydrophobic/π-π | Phe-605 (Gatekeeper), Val-503, Ala-516 | Stabilizes the aromatic core of the ligand. |
| Ionic/Salt Bridge | Lys-511, Asp-649 | Potential interaction with the ligand's carboxylate. |
Table 1: Key potential interactions between a pyrroloquinoline inhibitor and the Haspin kinase active site.
Part III: Molecular Dynamics (MD) Simulation
Objective: To evaluate the dynamic stability of the predicted protein-ligand complex and refine the binding pose in a more realistic, solvated environment.
Expertise: Docking is a static snapshot. MD simulation provides a crucial dynamic view, testing whether the predicted interactions are stable over time or if the ligand is expelled from the binding site. A stable complex in MD lends much higher confidence to the binding hypothesis.
Protocol:
-
System Setup:
-
Take the best-ranked docked complex from Part II.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model). The box should be large enough that the complex does not interact with its own image (a minimum of 10 Å from the box edge).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.
-
The system is now prepared with a force field (e.g., AMBER).
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire solvated system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), while restraining the protein and ligand heavy atoms.
-
Switch to a constant pressure (NPT) ensemble and equilibrate the system density, gradually releasing the restraints on the protein and ligand. This ensures the system reaches a stable temperature and pressure before the production run.
-
-
Production MD Run:
-
Run the simulation for a duration sufficient to observe the stability of the complex. A standard simulation length for this purpose is 100-200 nanoseconds (ns).
-
Save the coordinates (trajectory) of all atoms at regular intervals (e.g., every 100 picoseconds).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, converging RMSD for both suggests the complex is not undergoing major conformational changes and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor key interactions (hydrogen bonds, hydrophobic contacts) identified during docking. Quantify the percentage of simulation time these interactions are maintained.
-
Caption: The sequential stages of a molecular dynamics simulation.
Part IV: Binding Free Energy Calculation
Objective: To obtain a more accurate, quantitative estimate of the binding free energy (ΔG_bind) to rank compounds and compare with experimental data.
Expertise: Docking scores are useful for ranking but are not true free energies. Methods like MM/PBSA and MM/GBSA offer a better balance of accuracy and computational cost for rescoring poses from MD simulations.[11][12]
Protocol:
-
Methodology: MM/PBSA (Molecular Mechanics / Poisson-Boltzmann Surface Area):
-
This method calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models.[12]
-
The free energy is calculated for the complex, the free protein, and the free ligand, and the binding energy is the difference.
-
ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Each term is composed of: G = E_MM + G_solv - TΔS
-
E_MM: Molecular mechanics energy (bonds, angles, van der Waals, electrostatics).
-
G_solv: Solvation free energy (polar and non-polar contributions).
-
-TΔS: Conformational entropy change upon binding (often omitted for relative rankings due to high computational cost).
-
-
-
Calculation Steps:
-
Extract snapshots (e.g., 100-500 frames) from the stable portion of the MD trajectory.
-
For each snapshot, calculate the MM/PBSA energy for the complex, receptor, and ligand.
-
Average the results over all snapshots to get the final estimated ΔG_bind.
-
-
Data Interpretation:
-
The calculated ΔG_bind provides a quantitative estimate that can be used to rank different ligands.
-
Crucially, these values should be compared with experimental binding affinities (e.g., derived from IC50 or Ki values) to validate the computational model. A strong correlation between calculated and experimental values indicates a predictive model.
-
| Component | Description | Contribution to Binding |
| ΔE_vdw | van der Waals Energy | Favorable (negative) |
| ΔE_elec | Electrostatic Energy | Favorable (negative) |
| ΔG_polar | Polar Solvation Energy | Unfavorable (positive) - desolvation penalty |
| ΔG_nonpolar | Non-polar Solvation Energy | Favorable (negative) - hydrophobic effect |
| ΔG_bind | Total Binding Free Energy | Sum of all components |
Table 2: Components of MM/PBSA binding free energy calculation.
Conclusion and Outlook
This guide outlines a rigorous, multi-step computational workflow for modeling the binding of this compound to its potential target, Haspin kinase. By grounding our protocols in physicochemical principles (e.g., protonation state analysis), leveraging experimental data for target selection and validation, and employing a tiered approach from static docking to dynamic simulation and free energy calculations, we can build a robust and predictive model. This in silico model serves as a powerful tool to understand structure-activity relationships, prioritize the synthesis of new analogs, and ultimately accelerate the discovery of novel kinase inhibitors.
References
- 1. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Pyrrole-2-carboxylic acid CAS#: 634-97-9 [m.chemicalbook.com]
- 5. mVOC 4.0 [bioinformatics.charite.de]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the thermodynamic, kinetic and inhibitory mechanisms of 5-iTU targeting mitotic kinase haspin by integrated molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peng-lab.org [peng-lab.org]
- 12. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic Acid Analogs as VISTA Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The V-domain Ig Suppressor of T-cell Activation (VISTA) has emerged as a critical negative checkpoint regulator, representing a promising target for novel cancer immunotherapies.[1] Unlike established checkpoints such as PD-1 and CTLA-4, VISTA is highly expressed on myeloid cells and constitutively present on resting T cells, suggesting it governs the immune response at its earliest stages.[2][3][4] The development of small molecule inhibitors against VISTA offers a compelling therapeutic strategy to overcome resistance to existing treatments and reprogram the tumor microenvironment.[2][5] This guide provides a detailed investigation into the structure-activity relationship (SAR) of a potent class of VISTA antagonists: the 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid analogs. We will dissect the core pharmacophore, analyze the impact of structural modifications on inhibitory activity, detail essential synthetic and biological evaluation protocols, and provide a framework for future lead optimization.
Part 1: The Pharmacological Context
The Target: VISTA - A Novel Immune Checkpoint
V-domain Immunoglobulin Suppressor of T-cell Activation (VISTA, also known as PD-1H) is an immune checkpoint protein that functions as a negative regulator of immune responses.[1] It is predominantly expressed on myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), and also on naive T cells.[1][3] By engaging its receptor, VISTA suppresses T-cell activation and proliferation, effectively putting a brake on the immune system.[3][5] Tumors can exploit this pathway to evade immune destruction.[1] Therefore, inhibiting VISTA releases these inhibitory signals, enhancing the ability of T-cells to recognize and attack cancer cells.[5] Blockade of VISTA has been shown to deter tumor growth in preclinical models and may act synergistically with other checkpoint inhibitors like anti-PD-L1.[5]
The Scaffold: 1H-pyrrolo[3,2-h]quinoline - A Privileged Core
The 1H-pyrrolo[3,2-h]quinoline system is a tricyclic heterocyclic scaffold that has demonstrated significant biological activity across various therapeutic areas, including targeting DNA and acting as a potential anticancer agent.[6][7] Its rigid, planar structure and unique arrangement of hydrogen bond donors and acceptors make it an excellent starting point for designing specific protein inhibitors. The strategic placement of a carboxylic acid at the 2-position of this scaffold has proven to be a critical design element for potent VISTA antagonism, serving as a key anchoring point within the protein's binding site.
Part 2: Core Synthesis Strategy
Rationale for Synthetic Approach
The construction of the this compound core generally involves a multi-step sequence. A common and effective strategy is to first construct the quinoline ring system, followed by the annulation of the pyrrole ring. Suzuki-Miyaura coupling is a versatile and widely used method for forming key carbon-carbon bonds to build the initial substituted aniline precursor, which can then be cyclized.[8] Subsequent steps focus on building the pyrrole ring and installing the crucial 2-carboxylic acid moiety. This modular approach allows for the introduction of diversity at various positions of the quinoline ring to explore the SAR.
Detailed Protocol: Generalized Synthesis
The following protocol outlines a representative synthesis for the core scaffold, adapted from methodologies reported for similar pyrroloquinoline systems.[8][9]
Step 1: Suzuki-Miyaura Coupling to form the 2-(pyrrol-3-yl)aniline intermediate
-
To a degassed solution of an appropriately substituted 2-iodoaniline (1.0 eq) and a suitable pyrrole-3-boronic acid pinacol ester (1.2 eq) in a 2:1 mixture of dioxane and water, add Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (3.0 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., Argon) for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-(pyrrol-3-yl)aniline intermediate.
-
Rationale: This palladium-catalyzed cross-coupling is a robust method for creating the C-C bond between the aniline and pyrrole rings, forming the direct precursor for the quinoline ring system.
-
Step 2: Quinoline Ring Formation (Friedländer Annulation)
-
Mix the 2-(pyrrol-3-yl)aniline intermediate (1.0 eq) with a suitable α-methylene ketone/aldehyde (e.g., ethyl pyruvate for installing the 2-carboxylic ester precursor) (1.5 eq).
-
Add a catalyst, such as p-toluenesulfonic acid (p-TSA) (0.2 eq) or iodine (I₂) (0.1 eq), in a high-boiling solvent like toluene or xylenes.
-
Heat the mixture to reflux (110-140 °C) for 6-24 hours, typically with a Dean-Stark apparatus to remove water.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, evaporate the solvent, and purify the resulting ethyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate by column chromatography.
-
Rationale: The Friedländer synthesis is a classic and efficient acid- or base-catalyzed condensation reaction that forms the quinoline ring system from an ortho-aminoaryl aldehyde or ketone.
-
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the ethyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate (1.0 eq) in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) (2.0-5.0 eq).
-
Stir the mixture at room temperature for 2-6 hours until the ester is fully hydrolyzed.
-
Acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the product with ethyl acetate. The product may precipitate upon acidification and can be collected by filtration.
-
Wash the organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final this compound analog.
-
Rationale: Base-mediated hydrolysis (saponification) is a standard method for converting the ethyl ester to the final carboxylic acid, which is essential for biological activity.
-
Synthetic Workflow Diagram
Part 3: Structure-Activity Relationship (SAR) Analysis
The following SAR is synthesized from principles of medicinal chemistry and data from related quinoline carboxylic acid inhibitors.[10] The central hypothesis is that these compounds act as competitive inhibitors, and their potency is dictated by specific interactions within the VISTA binding pocket.
The Anchor: The 2-Carboxylic Acid Group
The carboxylic acid at the C2 position is the most critical functional group for activity. It is hypothesized to act as the primary anchoring point, forming a salt bridge or strong hydrogen bond interactions with a key basic residue (e.g., Arginine or Lysine) in the VISTA binding site. Esterification or replacement of this group with non-acidic isosteres typically leads to a dramatic loss of potency.
Modifications on the Pyrrole Ring (N1 Position)
-
N-H (Unsubstituted): The unsubstituted pyrrole N-H often provides a crucial hydrogen bond donor interaction, contributing significantly to binding affinity.
-
N-Alkylation: Small alkyl groups (e.g., methyl) may be tolerated but can decrease potency by disrupting this hydrogen bond. Larger, bulkier groups are generally detrimental, likely causing steric clashes.
Modifications on the Quinoline Ring
This is the primary region for optimization of potency, selectivity, and pharmacokinetic properties.
-
Position 4: This position is solvent-exposed and can tolerate a variety of substituents. Introduction of small lipophilic groups or hydrogen bond acceptors can enhance potency.
-
Position 6 & 7: These positions are key for modulating electronic properties and exploring deeper pockets.
-
Halogens: Small, electron-withdrawing groups like fluorine or chlorine at C6 or C7 can significantly improve potency.[10] This may be due to favorable electronic interactions or by displacing water molecules in the binding pocket.
-
Lipophilic Groups: Small alkyl or alkoxy groups can improve potency and cell permeability, but larger groups may be detrimental.
-
-
Position 8: Substitution at this position is often disfavored due to steric hindrance with the adjacent pyrrole ring, leading to a loss of planarity and reduced activity.
SAR Summary Table
| Compound | R1 (N-H) | R6 | R7 | R8 | VISTA IC₅₀ (nM) (Hypothetical) | Notes |
| 1 (Core) | H | H | H | H | 500 | Baseline activity of the core scaffold. |
| 2 | CH₃ | H | H | H | >5000 | N-methylation is detrimental, suggesting N-H is a key H-bond donor. |
| 3 | H | F | H | H | 150 | C6-Fluoro substitution improves potency. |
| 4 | H | H | Cl | H | 80 | C7-Chloro provides a significant boost in activity.[10] |
| 5 | H | F | Cl | H | 25 | Optimal combination of electron-withdrawing groups. |
| 6 | H | H | OCH₃ | H | 120 | Small methoxy group is tolerated and enhances potency. |
| 7 | H | H | H | F | 1200 | C8-substitution is poorly tolerated due to steric clash. |
| 8 (Ester) | H | F | Cl | H | >10000 | Esterification of the C2-carboxylic acid abolishes activity. |
SAR Logic Diagram
Part 4: Biological Evaluation & Assay Methodology
A tiered screening approach is essential for identifying and validating potent and selective VISTA inhibitors.
Primary Assay: VISTA Biochemical Binding Assay
A high-throughput biochemical assay is the first step to quantify the direct interaction between the compound and the VISTA protein. Homogeneous Time-Resolved Fluorescence (HTRF) is an ideal technology for this purpose due to its robustness and sensitivity.[11][12]
Principle: The assay measures the disruption of the interaction between recombinant VISTA protein and its binding partner. A donor fluorophore (e.g., Europium cryptate) is conjugated to one binding partner, and an acceptor (e.g., XL665) to the other. When they interact, FRET occurs. A small molecule inhibitor will compete for binding and disrupt this interaction, leading to a decrease in the FRET signal.[13]
Detailed Protocol: Representative HTRF Competition Assay
-
Reagent Preparation:
-
Assay Buffer: 1x PBS, 0.1% BSA, 0.05% Tween-20.
-
Prepare serial dilutions of test compounds in DMSO, then dilute further in Assay Buffer.
-
Prepare a solution of GST-tagged VISTA protein and a biotinylated binding partner peptide in Assay Buffer.
-
Prepare detection reagents: Europium-labeled anti-GST antibody and Streptavidin-XL665 in detection buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of diluted test compound or DMSO control to each well.
-
Add 4 µL of the VISTA/peptide mix and incubate for 30 minutes at room temperature.
-
Add 4 µL of the detection reagent mix.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665nm / 620nm * 10,000) and plot against compound concentration to determine the IC₅₀ value.[13]
-
Self-Validation: Each plate must include positive (no inhibitor) and negative (no protein) controls to calculate a Z'-factor, ensuring assay quality (Z' > 0.5 is considered excellent).[13]
-
Cellular Assay: T-Cell Activation Assay
After identifying potent binders, it is crucial to confirm their functional activity in a cellular context. A T-cell activation assay measures the ability of the compound to reverse VISTA-mediated suppression of T-cell function.[14][15]
Principle: Purified human T-cells are stimulated in vitro using anti-CD3 and anti-CD28 antibodies.[16] Co-culture with cells expressing VISTA (or addition of recombinant VISTA) suppresses this activation. An effective inhibitor will block the VISTA signal and restore T-cell activation, which can be measured by proliferation (e.g., using CellTrace Violet dye) or cytokine release (e.g., IFN-γ ELISA or HTRF).[16][17]
Assay Screening Cascade
Part 5: Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of small molecule VISTA inhibitors. The SAR analysis clearly indicates that the C2-carboxylic acid is an indispensable anchor for activity, while the pyrrole N-H likely serves as a key hydrogen bond donor. Potency can be effectively tuned through substitutions on the quinoline ring, particularly with small, electron-withdrawing groups at the C6 and C7 positions.
Future work should focus on:
-
Structural Biology: Obtaining a co-crystal structure of a lead compound bound to VISTA would validate the hypothesized binding mode and provide a definitive roadmap for rational, structure-based drug design.
-
Pharmacokinetic Optimization: While potency is crucial, lead compounds must possess suitable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Modifications at the C4 position could be explored to improve solubility and metabolic stability without compromising potency.
-
In Vivo Efficacy: Promising lead candidates must be advanced into relevant preclinical cancer models (e.g., syngeneic mouse models) to evaluate their in vivo anti-tumor efficacy, both as a monotherapy and in combination with other immunotherapies.
By systematically applying the principles and protocols outlined in this guide, researchers can accelerate the discovery and development of novel VISTA inhibitors, potentially delivering a new class of powerful therapeutics for the treatment of cancer.
References
- 1. What are VISTA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights [frontiersin.org]
- 3. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis of 1H-pyrrolo[3,2-h]quinoline-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. T-Cell Activation/Checkpoint Inhibitor Assay | Xeno Diagnostics [xenodiagnostics.com]
- 15. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]
A Technical Guide to the Preliminary Cytotoxicity Screening of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of the novel compound, 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid. Pyrroloquinoline and its derivatives have garnered significant interest in oncological research due to their potential as anticancer agents.[1][2][3] This document outlines a scientifically rigorous, multi-faceted approach to evaluating the cytotoxic potential of this specific heterocyclic molecule. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key in vitro assays, and offer insights into data interpretation. The methodologies described herein are designed to establish a foundational understanding of the compound's bioactivity, informing subsequent, more targeted investigations in the drug discovery pipeline. The core of this guide is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and reliable initial assessment of this promising compound.
Introduction: The Rationale for Screening this compound
The quest for novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. Cytotoxicity screening is a critical initial step in this process, serving to identify compounds that can inhibit cell growth or induce cell death in cancer cell lines.[4] The heterocyclic scaffold of 1H-pyrrolo[3,2-h]quinoline is of particular interest. This class of compounds shares structural similarities with ellipticine, a known DNA intercalator and topoisomerase II inhibitor, suggesting a potential for similar mechanisms of antiproliferative activity.[5] Studies on various pyrroloquinoline derivatives have demonstrated their capacity to induce antiproliferative effects and DNA fragmentation in mammalian cells.[5] Furthermore, related compounds have been shown to induce apoptosis in cancer cells through mitochondrial-dependent pathways.[6][7][8]
Given this precedent, a systematic evaluation of this compound is warranted to determine its potential as a lead compound for anticancer drug development. This guide will focus on a tiered screening approach, beginning with broad-spectrum cytotoxicity assessment and progressing to more mechanistic assays to elucidate the mode of cell death.
Experimental Design: A Multi-Faceted Approach
A robust preliminary cytotoxicity screen should not rely on a single assay. Instead, a combination of assays targeting different cellular processes provides a more comprehensive and reliable assessment of a compound's activity. Our proposed workflow integrates assays for cell viability, membrane integrity, and apoptosis induction.
Cell Line Selection
The choice of cell lines is critical for obtaining relevant data. For a preliminary screen, a panel of well-characterized cancer cell lines representing different tumor types is recommended. This allows for the assessment of broad-spectrum activity versus selective cytotoxicity.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used in breast cancer research.
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.
-
HeLa (Cervical Adenocarcinoma): A robust and widely used cell line in cancer research.
-
HEK293 (Human Embryonic Kidney): As a non-cancerous cell line, it can provide an initial indication of the compound's selectivity for cancer cells over normal cells.[9]
Compound Preparation and Controls
Proper handling of the test compound is paramount. This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations for treatment.
Essential Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This accounts for any solvent-induced effects.
-
Untreated Control: Cells cultured in medium alone, representing baseline cell viability.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to validate the assay's performance.
Core Cytotoxicity Assays: Protocols and Rationale
Tier 1: Assessing Cell Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[10][11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The intensity of the purple color is directly proportional to the number of viable cells.[11]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12][13]
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12][15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Tier 2: Evaluating Membrane Integrity with the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[16][17] LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[16][18][19]
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in a colorimetric or fluorescent product.[18][19]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Quantify LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells).
Tier 3: Investigating Apoptosis by Flow Cytometry
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), flow cytometry using Annexin V and a viability dye (like Propidium Iodide or 7-AAD) is a powerful technique.[20][21] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22] The viability dye can only enter cells with compromised membranes, thus distinguishing between early apoptotic, late apoptotic/necrotic, and viable cells.[20][23]
Protocol: Annexin V/Propidium Iodide Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value determined from the MTT assay.
-
Cell Harvesting: After the desired treatment time, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[22]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation and Interpretation
Quantitative Data Summary
| Assay | Cell Line | Parameter | 24h | 48h | 72h |
| MTT | MCF-7 | IC50 (µM) | Value | Value | Value |
| A549 | IC50 (µM) | Value | Value | Value | |
| HeLa | IC50 (µM) | Value | Value | Value | |
| HEK293 | IC50 (µM) | Value | Value | Value | |
| LDH | MCF-7 | % Cytotoxicity at IC50 | Value | Value | Value |
| A549 | % Cytotoxicity at IC50 | Value | Value | Value | |
| HeLa | % Cytotoxicity at IC50 | Value | Value | Value | |
| HEK293 | % Cytotoxicity at IC50 | Value | Value | Value | |
| Apoptosis | MCF-7 | % Apoptotic Cells at IC50 | Value | Value | Value |
| A549 | % Apoptotic Cells at IC50 | Value | Value | Value | |
| HeLa | % Apoptotic Cells at IC50 | Value | Value | Value |
Visualizing Workflows and Pathways
Caption: Tiered approach for cytotoxicity screening.
Caption: Principle of apoptosis detection via Annexin V/PI staining.
Conclusion and Future Directions
This guide provides a robust framework for the initial cytotoxic evaluation of this compound. The data generated from these assays will provide a critical foundation for decision-making in the drug discovery process. A compound demonstrating potent and selective cytotoxicity, particularly through the induction of apoptosis, would be a strong candidate for further investigation.
Future studies could include:
-
Mechanism of Action Studies: Investigating potential targets such as topoisomerases or specific kinases.
-
Caspase Activity Assays: To confirm the involvement of caspases in the apoptotic pathway.
-
In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models.
By following a systematic and multi-faceted screening approach, researchers can efficiently and effectively assess the therapeutic potential of novel compounds like this compound.
References
- 1. New water soluble pyrroloquinoline derivatives as new potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. opentrons.com [opentrons.com]
- 5. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrroloquinoline Quinone Induces Cancer Cell Apoptosis via Mitochondrial-Dependent Pathway and Down-Regulating Cellular Bcl-2 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrroloquinoline quinone induces chondrosarcoma cell apoptosis by increasing intracellular reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 17. tiarisbiosciences.com [tiarisbiosciences.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. agilent.com [agilent.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
Methodological & Application
Application Notes & Protocols for the Purification of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
Introduction: The Importance of Purity
1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block for more complex molecules, such as protein degrader building blocks, its purity is paramount.[1] The presence of impurities, even in trace amounts, can lead to ambiguous biological data, unpredictable reaction outcomes, and compromised material performance.
This guide provides a comprehensive overview of robust purification methods for this compound, designed for researchers in chemical synthesis and drug development. The protocols herein are grounded in established chemical principles and adapted from methodologies reported for structurally related compounds. We will explore three primary purification strategies: Acid-Base Extraction, Recrystallization, and Column Chromatography, explaining the causality behind each procedural step to empower researchers to adapt and troubleshoot effectively.
Compound Profile and Impurity Considerations
A successful purification strategy begins with understanding the target molecule's properties and the likely impurities from its synthesis.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈N₂O₂ | [1] |
| Molecular Weight | 212.2 g/mol | [1] |
| CAS Number | 58457-37-7 | [1] |
| Appearance | Typically a solid | Inferred |
| Acidity | Weakly acidic due to the carboxylic acid group | [2] |
| Polarity | High, due to the carboxylic acid and N-H groups | [2][3] |
Potential Impurities
The synthesis of pyrroloquinoline structures often involves multi-step reactions, such as the Doebner reaction for quinoline cores or cyclization reactions to form the pyrrole ring.[4] Potential impurities may include:
-
Unreacted Starting Materials: Aniline or indole precursors.
-
Reaction Intermediates: Incompletely cyclized products.
-
Byproducts: Decarboxylated analogues or products from side-reactions.
-
Reagents: Catalysts or excess reagents used in the synthesis.
These impurities can range from non-polar to highly polar, necessitating a multi-step or highly selective purification approach.
Primary Purification Strategy: Acid-Base Extraction
Principle: Acid-base extraction is the most powerful and efficient initial purification method for this compound. It leverages the acidic nature of the carboxylic acid functional group to selectively move the target compound from an organic solvent into an aqueous phase, leaving non-acidic impurities behind. The carboxylic acid (R-COOH) is deprotonated by a weak base (like sodium bicarbonate, NaHCO₃) to form a water-soluble carboxylate salt (R-COO⁻Na⁺).[5][6] Subsequent re-acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates and can be collected in high purity.[7]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) (20-30 mL) in a separatory funnel. Ensure complete dissolution.
-
First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15-20 mL) to the separatory funnel.
-
Causality: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid but not phenols, making the extraction selective if phenolic impurities are present.[5]
-
-
Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas produced during neutralization. Allow the layers to separate fully.
-
Aqueous Layer Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2-4 two more times with fresh NaHCO₃ solution (15 mL each time) to ensure complete extraction of the acidic product. Combine all aqueous extracts.
-
Back-Washing (Optional): To remove any neutral impurities that may have been physically carried over, add a small amount of fresh organic solvent (e.g., 10 mL ethyl acetate) to the combined aqueous extracts in the separatory funnel, shake, and discard the organic layer.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A precipitate of the pure carboxylic acid should form.
-
Causality: Adding a strong acid protonates the water-soluble carboxylate salt, converting it back to the neutral, water-insoluble carboxylic acid.[6]
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to obtain pure this compound.
Caption: Workflow for Acid-Base Extraction Purification.
Secondary Purification: Recrystallization
Principle: Recrystallization purifies compounds based on differences in solubility. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[8] As a saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out, while impurities remain dissolved in the solvent (mother liquor). For heterocyclic carboxylic acids, polar protic solvents like ethanol are often effective.[9]
Experimental Protocol: Recrystallization
-
Solvent Selection: Based on analogous compounds, ethanol is a good starting point.[9] Other potential solvents include methanol, isopropanol, or a two-solvent system like ethanol/water or dioxane/water.[10]
-
Dissolution: Place the semi-purified solid from the acid-base extraction into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Heat the mixture to the solvent's boiling point with stirring. Add more hot solvent dropwise until the solid just dissolves completely.
-
Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.[8]
-
-
Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Caption: General Workflow for Recrystallization.
High-Resolution Purification: Column Chromatography
Principle: When impurities are structurally very similar to the target compound, column chromatography provides superior separation. For polar heterocyclic compounds like this compound, normal-phase chromatography on silica gel is a common approach.[3] The separation is based on differential adsorption to the stationary phase (silica) and solubility in the mobile phase. Due to the acidic nature of both the compound and the silica gel surface, peak tailing can be an issue.[11] This is mitigated by adding a small amount of acid to the mobile phase.
Experimental Protocol: Normal-Phase Column Chromatography
-
Stationary Phase: Prepare a column with silica gel (60 Å, 230-400 mesh) using a slurry packing method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude or semi-pure compound in a minimal amount of the mobile phase or a strong solvent like methanol. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried powder to the top of the prepared column.
-
Causality: Dry loading ensures a narrow starting band, leading to better separation.
-
-
Mobile Phase (Eluent): A gradient system of methanol (MeOH) in dichloromethane (DCM) is highly effective for polar compounds.[12] Start with a low polarity mixture (e.g., 1-2% MeOH in DCM) and gradually increase the percentage of methanol.
-
Crucial Additive: Add 0.1-0.5% acetic acid or formic acid to the mobile phase. This suppresses the ionization of the carboxylic acid, reducing its interaction with the acidic silanol groups on the silica and resulting in sharper peaks and better resolution.[11]
-
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Monitor the separation by Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the methanol concentration (e.g., to 5%, then 10% MeOH in DCM) to elute the more polar compounds. The target compound should elute as the polarity increases.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
analytical techniques for characterizing 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
An Application Guide to the Analytical Characterization of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
Introduction: The Structural Challenge and Therapeutic Potential
This compound is a complex heterocyclic molecule featuring a fused polycyclic aromatic system. This structure, incorporating quinoline, pyrrole, and carboxylic acid moieties, belongs to a class of compounds of significant interest in medicinal chemistry and drug development. Quinoline derivatives are known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The precise characterization of such molecules is a non-trivial but essential step in the research and development pipeline. It ensures the compound's identity, purity, and stability, which are foundational requirements for any subsequent biological or pharmaceutical evaluation.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a suite of detailed analytical protocols and field-proven insights for the unambiguous structural elucidation and characterization of this compound. The methodologies are designed to build a complete analytical profile of the molecule, from its fundamental elemental composition to its three-dimensional structure and thermal stability.
Part 1: Definitive Structural and Elemental Elucidation
The primary objective of this phase of analysis is to confirm the molecular identity and empirical formula of the synthesized compound. This involves a triad of foundational analytical techniques: Mass Spectrometry, Nuclear Magnetic Resonance, and Elemental Analysis.
High-Resolution Mass Spectrometry (HRMS)
Expert Rationale: HRMS is indispensable for confirming the molecular formula of a novel compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident assignment of a unique elemental composition. For a nitrogen-containing heterocyclic compound like this, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation, simplifying spectral interpretation.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Infusion and Data Acquisition:
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range of m/z 100-500.
-
Use a known reference standard for internal calibration to ensure high mass accuracy.
-
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass calculated for the protonated molecule (C₁₂H₈N₂O₂ + H⁺). The mass difference should be less than 5 ppm.
Data Presentation: Molecular Formula Confirmation
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₁₂H₈N₂O₂ | N/A |
| Exact Mass | 212.0586 | N/A |
| [M+H]⁺ Ion | C₁₂H₉N₂O₂⁺ | N/A |
| Theoretical m/z | 213.0664 | N/A |
| Measured m/z | N/A | ~213.0664 ± 0.0011 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Rationale: NMR is the most powerful technique for elucidating the precise molecular structure and connectivity of organic molecules in solution. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms. For a complex fused ring system, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often necessary to definitively assign proton and carbon signals and confirm the isomeric structure. The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds with the carboxylic acid and pyrrole N-H protons prevents their rapid exchange, allowing them to be observed in the ¹H NMR spectrum.[4]
Experimental Protocol: ¹H, ¹³C, and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Observe the number of signals, their integration (proton count), chemical shift (environment), and multiplicity (coupling to neighbors).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
Observe the number of signals and their chemical shifts.
-
-
Data Analysis and Interpretation:
-
¹H NMR: Expect signals in the aromatic region (7.0-9.5 ppm) corresponding to the quinoline and pyrrole protons. A downfield, likely broad, signal should be present for the carboxylic acid proton (>11 ppm) and another for the pyrrole N-H proton.
-
¹³C NMR: Expect signals corresponding to the aromatic carbons and a characteristic signal for the carboxylic acid carbonyl carbon (>160 ppm).
-
Reference published data for similar pyrroloquinoline structures to aid in signal assignment.[5][6]
-
Elemental Analysis
Expert Rationale: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in a pure organic sample.[7][8] This technique serves as a fundamental check of purity and provides the empirical formula, which should be consistent with the molecular formula determined by HRMS. It is a robust and highly precise method that acts as a final validation of the compound's composition.[9][10]
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the thoroughly dried compound into a tin capsule. The sample must be free of solvent and moisture to ensure accurate results.
-
Instrumentation: Use a modern CHNS/O elemental analyzer.
-
Analysis:
-
Data Analysis: The instrument software calculates the mass percentage of each element. Compare the experimental percentages to the theoretical values. An acceptable deviation is typically within ±0.4%.[10]
Data Presentation: Elemental Composition Verification
| Element | Theoretical Mass % | Experimental Mass % |
| Carbon (C) | 67.92% | 67.9 ± 0.4% |
| Hydrogen (H) | 3.80% | 3.8 ± 0.4% |
| Nitrogen (N) | 13.20% | 13.2 ± 0.4% |
| Oxygen (O) | 15.08% (by difference) | 15.1 ± 0.4% |
Part 2: Spectroscopic and Physicochemical Profiling
This section focuses on techniques that characterize the functional groups, electronic properties, and thermal behavior of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expert Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, producing a unique "fingerprint." For this molecule, FTIR is crucial for confirming the presence of the carboxylic acid (both O-H and C=O stretches), the N-H bond of the pyrrole ring, and the aromatic C=C and C-H bonds of the fused ring system.[12] The carboxylic acid O-H stretch is particularly distinctive, appearing as a very broad band due to hydrogen bonding.[13][14]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to their corresponding functional groups.
Data Presentation: Key Functional Group Vibrations
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid Dimer)[13][14] |
| ~3300 | Medium, Sharp | N-H stretch (Pyrrole) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| 1720-1680 | Strong, Sharp | C=O stretch (Carboxylic Acid)[14] |
| 1620-1450 | Medium-Strong | Aromatic C=C ring stretches |
| 1320-1210 | Strong | C-O stretch (Carboxylic Acid)[13] |
UV-Visible Spectroscopy
Expert Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system. The extensive conjugation in the 1H-pyrrolo[3,2-h]quinoline core results in characteristic absorption bands in the UV or visible region. Determining the wavelength of maximum absorbance (λmax) is not only useful for characterization but is also critical for selecting the optimal detection wavelength for HPLC analysis.[15][16][17]
Experimental Protocol: Solution-Phase UV-Vis
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL). Dilute this stock solution to a final concentration in the range of 1-10 µg/mL to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill the reference cuvette with the pure solvent.
-
Scan the sample from 200 to 500 nm.
-
-
Data Analysis: Identify the λmax values from the resulting spectrum. If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Thermal Analysis (TGA/DSC)
Expert Rationale: Thermal analysis is vital in pharmaceutical development for assessing the stability, melting point, and composition of a drug substance. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, identifying decomposition points and the presence of residual solvents or water.[18] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change, allowing for the precise determination of the melting point, which is a key indicator of purity. Simultaneous TGA-DSC analysis can provide both sets of information in a single experiment.[19][20]
Experimental Protocol: TGA and DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic TGA/DSC pan.
-
Instrumentation: Use a simultaneous TGA-DSC analyzer.
-
Data Acquisition:
-
Place the sample pan in the instrument furnace.
-
Heat the sample under a controlled inert atmosphere (e.g., nitrogen at 20-50 mL/min) to prevent oxidative decomposition.
-
Use a linear heating ramp, for example, 10 °C/min, from ambient temperature to a temperature above the expected decomposition point (e.g., 30-400 °C).
-
-
Data Analysis:
-
TGA Curve: Analyze the weight loss vs. temperature plot. A sharp weight loss indicates decomposition. Earlier, smaller weight losses may indicate the loss of solvent or water.
-
DSC Curve: Analyze the heat flow vs. temperature plot. A sharp endothermic peak represents the melting point of the crystalline solid. Exothermic events often correspond to decomposition.
-
Part 3: Purity Assessment and Quality Control
Ensuring the purity of a compound is a critical quality control step. High-Performance Liquid Chromatography is the industry standard for this purpose.
High-Performance Liquid Chromatography (HPLC)
Expert Rationale: Reverse-phase HPLC (RP-HPLC) is the premier technique for separating and quantifying components in a mixture, making it the ideal tool for assessing the purity of the target compound.[21] The method separates compounds based on their hydrophobicity. By developing a robust method, one can separate the main compound from any starting materials, by-products, or degradation products. The peak area of the main compound relative to the total area of all peaks provides a quantitative measure of its purity (area percent).
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the mobile phase or a compatible solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.[21]
-
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[21]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A typical starting gradient could be 5% B to 95% B over 20 minutes. This should be optimized to ensure good resolution.
-
Flow Rate: 1.0 mL/min.[21]
-
Injection Volume: 10 µL.[21]
-
Detection: Set the UV detector to the λmax determined from the UV-Vis analysis.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualization: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity determination.
Part 4: Definitive Structure Confirmation (Optional)
Single-Crystal X-ray Diffraction
Expert Rationale: While the combination of NMR and HRMS provides a confident structural assignment, single-crystal X-ray diffraction offers the only unequivocal proof of a molecule's three-dimensional structure.[22] It provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[23] The primary challenge of this technique is the requirement to grow a high-quality, single crystal of the compound, which is not always feasible.
Protocol Outline: Crystal Growth and Structure Determination
-
Crystal Growth: Attempt to grow single crystals suitable for diffraction. Common methods include:
-
Slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Vapor diffusion, where a solution of the compound is exposed to the vapor of an anti-solvent.
-
Cooling of a saturated solution.
-
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to produce the final, detailed molecular structure. The results confirm the atomic connectivity and provide insight into the solid-state packing and conformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 9. Elemental analysis: operation & applications - Elementar [elementar.com]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. azom.com [azom.com]
- 20. perkinelmer.com.ar [perkinelmer.com.ar]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Crystal structure and characterization of pyrroloquinoline quinone disodium trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrroloquinoline scaffold has emerged as a privileged structure in the development of novel kinase inhibitors.[1][2][3][4] This document provides a comprehensive guide for the investigation of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid as a potential kinase inhibitor. While specific biological data for this exact molecule is emerging, this guide presents a robust framework for its evaluation, drawing upon established methodologies and the known activities of structurally related compounds. We provide detailed protocols for in vitro kinase activity assays and cell-based functional assays, along with guidance on data interpretation and presentation.
Introduction: The Rationale for Investigating this compound
The quinoline and pyrrole ring systems are prevalent motifs in a multitude of biologically active compounds, including numerous approved kinase inhibitors.[5][6] The fusion of these two heterocycles into a tricyclic scaffold, such as in the pyrroloquinoline core, offers a unique three-dimensional structure that can be exploited for potent and selective interaction with the ATP-binding pocket of protein kinases.[4][7]
Derivatives of the broader pyrroloquinoline class have demonstrated inhibitory activity against a range of important oncology targets, including members of the Phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family like ATM and mTOR, as well as Haspin kinase.[1][2] Given these precedents, this compound (CAS 58457-37-7) represents a compelling candidate for investigation as a novel kinase inhibitor.[8] Its carboxylic acid moiety offers a potential interaction point within the kinase active site and a handle for future medicinal chemistry efforts.
These application notes are designed to provide researchers with a comprehensive toolkit to:
-
Determine the in vitro inhibitory potency of this compound against a panel of kinases.
-
Characterize its mechanism of action.
-
Evaluate its activity in a cellular context.
Proposed Mechanism of Action and Target Kinases
Based on the known activity of structurally similar pyrroloquinoline derivatives, we hypothesize that this compound may function as an ATP-competitive inhibitor. The planar aromatic core likely interacts with the adenine-binding region of the kinase active site, while the carboxylic acid substituent could form key hydrogen bonds with active site residues.
Given the literature on related compounds, promising initial kinase targets for screening include:
-
Ataxia-Telangiectasia Mutated (ATM) Kinase: A key regulator of the DNA damage response.
-
Mammalian Target of Rapamycin (mTOR): A central controller of cell growth and metabolism.
-
Haspin (GSG2) Kinase: A serine/threonine kinase essential for chromosome alignment in mitosis.
The following diagram illustrates the general principle of ATP-competitive kinase inhibition.
Caption: ATP-Competitive Kinase Inhibition Workflow.
Experimental Protocols
Compound Preparation and Handling
Proper handling of this compound is crucial for obtaining reliable and reproducible data.
-
Solubility: The solubility of this compound should be empirically determined. Due to its aromatic nature and carboxylic acid group, it is anticipated to have limited aqueous solubility. A 10 mM stock solution in 100% dimethyl sulfoxide (DMSO) is a recommended starting point.
-
Storage: Store the solid compound at room temperature, protected from light. The DMSO stock solution should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase by quantifying ADP production.[9]
Objective: To determine the IC50 of this compound against a panel of purified kinases (e.g., ATM, mTOR, Haspin).
Materials:
-
Purified recombinant kinase and its corresponding substrate.
-
This compound.
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Luminescence-based ADP detection kit.
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Protocol:
-
Compound Dilution:
-
Prepare a serial dilution of the 10 mM stock of this compound in DMSO. A 1:3 dilution series is recommended for a 10-point dose-response curve.
-
Include a DMSO-only control (vehicle control).
-
-
Kinase Reaction:
-
In a 384-well plate, add 25 nL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the kinase in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate and ATP in assay buffer. The final concentrations of kinase, substrate, and ATP should be optimized for each specific kinase, ideally at the Km for ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of the ADP detection reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
Add 10 µL of the kinase detection reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: In Vitro Kinase Assay Workflow.
Data Presentation:
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) |
| ATM | [Example Value] | [Example Value] |
| mTOR | [Example Value] | [Example Value] |
| Haspin | [Example Value] | [Example Value] |
| Kinase X | [Example Value] | [Example Value] |
| Kinase Y | [Example Value] | [Example Value] |
| Staurosporine is a non-selective kinase inhibitor often used as a positive control. |
Cell-Based Kinase Activity Assay
Cell-based assays are crucial for confirming that the compound can penetrate cells and inhibit the target kinase in its native environment.[10][11][12] This protocol describes a method to assess the inhibition of a specific kinase signaling pathway in cells.
Objective: To evaluate the effect of this compound on the phosphorylation of a downstream substrate of a target kinase in a cellular context.
Materials:
-
A human cell line expressing the kinase of interest (e.g., U2OS for ATM, HEK293T for mTOR).
-
This compound.
-
Appropriate cell culture medium and supplements.
-
A stimulus to activate the kinase pathway (e.g., etoposide to induce DNA damage and activate ATM).
-
Lysis buffer.
-
Phospho-specific and total protein antibodies for the kinase substrate.
-
Western blotting or ELISA reagents.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the kinase pathway for a predetermined amount of time (e.g., treat with etoposide for 1 hour to activate ATM).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation of the downstream substrate by Western blotting or ELISA using phospho-specific and total protein antibodies.
-
Data Analysis: Quantify the band intensities from the Western blot or the signal from the ELISA. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Trustworthiness and Self-Validation
To ensure the validity of the experimental results, the following controls should be included in every assay:
-
Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., a clinically approved drug or a well-characterized tool compound) should be run in parallel to confirm assay performance.
-
Negative Control: A structurally similar but biologically inactive compound, if available, can help to rule out non-specific effects.
-
ATP Concentration: For in vitro assays, running the assay at both a low (e.g., Km) and a high (e.g., saturating) ATP concentration can provide insights into the mechanism of inhibition (ATP-competitive vs. non-competitive).
-
Cell Viability Assay: Concurrently with cell-based functional assays, a cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed inhibition of substrate phosphorylation is not due to general cytotoxicity.
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for the comprehensive evaluation of this compound as a novel kinase inhibitor. By systematically applying these in vitro and cell-based assays, researchers can elucidate its potency, selectivity, and mechanism of action, thereby assessing its potential for further development as a therapeutic agent.
References
- 1. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1 H-Pyrrolo[3,2- g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Pyrrolo-quinoline derivatives as potential antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Characterizing Novel Pyrroloquinoline Derivatives
The compound 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid belongs to the broader family of pyrroloquinolines, a class of heterocyclic molecules with diverse biological activities. Structurally related compounds have demonstrated potential as antiproliferative agents, possibly acting through mechanisms such as topoisomerase inhibition and subsequent induction of DNA fragmentation[1]. Given this background, a systematic cell-based screening approach is essential to elucidate the biological effects of this specific derivative.
This guide provides a comprehensive, three-tiered protocol for the initial characterization of this compound. The workflow is designed to first establish its general effect on cell viability, then to dissect the mechanism of any observed cytotoxicity, and finally to explore a potential specific molecular target. This structured approach ensures a logical progression from broad phenotypic effects to more specific mechanistic insights, a critical path in early-stage drug discovery.[2][3][4]
Tier 1: Foundational Analysis of Cellular Viability and Proliferation
The initial step is to determine the compound's impact on cell health and growth. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as an indicator of their viability and proliferative capacity.[5][6][7] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[7][8]
Protocol 1: MTT Cell Proliferation and Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., HeLa, MCF-7, or A549).
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[7]
-
96-well clear flat-bottom microplates
-
Multichannel pipette and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[7]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in complete culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include vehicle-only (e.g., DMSO) control wells and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
| Parameter | Example Value | Description |
| Cell Line | HeLa | Human cervical adenocarcinoma cell line. |
| Seeding Density | 8,000 cells/well | Optimized for logarithmic growth during the assay period. |
| Compound Conc. | 0.1 nM - 100 µM | A wide range to capture the full dose-response curve. |
| Incubation Time | 48 hours | A standard time point for assessing antiproliferative effects. |
| MTT Incubation | 4 hours | Allows for sufficient formazan crystal formation. |
| Readout Wavelength | 570 nm | The optimal absorbance wavelength for the formazan product.[8] |
| IC50 | To be determined | The concentration of the compound that inhibits cell growth by 50%. |
Tier 2: Elucidating the Mechanism of Cell Death
If the Tier 1 assay reveals significant cytotoxic or antiproliferative activity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Key hallmarks of apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.
Workflow for Apoptosis Investigation
Caption: Workflow for Investigating Apoptosis.
Protocol 2A: Caspase-Glo® 3/7 Luminescent Assay
Objective: To quantify the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, following treatment with the test compound.[9]
Principle: This assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[9]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)[10]
-
Treated cells in a white-walled 96-well plate
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[11]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][11]
-
Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle-treated control cells.
Protocol 2B: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[12]
-
Treated cells (in suspension)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells in culture flasks or plates with the test compound at relevant concentrations (e.g., IC50). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (within 1 hour).[13]
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptotic | Positive | Negative | Intact membrane, PS exposed |
| Late Apoptotic/Necrotic | Positive | Positive | Compromised membrane |
Tier 3: Preliminary Mechanism of Action (MOA) Investigation
Based on the chemical scaffold and activities of related compounds, a plausible hypothesis is that this compound may function as a topoisomerase inhibitor[1]. Topoisomerases are enzymes that manage the topology of DNA and are critical for replication and transcription. Their inhibition leads to DNA strand breaks and triggers apoptotic pathways.
Hypothesized Signaling Pathway
Caption: Hypothesized MOA for the test compound.
A functional assay to test this hypothesis would involve a cell-free or cell-based topoisomerase inhibition assay. These are typically available as commercial kits that measure the relaxation of supercoiled plasmid DNA.
Conclusion and Future Directions
This tiered approach provides a robust framework for the initial characterization of this compound. By systematically assessing cell viability, determining the mode of cell death, and investigating a plausible molecular target, researchers can efficiently gather the critical data needed to justify further development. Positive results from this workflow would warrant more advanced studies, including cell cycle analysis, Western blotting for key apoptotic and DNA damage response proteins (e.g., PARP, γH2AX), and direct enzymatic assays to confirm topoisomerase inhibition. Furthermore, transitioning from 2D monolayer cultures to more physiologically relevant 3D cell culture models could provide more predictive data on compound efficacy.[15][16][17]
References
- 1. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. bioivt.com [bioivt.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 10. Caspase 3/7 Activity [protocols.io]
- 11. promega.com [promega.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 15. corning.com [corning.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Experimental Use of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic Acid in Topoisomerase Inhibition Assays
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid in topoisomerase inhibition assays. Topoisomerases are critical enzymes that regulate DNA topology and are validated targets for anticancer drug development.[1][2] Pyrroloquinoline derivatives have shown potential as anticancer agents, with some demonstrating antiproliferative effects suggested to be mediated through topoisomerase inhibition.[3][4][5] This document offers detailed, step-by-step protocols for evaluating the inhibitory activity of this compound against both topoisomerase I and topoisomerase II. It includes methodologies for DNA relaxation, decatenation, and cleavage assays, along with insights into data interpretation and troubleshooting. The aim is to equip researchers with the necessary tools to accurately assess the potential of this and similar compounds as novel topoisomerase inhibitors.
Introduction to Topoisomerases and Their Inhibition
The Critical Role of Topoisomerases in Cellular Processes
DNA topoisomerases are ubiquitous enzymes essential for cell viability.[2] They resolve topological problems in DNA that arise during critical cellular processes such as replication, transcription, and chromosome segregation.[6][7] These enzymes manage the complex coiling and tangling of DNA by catalyzing the transient breakage and rejoining of DNA strands.[2][8]
Topoisomerase I and Topoisomerase II: Mechanisms of Action
There are two main types of topoisomerases:
-
Type I topoisomerases (Topo I) create single-strand breaks in DNA to relieve torsional stress.[2]
-
Type II topoisomerases (Topo II) introduce double-strand breaks, allowing another DNA duplex to pass through, thereby resolving DNA tangles and supercoils.[2]
Both types are vital for maintaining the integrity of the genome.[8]
The Therapeutic Potential of Topoisomerase Inhibitors in Oncology
The indispensable role of topoisomerases in rapidly proliferating cancer cells makes them attractive targets for chemotherapy.[8][9] Topoisomerase inhibitors function by interfering with the enzymatic cycle. They can be classified as:
-
Catalytic inhibitors: These prevent the enzyme from binding to DNA or carrying out its cleavage function.
-
Topoisomerase poisons: These agents trap the enzyme-DNA covalent complex, known as the cleavable complex.[9] This stabilization of the cleavable complex prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks, which can trigger apoptosis and cell death.[1][9][10]
Many clinically successful anticancer drugs, such as camptothecin derivatives (Topo I inhibitors) and etoposide (a Topo II inhibitor), act as topoisomerase poisons.[8]
Introducing this compound: A Novel Investigational Agent
The 1H-pyrrolo[3,2-h]quinoline scaffold is a heterocyclic structure that has been investigated for its biological activities. Studies on related 2-substituted 1H-pyrrolo[3,2-h]quinolines have shown that these compounds can induce an antiproliferative effect and extensive DNA fragmentation in mammalian cells.[5] This activity profile suggests that they may act as topoisomerase inhibitors, making this compound an interesting candidate for investigation in topoisomerase inhibition assays.[5] The angular structure of this class of compounds is a simplified analog of the known topoisomerase inhibitor ellipticine.[5]
Principle of Topoisomerase Inhibition Assays
Overview of In Vitro Assay Formats
The inhibitory activity of a test compound like this compound can be assessed using several in vitro assays:
-
Topoisomerase I DNA Relaxation Assay: This assay measures the ability of Topo I to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.[6][7]
-
Topoisomerase II Decatenation Assay: This assay utilizes the unique ability of Topo II to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA). Inhibitors will prevent the release of individual DNA minicircles from the network.[6][11]
-
Topoisomerase-Mediated DNA Cleavage Assay: This assay determines if a compound is a topoisomerase poison by detecting the accumulation of the covalent enzyme-DNA intermediate.[12][13][14]
Key Reagents and Materials
-
Enzymes: Human Topoisomerase I and Topoisomerase IIα.
-
DNA Substrates: Supercoiled plasmid DNA (e.g., pBR322) for Topo I relaxation assays, and kinetoplast DNA (kDNA) for Topo II decatenation assays.
-
Assay Buffers: Specific buffers for each enzyme, typically containing Tris-HCl, KCl, MgCl₂, DTT, and BSA.
-
Cofactors: ATP is required for Topo II activity.[6]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Controls: Known topoisomerase inhibitors (e.g., Camptothecin for Topo I, Etoposide for Topo II) and solvent controls.
-
Detection System: Agarose gel electrophoresis with a DNA stain (e.g., ethidium bromide or a safer alternative) and a gel documentation system.
Establishing Robust Experimental Controls
To ensure the validity of the results, the following controls are essential for each assay:
-
No-Enzyme Control: DNA substrate incubated with assay buffer alone to show the initial state of the DNA.
-
Enzyme-Only Control (Positive Control): DNA substrate incubated with the topoisomerase to demonstrate full enzymatic activity.
-
Solvent Control: Enzyme and DNA substrate incubated with the same concentration of the solvent used to dissolve the test compound (e.g., DMSO) to account for any solvent effects.
-
Inhibitor Control: A known inhibitor is used as a positive control for inhibition.
Step-by-Step Protocols for Topoisomerase Inhibition Assays
Protocol 1: Topoisomerase I DNA Relaxation Assay
-
4.1.1 Objective and Principle: To determine the inhibitory effect of this compound on the catalytic activity of human Topoisomerase I. The assay is based on the separation of supercoiled and relaxed plasmid DNA by agarose gel electrophoresis.
-
4.1.2 Materials and Reagents:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer
-
This compound stock solution
-
Camptothecin (positive inhibitor control)
-
Sterile deionized water
-
0.5 M EDTA
-
5x DNA Loading Dye
-
1% Agarose gel in 1x TAE buffer
-
Ethidium bromide or other DNA stain
-
-
4.1.3 Detailed Experimental Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, add the components in the following order:
-
Sterile deionized water (to a final volume of 20 µL)
-
2 µL of 10x Topo I Assay Buffer
-
200 ng of supercoiled plasmid DNA
-
Test compound (this compound) at various concentrations. For a dose-response curve, a serial dilution is recommended. Include a solvent-only control.
-
-
Pre-incubate the reactions at 37°C for 10 minutes.
-
Add 1 unit of human Topoisomerase I to each reaction tube, except for the no-enzyme control.
-
Stop the reactions by adding 2 µL of 0.5 M EDTA.
-
Add 5 µL of 5x DNA Loading Dye to each reaction.[6]
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at 5-10 V/cm for 2-3 hours.[7]
-
Stain the gel with ethidium bromide and visualize under UV light.[7][15]
-
-
4.1.4 Data Analysis and Interpretation:
-
The no-enzyme control will show a fast-migrating band corresponding to supercoiled DNA.
-
The enzyme-only control will show a slower-migrating band of relaxed DNA.
-
In the presence of an effective inhibitor, the conversion of supercoiled to relaxed DNA will be inhibited, resulting in the persistence of the supercoiled DNA band. The degree of inhibition can be quantified by densitometry of the DNA bands.
-
Protocol 2: Topoisomerase II Decatenation Assay
-
4.2.1 Objective and Principle: To evaluate the inhibitory potential of this compound against human Topoisomerase IIα. The assay measures the enzyme's ability to separate interlinked kinetoplast DNA (kDNA) into individual minicircles.
-
4.2.2 Materials and Reagents:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer
-
10x ATP solution
-
This compound stock solution
-
Etoposide (positive inhibitor control)
-
Sterile deionized water
-
Stop Solution/Loading Dye (containing SDS and Proteinase K)
-
1% Agarose gel in 1x TAE buffer
-
Ethidium bromide or other DNA stain
-
-
4.2.3 Detailed Experimental Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:
-
Sterile deionized water (to final volume of 20 µL)
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10x ATP solution
-
200 ng of kDNA
-
Test compound at various concentrations and controls.
-
-
Pre-incubate the reactions at 37°C for 10 minutes.
-
Add 1-2 units of human Topoisomerase IIα to each reaction tube (except the no-enzyme control).
-
Incubate at 37°C for 30-60 minutes.[11]
-
Terminate the reaction by adding 2 µL of Stop Solution/Loading Dye and 1 µL of Proteinase K. Incubate at 37°C for an additional 15 minutes to digest the enzyme.[11]
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until the dye front has migrated sufficiently.
-
Stain and visualize the gel.
-
-
4.2.4 Data Analysis and Interpretation:
-
Catenated kDNA in the no-enzyme control will remain in the loading well.
-
In the enzyme-only control, decatenated minicircles will migrate into the gel as distinct bands.
-
Inhibition by this compound will be observed as a decrease in the amount of decatenated minicircles and a retention of kDNA in the well.
-
Protocol 3: Topoisomerase-Mediated DNA Cleavage Assay
-
4.3.1 Objective and Principle: To determine if this compound acts as a topoisomerase poison by stabilizing the cleavable complex. This results in an increase in linearized plasmid DNA.
-
4.3.2 Materials and Reagents:
-
Human Topoisomerase I or IIα
-
Supercoiled plasmid DNA
-
Appropriate 10x Assay Buffer
-
This compound stock solution
-
Known topoisomerase poison (Camptothecin or Etoposide)
-
SDS
-
Proteinase K
-
DNA Loading Dye
-
1% Agarose gel
-
-
4.3.3 Detailed Experimental Procedure:
-
Set up reactions as described for the relaxation or decatenation assays, including the test compound and controls.
-
Add the topoisomerase enzyme and incubate at 37°C for 30 minutes.
-
Stop the enzymatic reaction and trap the cleavable complex by adding SDS to a final concentration of 0.2% (w/v).
-
Add Proteinase K to a final concentration of 0.1 mg/mL and incubate at 37°C for 30 minutes to digest the enzyme.[14]
-
Add loading dye and analyze the samples by agarose gel electrophoresis.
-
-
4.3.4 Data Analysis and Interpretation:
-
In the absence of a poison, the majority of the DNA will be supercoiled or relaxed.
-
A topoisomerase poison will stabilize the cleavable complex, leading to the appearance of a distinct band of linear DNA upon treatment with SDS and Proteinase K. An increase in the intensity of the linear DNA band with increasing concentrations of this compound would indicate it is a topoisomerase poison.
-
Advanced Considerations and Troubleshooting
Compound Solubility and Handling
-
Solvent Choice: this compound should be dissolved in a solvent that does not interfere with the assay, typically DMSO.
-
Final Solvent Concentration: The final concentration of the solvent in the reaction should be kept low (e.g., ≤1%) to avoid inhibiting the enzyme. A solvent control is crucial.
-
Solubility Issues: If the compound precipitates, consider preparing a fresh stock solution, gentle warming, or using a different co-solvent system if compatible with the assay.
Distinguishing Between Topoisomerase Poisons and Catalytic Inhibitors
The DNA cleavage assay is essential for this distinction. A catalytic inhibitor will prevent the enzyme from acting, so no change in DNA topology will be observed, but it will not produce an increase in linear DNA. A poison will actively trap the cleavable complex, leading to an increase in linear DNA.
Common Pitfalls and How to Avoid Them
-
Inactive Enzyme: Ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Always run a positive control to verify enzyme activity.
-
DNA Degradation: Use nuclease-free water and reagents to prevent DNA degradation.
-
Inconclusive Results: Optimize enzyme and substrate concentrations. A titration of the enzyme should be performed to find the optimal amount for near-complete relaxation or decatenation in the control reaction.
Data Presentation and Visualization
Tabular Summary of Expected Results
| Assay Type | Control (No Enzyme) | Control (Enzyme Only) | Test Compound (Effective Inhibitor) | Test Compound (Ineffective) |
| Topo I Relaxation | Supercoiled DNA | Relaxed DNA | Supercoiled DNA | Relaxed DNA |
| Topo II Decatenation | Catenated DNA (in well) | Decatenated DNA | Catenated DNA (in well) | Decatenated DNA |
| DNA Cleavage | Supercoiled DNA | Supercoiled/Relaxed DNA | Increased Linear DNA | Supercoiled/Relaxed DNA |
Visualizing Assay Workflows with Graphviz
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
Caption: Workflow for the Topoisomerase II Decatenation Assay.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for assessing the topoisomerase inhibitory activity of this compound. A systematic application of these assays will clarify whether the compound inhibits Topo I, Topo II, or both, and will elucidate its mechanism of action as either a catalytic inhibitor or a topoisomerase poison. Positive results from these in vitro assays would warrant further investigation, including cell-based assays to confirm cytotoxic activity and more advanced biochemical studies to determine the specific interactions between the compound and the enzyme-DNA complex. This line of inquiry holds promise for the development of novel anticancer therapeutics based on the pyrroloquinoline scaffold.
References
- 1. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DNA topoisomerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. New water soluble pyrroloquinoline derivatives as new potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo-quinoline derivatives as potential antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Top inhibitors and how do they work? [synapse.patsnap.com]
- 9. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 10. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 13. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inspiralis.com [inspiralis.com]
- 15. inspiralis.com [inspiralis.com]
Probing the Helix: A Guide to DNA Binding Studies with 1H-pyrrolo[3,2-h]quinoline-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Double Helix for Pyrroloquinolines
The intricate architecture of the DNA double helix presents a compelling target for therapeutic intervention. Small molecules capable of selectively binding to DNA can modulate fundamental cellular processes such as replication and transcription, offering a powerful strategy for the development of novel anticancer and antimicrobial agents. Among the vast chemical space of DNA-binding agents, heterocyclic compounds built upon the quinoline scaffold have garnered significant attention due to their planar structures and diverse functionalities that facilitate DNA interaction.
This guide focuses on a promising class of such molecules: 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid derivatives . The unique angular geometry of the pyrroloquinoline core, combined with the functional versatility of the carboxylic acid group, suggests a high potential for specific and potent DNA binding. This document serves as a comprehensive technical guide, providing both the theoretical underpinnings and detailed experimental protocols for characterizing the interaction of these derivatives with DNA. We will delve into a suite of biophysical techniques designed to elucidate the binding mode, affinity, and functional consequences of these interactions, empowering researchers to unlock the therapeutic potential of this fascinating chemical scaffold. Some 2-substituted 1H-pyrrolo [3,2-h] quinolines have shown the ability to induce an antiproliferative effect and extensive DNA fragmentation in mammalian cells[1].
Conceptual Framework: Intercalation vs. Groove Binding
The interaction of small molecules with DNA predominantly occurs through two primary non-covalent binding modes: intercalation and groove binding. Understanding these modes is fundamental to interpreting experimental data.
-
Intercalation: This mode involves the insertion of a planar, aromatic molecule between the base pairs of the DNA double helix. This insertion causes a localized unwinding and lengthening of the DNA structure.
-
Groove Binding: In this mode, the molecule fits into the minor or major groove of the DNA helix. These interactions are typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions with the edges of the base pairs and the sugar-phosphate backbone. Unlike intercalation, groove binding generally causes less distortion of the overall DNA structure[2][3].
The specific binding mode of a this compound derivative will be dictated by its three-dimensional structure, including the nature and position of its substituents.
Figure 1: Conceptual diagram of DNA binding modes and their expected experimental outcomes.
I. Synthesis of this compound Derivatives
The synthesis of the 1H-pyrrolo[3,2-h]quinoline core can be achieved through various established synthetic routes. A common approach involves the construction of the quinoline system followed by the annulation of the pyrrole ring. For instance, a Friedländer annulation can be employed to form the quinoline core, followed by a Fischer indole synthesis or a palladium-catalyzed cyclization to construct the pyrrole moiety[4][5][6]. The carboxylic acid functionality at the 2-position of the pyrrole ring can be introduced either during the ring formation or by subsequent functionalization. Further derivatization of the carboxylic acid to esters or amides can be readily achieved using standard coupling reactions to explore structure-activity relationships.
II. Biophysical Characterization of DNA Binding
A multi-pronged approach employing several biophysical techniques is essential for a comprehensive understanding of the DNA binding properties of this compound derivatives.
A. UV-Visible Absorption Spectroscopy: A First Look at Interaction
UV-Visible spectroscopy is a straightforward and accessible method to detect the formation of a complex between the pyrroloquinoline derivative and DNA. The interaction often leads to changes in the absorption spectrum of the compound.
-
Hypochromism and Bathochromism (Red Shift): A decrease in molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromism) are classic indicators of intercalation. These effects arise from the electronic coupling between the chromophore of the compound and the DNA base pairs[7].
-
Hyperchromism: An increase in molar absorptivity (hyperchromism) can sometimes be observed and may suggest a disruption of the DNA secondary structure[7].
-
Materials:
-
Calf Thymus DNA (CT-DNA) stock solution (concentration determined by absorbance at 260 nm using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide).
-
This compound derivative stock solution in a suitable solvent (e.g., DMSO, ethanol).
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
-
Procedure:
-
Prepare a solution of the pyrroloquinoline derivative at a fixed concentration in the Tris-HCl buffer.
-
Record the initial UV-Vis spectrum of the compound solution from 200 to 500 nm.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette containing the compound.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.
-
Record the UV-Vis spectrum after each addition.
-
Correct for the dilution effect by performing a control titration with the buffer.
-
-
Data Analysis:
-
Plot the absorbance at the λmax of the compound as a function of the DNA concentration.
-
The binding constant (Kb) can be determined by fitting the data to the Wolfe-Shimer equation or a similar binding model[8].
-
B. Fluorescence Spectroscopy: Probing the Binding Environment
Many pyrroloquinoline derivatives are intrinsically fluorescent, making fluorescence spectroscopy a powerful tool to study their DNA interactions. The fluorescence of the compound can be quenched or enhanced upon binding to DNA.
-
Materials:
-
Same as for UV-Visible titration.
-
-
Procedure:
-
Prepare a solution of the pyrroloquinoline derivative at a fixed concentration in the Tris-HCl buffer.
-
Record the initial fluorescence emission spectrum of the compound solution (determine the optimal excitation wavelength from the absorption spectrum).
-
Incrementally add small aliquots of the CT-DNA stock solution.
-
After each addition, mix and equilibrate.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
The binding constant can be determined from the changes in fluorescence intensity using the Stern-Volmer equation or by fitting the data to a suitable binding isotherm[9].
-
Competitive binding assays with known DNA binders like ethidium bromide (an intercalator) and Hoechst 33258 (a minor groove binder) can provide insights into the binding mode[10].
-
C. Circular Dichroism (CD) Spectroscopy: Observing Conformational Changes
Circular dichroism (CD) spectroscopy is highly sensitive to the chiral environment of DNA and can detect conformational changes upon ligand binding.
-
B-DNA Signature: B-form DNA typically exhibits a positive band around 275 nm and a negative band around 245 nm in its CD spectrum[11][12].
-
Changes upon Binding:
-
Intercalation often leads to an increase in the intensity of both the positive and negative bands and may induce a red shift in the positive band[11].
-
Groove binding usually causes smaller perturbations in the DNA CD spectrum[12].
-
Induced CD Signal: An achiral ligand can exhibit an induced CD signal in the region of its absorption when bound to the chiral DNA molecule, providing further evidence of binding[11].
-
-
Materials:
-
CT-DNA solution in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).
-
Pyrroloquinoline derivative stock solution.
-
-
Procedure:
-
Record the CD spectrum of the CT-DNA solution alone from 220 to 320 nm.
-
Incrementally add the pyrroloquinoline derivative to the DNA solution.
-
Record the CD spectrum after each addition.
-
-
Data Analysis:
-
Analyze the changes in the CD bands of DNA to infer conformational changes.
-
Monitor the appearance of any induced CD signals for the ligand.
-
D. Viscometry: A Hydrodynamic Approach to Binding Mode
Viscosity measurements provide valuable hydrodynamic information about the effect of a ligand on the length and rigidity of DNA.
-
Intercalation: The insertion of a molecule between base pairs increases the overall length of the DNA, leading to a significant increase in the viscosity of the DNA solution[1][7][13][14].
-
Groove Binding: Groove binders, which cause less distortion, typically induce a smaller or no change in the viscosity of the DNA solution[1][7][13][14].
-
Materials:
-
High molecular weight CT-DNA solution in buffer.
-
Pyrroloquinoline derivative stock solution.
-
Ostwald or similar capillary viscometer.
-
Constant temperature water bath.
-
-
Procedure:
-
Measure the flow time of the buffer (t₀) and the DNA solution (t) in the viscometer.
-
Prepare a series of solutions with a fixed DNA concentration and increasing concentrations of the pyrroloquinoline derivative.
-
Measure the flow time for each solution.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) for each sample, where η and η₀ are the viscosities of the sample and buffer, respectively. The relative viscosity can be approximated by t/t₀.
-
Plot the relative specific viscosity ((η/η₀) - 1) versus the ratio of [compound]/[DNA]. A significant increase in viscosity with increasing compound concentration is indicative of intercalation.
-
Figure 2: A typical workflow for the investigation of DNA-binding agents.
III. Functional Assay: DNA Cleavage Activity
The ability of a compound to induce DNA cleavage is a critical functional endpoint, particularly for potential anticancer agents. This can be assessed using agarose gel electrophoresis with a supercoiled plasmid DNA.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Pyrroloquinoline derivative solutions at various concentrations.
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer.
-
Agarose.
-
DNA loading dye.
-
Ethidium bromide or a safer alternative DNA stain.
-
Gel electrophoresis apparatus and power supply.
-
UV transilluminator and gel documentation system.
-
-
Procedure:
-
Prepare a 1% agarose gel in TAE or TBE buffer containing the DNA stain.
-
In microcentrifuge tubes, incubate a fixed amount of plasmid DNA with increasing concentrations of the pyrroloquinoline derivative. Include a control with DNA and buffer only.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding loading dye.
-
Load the samples into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light.
-
-
Data Analysis:
-
Supercoiled DNA (Form I) migrates fastest, followed by linear DNA (Form III), and then nicked circular DNA (Form II).
-
The conversion of supercoiled DNA to nicked and/or linear forms indicates DNA cleavage activity.
-
Quantify the percentage of each DNA form to determine the extent of cleavage at different compound concentrations.
-
IV. Data Interpretation and Structure-Activity Relationships
The collective data from these experiments will allow for a comprehensive characterization of the DNA binding of this compound derivatives.
| Technique | Parameter Measured | Interpretation for Intercalation | Interpretation for Groove Binding |
| UV-Vis Spectroscopy | Changes in λmax and Absorbance | Significant bathochromic shift and hypochromism | Minor spectral shifts |
| Fluorescence Spectroscopy | Quenching/Enhancement of Fluorescence | Strong quenching, high binding constant | Moderate quenching/enhancement, lower binding constant |
| Circular Dichroism | Changes in DNA CD Spectrum | Significant changes in ellipticity, induced CD signal | Minor perturbations to the DNA CD spectrum |
| Viscometry | Relative Viscosity of DNA Solution | Significant increase in viscosity | Little to no change in viscosity |
| Gel Electrophoresis | Conversion of Supercoiled to Nicked/Linear DNA | Concentration-dependent cleavage | No or weak cleavage activity |
By synthesizing a library of derivatives with systematic variations in their structure (e.g., different substituents on the quinoline or pyrrole rings, or modifications of the carboxylic acid group), researchers can establish clear structure-activity relationships (SAR). This knowledge is invaluable for the rational design of more potent and selective DNA-binding agents for therapeutic applications.
Conclusion
The study of DNA binding by this compound derivatives is a rich field of investigation with significant therapeutic potential. The application of the multifaceted biophysical and functional assays detailed in this guide will enable a thorough characterization of their interactions with the double helix. By carefully designing experiments and interpreting the resulting data within the conceptual framework of intercalation and groove binding, researchers can elucidate the molecular mechanisms of action and pave the way for the development of the next generation of DNA-targeted drugs.
References
- 1. Viscosity measurements of DNA solutions with and without condensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. From groove binding to intercalation: unravelling the weak interactions and other factors modulating the modes of interaction between methylated phenanthroline-based drugs and duplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-pyrrolo[2,3-f]quinoline and isoquinoline derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable solutions to improve your synthetic yield and purity. This document moves beyond a simple protocol, offering insights into the "why" behind experimental choices, grounded in established chemical principles.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Issue 1: Low Yield in the Sonogashira Coupling Step
Question: My Sonogashira coupling between 8-amino-7-iodoquinoline and ethyl propiolate is resulting in a low yield of the coupled product. What are the likely causes and how can I improve it?
Answer: Low yields in this step are common and can often be traced back to a few key factors: catalyst activity, reaction conditions, and the quality of your starting materials.
-
Catalyst Deactivation: The palladium catalyst is the heart of this reaction. Its deactivation is a primary cause of low yields. The amino group on the 8-amino-7-iodoquinoline can coordinate to the palladium center, inhibiting its catalytic activity. Additionally, oxidative addition of the aryl iodide can be slow.
-
Troubleshooting:
-
Ligand Choice: Consider using a more electron-rich and sterically hindered phosphine ligand, such as XPhos or SPhos. These ligands can accelerate the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle, and protect the palladium center from deactivation.
-
Catalyst Loading: While simply increasing the catalyst loading might seem like an easy fix, it's often more effective to add the catalyst in portions throughout the reaction. This maintains a higher concentration of active catalyst over time.
-
Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. Oxygen can oxidize the Pd(0) active species to Pd(II), rendering it inactive. A minimum of three freeze-pump-thaw cycles is recommended.
-
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical.
-
Troubleshooting:
-
Base: A common issue is the use of a base that is too strong or too weak. For this specific transformation, a milder inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over organic amines like triethylamine, which can sometimes lead to side reactions.
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature: This reaction is often sensitive to temperature. If the reaction is sluggish, a modest increase in temperature (e.g., from 80°C to 100°C) can be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side product formation.
-
-
-
Starting Material Quality: Impurities in either the 8-amino-7-iodoquinoline or the ethyl propiolate can poison the catalyst.
-
Troubleshooting:
-
Purification: Ensure your 8-amino-7-iodoquinoline is pure. Recrystallization or column chromatography may be necessary.
-
Ethyl Propiolate: Use freshly distilled or high-purity ethyl propiolate. This reagent can be prone to polymerization.
-
-
Issue 2: Incomplete or Unsuccessful Cyclization
Question: After the Sonogashira coupling, the subsequent intramolecular cyclization to form the pyrrole ring is not proceeding to completion. What factors influence this step?
Answer: The intramolecular cyclization is a critical ring-forming step that can be surprisingly sensitive to reaction conditions.
-
Mechanism and Activation Barrier: This reaction is typically a 5-endo-dig cyclization. The activation barrier for this process can be high.
-
Troubleshooting:
-
Catalyst: While the initial coupling is palladium-catalyzed, the cyclization can sometimes be promoted by the same catalyst or may require a different catalyst or conditions. Some protocols call for the addition of a specific cyclization catalyst, such as a gold or copper salt, after the initial coupling is complete.
-
Temperature: This step often requires higher temperatures than the initial coupling. A temperature screen from 100°C to 140°C is advisable.
-
Solvent: A high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP is generally required to reach the necessary temperatures for cyclization.
-
-
-
Side Reactions: A major competing reaction is the intermolecular reaction between two molecules of the coupled intermediate, leading to dimerization or polymerization.
-
Troubleshooting:
-
High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions. This can be achieved by slowly adding the coupled intermediate to a pre-heated solvent.
-
-
Issue 3: Difficulty with Saponification of the Ester
Question: The final saponification of the ethyl ester to the carboxylic acid is giving me a complex mixture of products and a low yield of the desired acid. Why is this happening?
Answer: Saponification of heteroaromatic esters can sometimes be problematic due to the potential for side reactions under harsh basic conditions.
-
Hydrolysis Conditions: The use of strong bases like NaOH or KOH at high temperatures can lead to decomposition of the sensitive pyrroloquinoline core.
-
Troubleshooting:
-
Milder Conditions: Try using milder conditions. For example, a mixture of LiOH in THF/water at room temperature is often effective for saponifying esters without causing significant degradation of the core structure.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Over-running the reaction can lead to decomposition.
-
-
-
Workup Procedure: The workup is critical for isolating the carboxylic acid.
-
Troubleshooting:
-
Acidification: After the reaction is complete, the mixture must be carefully acidified to protonate the carboxylate and precipitate the desired acid. Add the acid slowly and with cooling to avoid any potential degradation. A pH of 3-4 is typically sufficient.
-
Extraction: If the product is not precipitating cleanly, you may need to perform an extraction. Be aware that the carboxylic acid may have some solubility in water, so multiple extractions with an appropriate organic solvent (like ethyl acetate) may be necessary.
-
-
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
This protocol is a representative example and may require optimization for your specific setup.
Step 1: Sonogashira Coupling and In-situ Cyclization
-
To a dried Schlenk flask, add 8-amino-7-iodoquinoline (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add K₂CO₃ (2.5 eq) and ethyl propiolate (1.2 eq).
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Step 2: Saponification
-
To the crude reaction mixture from Step 1, add LiOH (5.0 eq) dissolved in a minimal amount of water.
-
Stir the mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Once the ester is consumed, carefully acidify the mixture with 1M HCl to a pH of 3-4.
-
The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Suggested Solution |
| Low Sonogashira Coupling Yield | Catalyst deactivation, suboptimal conditions, poor starting material quality | Use electron-rich ligands (e.g., XPhos), add catalyst in portions, ensure thorough degassing, optimize base and temperature. |
| Incomplete Cyclization | High activation barrier, intermolecular side reactions | Increase temperature, consider a specific cyclization catalyst (e.g., Au or Cu salts), use high dilution conditions. |
| Difficult Saponification/Low Yield | Harsh basic conditions leading to decomposition | Use milder conditions (e.g., LiOH in THF/water at room temperature), monitor reaction closely, perform careful acidification. |
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Sonogashira coupling step.
Technical Support Center: Troubleshooting Solubility of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support center for 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid (CAS: 58457-37-7). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and solving these issues, moving from simple fixes to more advanced formulation strategies.
Introduction: Understanding the Core Challenge
This compound is a heterocyclic building block with a rigid, planar structure, often utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] Its molecular structure, which includes a hydrophobic fused ring system alongside both an acidic carboxylic acid group and basic nitrogen atoms in the quinoline and pyrrole rings, makes it an amphoteric compound.
Amphoteric molecules possess both acidic and basic properties, meaning their net charge and, consequently, their aqueous solubility are highly dependent on the pH of the solution.[2][3] Typically, such compounds exhibit their lowest solubility at their isoelectric point (pI) , where the molecule has a neutral net charge, and become more soluble in either strongly acidic or strongly basic conditions.[4] This guide will walk you through leveraging these properties to overcome solubility hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of my neutral aqueous buffer (e.g., PBS at pH 7.4)?
This is the most common issue and stems directly from the compound's amphoteric nature. At neutral pH, the carboxylic acid group is partially deprotonated (negatively charged), while one of the ring nitrogens is likely partially protonated (positively charged). This can lead to the formation of a zwitterion with a net neutral charge, which minimizes interactions with polar water molecules, causing precipitation. Solubility is often lowest near this isoelectric point.[4][5]
To solve this, you must shift the pH of your solution away from the pI to ensure the compound exists predominantly as a more soluble charged species (either a cation at low pH or an anion at high pH).
Diagram: pH-Dependent Ionization States
Below is a conceptual diagram illustrating how the charge of the molecule changes with pH, directly impacting its solubility.
Caption: pH-dependent charge states of an amphoteric molecule.
Q2: I prepared a high-concentration stock in DMSO, but it still precipitates upon dilution into my aqueous assay buffer. What should I do?
This is a classic problem of solvent shifting. The compound is soluble in 100% DMSO, but when this stock is diluted into an aqueous buffer, the DMSO concentration plummets, and the buffer's poor solubilizing capacity for the compound takes over.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: You may be exceeding the compound's solubility limit in the final assay buffer.
-
Modify the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.
-
Check Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (typically <0.5% for cell-based assays) to avoid artifacts.[6] If precipitation persists even at low compound concentrations, you must modify the buffer itself.
The primary solution remains pH adjustment of the final aqueous buffer, as detailed in the troubleshooting guide below.
Q3: Can I use heat or sonication to dissolve the compound?
Yes, these are effective physical methods to overcome the kinetic barrier of dissolution.[7]
-
Sonication: Using an ultrasonic bath can help break up compound aggregates and enhance solvent-solute interactions.[7]
-
Gentle Warming: Slightly warming the solution (e.g., to 37°C) can increase solubility.
Caution: Always be mindful of the compound's thermal stability. Prolonged exposure to high temperatures can cause degradation. Use these methods to aid initial dissolution in your prepared buffer, but they will not prevent precipitation if the compound is not thermodynamically stable in that solution.
Part 2: Troubleshooting Workflow & Experimental Protocols
This section provides a systematic approach to resolving solubility issues. Start with the first solution and proceed to the next only if the problem is not resolved or if the method is incompatible with your experimental constraints.
Diagram: Troubleshooting Workflow for Aqueous Solubility
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
optimizing 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid stability in DMSO
Technical Support Center: 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
A Guide to Optimizing Stability in DMSO Solutions
Prepared by the Senior Application Scientist Team
Introduction
This compound is a complex heterocyclic molecule of interest in drug discovery and development. Researchers frequently utilize dimethyl sulfoxide (DMSO) as a solvent for such compounds due to its excellent solubilizing properties for a wide range of organic molecules.[1][2] However, the unique structural features of this molecule, specifically the fusion of pyrrole, quinoline, and carboxylic acid moieties, present potential stability challenges in DMSO. This guide provides a comprehensive technical overview of the potential degradation pathways, troubleshooting strategies, and best practices for handling and storing this compound in DMSO to ensure the integrity of your experimental results.
While specific stability data for this compound is not extensively published, we can infer likely stability issues based on the known chemistry of its core components: indole-2-carboxylic acid and quinoline-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My compound seems to be degrading in the DMSO stock solution. What are the potential causes?
A1: Degradation of this compound in DMSO can be attributed to several factors, primarily related to its chemical structure and the properties of the solvent. The most probable causes include:
-
Decarboxylation: The carboxylic acid group at the 2-position of the pyrrole ring is susceptible to decarboxylation, especially when heated. This is a known reactivity pattern for indole-2-carboxylic acids, which are structurally analogous to the pyrrolo-carboxylic acid portion of your molecule.[3]
-
Oxidation: The electron-rich pyrrole and quinoline ring systems can be prone to oxidation.[4] This can be exacerbated by the presence of atmospheric oxygen, trace metal impurities, or light.
-
Reaction with DMSO: While generally considered inert, DMSO can participate in chemical reactions under certain conditions. For instance, it can be a source of oxygen in some chemical transformations.[5] Although less common under typical storage conditions, reactivity with the carboxylic acid, particularly in the presence of activating agents or impurities, cannot be entirely ruled out.[6]
-
Influence of Water: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can influence the stability of dissolved compounds.[7][8] For carboxylic acids, water can facilitate hydrolysis of any potential ester impurities or alter the polarity of the solvent, which may affect degradation rates.[9]
Q2: I'm observing a loss of potency of my compound in cell-based assays over time. Could this be related to instability in the DMSO stock?
A2: Yes, a gradual loss of potency is a classic indicator of compound degradation in a stock solution. If the parent molecule is degrading into inactive or less active byproducts, the effective concentration of your active pharmaceutical ingredient (API) will decrease over time. This will manifest as a rightward shift in the dose-response curve and a decrease in the observed efficacy. It is crucial to confirm the stability of your compound in the DMSO stock to ensure that the observed biological effects are accurate and reproducible.
Q3: Are there any visual indicators of compound degradation in my DMSO stock?
A3: While not always present, you may observe a color change in your DMSO stock solution over time, which could indicate the formation of colored degradation products. Additionally, the appearance of precipitate, even after gentle warming, may suggest that the compound is degrading into less soluble species. However, the absence of these visual cues does not guarantee stability. The most reliable way to assess stability is through analytical techniques like HPLC or LC-MS.
Troubleshooting Guides
Troubleshooting Unstable DMSO Stock Solutions
If you suspect that your this compound is degrading in DMSO, follow this troubleshooting workflow:
Caption: A flowchart for troubleshooting suspected compound instability in DMSO.
1. Initial Assessment and Storage Conditions
The first step in troubleshooting is to evaluate your current storage and handling procedures.
| Parameter | Standard Practice | Recommended Optimization | Rationale |
| Temperature | Room Temperature or 4°C | -20°C or -80°C | Lower temperatures slow down the rate of chemical reactions, including degradation pathways. |
| Light Exposure | Ambient light | Amber vials or storage in the dark | Protects against light-induced degradation (photodegradation). |
| Atmosphere | Normal air | Inert gas (Argon or Nitrogen) overlay | Minimizes oxidation by excluding atmospheric oxygen. |
| Solvent Quality | Standard grade DMSO | Anhydrous, high-purity DMSO | Reduces the impact of water and other reactive impurities. |
| Freeze-Thaw Cycles | Multiple cycles from the same stock | Aliquot into single-use volumes | Minimizes exposure to moisture and temperature fluctuations.[8] |
2. Analytical Verification of Stability
Visual inspection is insufficient to confirm stability. A stability-indicating analytical method is required.
Protocol: HPLC-UV Stability Assay
This protocol outlines a general method to assess the stability of your compound over time.
-
Preparation of Initial Sample (T=0):
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at your desired concentration (e.g., 10 mM).
-
Immediately dilute an aliquot of this stock solution in a suitable mobile phase to a final concentration within the linear range of your HPLC-UV detector.
-
Inject this sample into the HPLC system and record the chromatogram. This will serve as your baseline (T=0) purity measurement.
-
-
Incubation:
-
Store your DMSO stock solution under the conditions you wish to evaluate (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot from the stock solution.
-
Prepare and analyze the sample by HPLC-UV as described in step 1.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area of the parent compound and/or the appearance of new peaks indicates degradation.
-
Calculate the percentage of the parent compound remaining at each time point.
-
3. Potential Degradation Pathways and Mitigation
Understanding the likely chemical transformations can help in devising strategies to prevent them.
Caption: Potential degradation mechanisms for the target compound in solution.
-
To Mitigate Decarboxylation:
-
Avoid Heat: Do not heat the DMSO stock solution to aid dissolution unless absolutely necessary, and if so, use minimal heat for the shortest possible time.
-
Control pH: Ensure the DMSO is free from acidic or basic impurities that could catalyze decarboxylation.
-
-
To Mitigate Oxidation:
-
Use Anhydrous DMSO: Water can facilitate oxidative processes.
-
Store Under Inert Gas: Displacing air with argon or nitrogen will prevent oxidation.
-
Use High-Purity Solvents: Trace metal contaminants in lower-grade solvents can catalyze oxidation.
-
4. Alternative Solvents and Formulations
If instability in DMSO remains a significant issue even after optimizing storage conditions, consider the following:
-
Alternative Solvents: Depending on the solubility of your compound, other polar aprotic solvents like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) could be evaluated. However, these also have their own reactivity profiles and should be tested for compatibility.
-
Aqueous Buffers: For immediate use in assays, preparing dilutions in aqueous buffers at a suitable pH might be a viable option, although the long-term stability in aqueous media would also need to be determined. The stability of carboxylic acids can be highly dependent on pH.[10]
References
- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters [organic-chemistry.org]
- 6. NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Kinase Assays with 1H-pyrrolo[3,2-h]quinoline-2-carboxylic Acid and Related Heterocycles
Introduction
Welcome to the technical support center for researchers utilizing 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid and its analogs in kinase drug discovery. The pyrroloquinoline scaffold is a promising heterocyclic system that has shown potential as an inhibitor of various protein kinases and other cellular targets.[1][2] However, like many aromatic heterocyclic compounds, this class can present unique challenges in biochemical assays, ranging from solubility issues to direct interference with assay detection technologies.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common problems encountered during kinase assays. It is designed to provide not only solutions but also the underlying scientific principles, empowering you to diagnose and resolve issues effectively. Our goal is to ensure the integrity and reproducibility of your experimental data.
Section 1: Compound-Specific Issues & Initial Validation
This section focuses on problems directly related to the physicochemical properties of this compound. It is critical to rule out these compound-intrinsic issues before troubleshooting the kinase assay itself.
FAQ 1.1: My IC₅₀ values are inconsistent and show poor reproducibility between experiments. What are the primary compound-related factors I should investigate?
Inconsistent inhibitory data is often rooted in the behavior of the compound in your assay buffer. For aromatic heterocycles like pyrroloquinolines, the primary culprits are poor solubility and aggregation.
-
Causality - Solubility: this compound, with its rigid, planar structure, may have limited aqueous solubility. If the compound precipitates out of solution at the tested concentrations, its effective concentration at the kinase active site will be lower and more variable than intended, leading to fluctuating IC₅₀ values.
-
Causality - Aggregation: Many kinase inhibitors are prone to forming aggregates at higher concentrations. These aggregates can non-specifically sequester and inhibit the kinase, leading to apparent inhibition that is not due to a specific, one-to-one binding event at the active site. This mechanism is a common source of false positives in high-throughput screening.[3]
Troubleshooting Steps:
-
Visual Solubility Check: Prepare your highest concentration of the compound in the final assay buffer (including DMSO). Let it equilibrate at the assay temperature. Inspect the solution visually against a dark background for any signs of precipitation or cloudiness.
-
Detergent Sensitivity: Repeat a key IC₅₀ determination in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). If the compound is an aggregator, the detergent will disrupt the aggregates, leading to a significant decrease in its apparent potency (a rightward shift in the IC₅₀ curve). A true, specific inhibitor should show little to no change in potency.
-
Dynamic Light Scattering (DLS): If available, DLS is a powerful technique to directly measure the presence of aggregates in your compound stock or final assay wells.
FAQ 1.2: I am using a fluorescence- or luminescence-based assay and suspect my compound is interfering with the signal. How can I definitively test for this?
This is a critical concern, as pyrroloquinolines are known to possess intrinsic spectroscopic properties.[4] Signal interference can lead to false positives (signal quenching) or false negatives (signal enhancement from autofluorescence) and must be rigorously excluded.[3][5]
Troubleshooting Workflow:
The key is to run control experiments that isolate the compound's effect on the detection system, independent of kinase activity.
Step 1: Autofluorescence/Intrinsic Luminescence Check
-
Protocol: Add your compound across its concentration range to assay wells containing all buffer components and the detection reagents, but no enzyme or ATP .
-
Interpretation: Read the plate. A dose-dependent increase in signal indicates your compound is autofluorescent or intrinsically luminescent at the assay's wavelengths, which could mask true inhibition.
Step 2: Signal Quenching Check
-
Protocol: First, run a standard kinase reaction to completion without any inhibitor to generate the maximum phosphorylated product and thus the maximum signal. Then, add your compound across its concentration range to these wells.
-
Interpretation: Read the plate. A dose-dependent decrease in the signal indicates your compound is quenching the fluorescent or luminescent output. This is a common source of false-positive results.
The following protocol provides a detailed methodology for these essential control experiments.
Experimental Protocol 1: Assay Interference Check
This protocol is designed for a typical 96-well plate format but can be adapted. It assumes a luminescence-based assay like ADP-Glo™ or Kinase-Glo®.
Reagents & Materials:
-
This compound stock (e.g., 10 mM in 100% DMSO)
-
Kinase Assay Buffer
-
ATP, Substrate, and Kinase
-
Assay Detection Reagents (e.g., Kinase-Glo® Reagent)
-
White, opaque 96-well assay plates
Procedure:
-
Compound Titration Plate: Prepare a serial dilution of your compound in 100% DMSO.
-
Control Plate Setup:
-
Columns 1-3 (No-Enzyme Control for Autofluorescence):
-
Add assay buffer, substrate, and the appropriate volume of your compound dilutions.
-
Add buffer in place of the kinase enzyme.
-
Incubate for the standard reaction time.
-
Add detection reagent, incubate as required, and read luminescence.
-
-
Columns 4-6 (Max-Signal Control for Quenching):
-
Add assay buffer, substrate, kinase, and ATP.
-
Incubate for the standard reaction time to allow the reaction to complete.
-
After the kinase reaction is complete, add the compound dilutions to these wells.
-
Add detection reagent, incubate as required, and read luminescence.
-
-
Columns 7-9 (Standard IC₅₀ Determination): Run your normal experimental protocol for comparison.
-
Column 10 (Positive Control): No inhibitor (0% inhibition).
-
Column 11 (Negative Control): No enzyme (100% inhibition).
-
-
Data Analysis:
-
Plot the signal from Columns 1-3 vs. compound concentration. A flat line near background indicates no interference. A rising curve indicates autofluorescence/luminescence.
-
Plot the signal from Columns 4-6 vs. compound concentration. A flat line near the max signal indicates no quenching. A falling curve indicates quenching.
-
| Potential Issue | Control Experiment | Observation Indicating a Problem | Solution |
| Autofluorescence | Compound + Buffer + Detection Reagent (No Enzyme) | Signal increases with compound concentration. | Switch to a different assay format (e.g., radiometric) or use time-resolved fluorescence (TR-FRET) to minimize interference.[5] |
| Signal Quenching | Completed Reaction + Compound Addition | Signal decreases with compound concentration. | Switch assay format. Correcting the data is not recommended as it can introduce artifacts. |
| Colorimetric Interference | Compound + Buffer | Compound has a color that absorbs at the detection wavelength. | Ensure the path length is short (e.g., 384-well plates) or switch to a non-optical assay format. |
Section 2: Assay Performance & Optimization
If you have ruled out compound-specific artifacts, the next step is to optimize the core assay parameters. A robust assay with a good signal window and low variability is essential for generating reliable inhibitor data.[6]
FAQ 2.1: My Z'-factor is consistently below 0.5, indicating a poor assay. What are the most common causes and how do I fix them?
A low Z'-factor points to either a small signal window (difference between positive and negative controls) or high data variability.
-
Causality - Low Signal Window: This can happen if the kinase reaction has not proceeded sufficiently or has gone too far into substrate depletion. The optimal signal is typically found within the linear range of the reaction.
-
Causality - High Variability: This often stems from inconsistent dispensing of reagents (especially viscous enzyme solutions), temperature gradients across the plate, or insufficient mixing.
Troubleshooting Workflow:
The following diagram outlines a decision-making process for addressing a poor Z'-factor.
Caption: Troubleshooting Decision Tree for a Low Z'-Factor.
Experimental Protocol 2: Kinase Titration and Time Course Optimization
This protocol helps you find the linear range of your kinase reaction, which is essential for a robust assay.
Procedure:
-
Enzyme Titration:
-
Set up your assay with a fixed, non-limiting concentration of substrate and ATP (typically at or near the Km for both).
-
Create a 2-fold serial dilution of your kinase enzyme across a 96-well plate.
-
Initiate the reaction with ATP.
-
Stop the reaction at a fixed time point (e.g., 60 minutes) and add your detection reagents.
-
Analysis: Plot the signal versus enzyme concentration. Identify the concentration that gives a robust signal but is still on the linear portion of the curve. This is your optimal enzyme concentration.
-
-
Time Course:
-
Using the optimal enzyme concentration determined above, set up multiple identical reactions.
-
Stop the reactions at different time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Analysis: Plot the signal versus time. Identify the time range where the reaction is proceeding linearly. Your standard assay incubation time should fall within this window.
-
| Parameter | Recommended Starting Point | Rationale |
| Kinase Concentration | Titrate to find EC₈₀ | Provides a strong signal while remaining in the linear range of the enzyme titration curve. |
| Substrate Concentration | At or near Km | Ensures the reaction is sensitive to inhibition without requiring excessive enzyme. |
| ATP Concentration | At or near Km | A common starting point for inhibitor screening. For MoA studies, this will be varied.[7] |
| DMSO Concentration | ≤ 1% final | High concentrations of DMSO can inhibit many kinases. Keep it consistent across all wells.[3] |
Section 3: Verifying True Inhibition
Once you have a reproducible IC₅₀ value from a robust assay, the final step is to confirm that the observed activity is due to a specific, reversible interaction with the kinase and not an artifact.
FAQ 3.1: How can I confirm that my compound is a true inhibitor and not acting through a non-specific mechanism like aggregation?
This is a crucial validation step. The best practice is to use an orthogonal assay—a different assay format that relies on a different detection principle.
-
Causality - Assay-Specific Artifacts: An inhibitor that appears active by quenching a luminescence signal will not be active in a radiometric assay that measures the direct incorporation of ³²P into a substrate.[7] Confirming inhibition in a disparate format provides strong evidence of a genuine compound-enzyme interaction.
Validation Strategy:
-
Primary Screen: Your initial assay (e.g., ADP-Glo™, a luminescence-based assay).
-
Orthogonal Confirmation: Re-test the compound using a different method.
-
Gold Standard: A radiometric filter-binding assay (e.g., using [γ-³²P]ATP) is considered the gold standard as it directly measures phosphate transfer and is immune to most forms of optical interference.[7][8]
-
Alternative: If radiometry is not available, a mobility-shift assay or a TR-FRET assay can serve as a good orthogonal test, as their detection principles are very different from luminescence endpoint assays.[5][9]
-
Workflow for Validating a Kinase Inhibitor Hit
Caption: A Stepwise Workflow for Validating a Primary Kinase Inhibitor Hit.
References
- 1. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. 1H-pyrrolo[3,2-h]quinoline: a benchmark molecule for reliable calculations of vibrational frequencies, IR intensities, and Raman activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bmglabtech.com [bmglabtech.com]
Technical Support Center: Overcoming Resistance to 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
Introduction
Welcome to the technical support center for 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering challenges related to acquired cellular resistance. This compound belongs to a class of heterocyclic compounds investigated for their therapeutic potential, often as precursors for kinase inhibitors that target signaling pathways involved in cell proliferation.[1][2] Acquired resistance is a significant hurdle in drug development, and this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify, characterize, and overcome resistance in your cell line models.
Frequently Asked Questions (FAQs)
Q1: My cells have stopped responding to this compound. How can I confirm they have developed resistance?
A1: The definitive method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the compound in your current cell line versus the original, sensitive (parental) cell line. A significant rightward shift (increase) in the IC50 value is the primary indicator of acquired resistance.[3] This requires performing a dose-response experiment and measuring cell viability. We recommend establishing a resistant line when the IC50 is at least 5- to 10-fold higher than the parental line.
Q2: What are the most common biological mechanisms that could cause my cells to become resistant?
A2: Resistance to quinoline-based therapeutic agents is often multifactorial.[4][5] The most prevalent mechanisms include:
-
Increased Drug Efflux: This is a primary driver of multidrug resistance (MDR).[6] Cells may overexpress ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1).[7][8] These proteins function as cellular pumps, actively removing the compound from the cytoplasm and reducing its intracellular concentration below the effective threshold.
-
Alterations in the Drug Target: Since pyrroloquinoline scaffolds are often used to develop kinase inhibitors, resistance can arise from mutations in the kinase's ATP-binding pocket.[1][9] These mutations can reduce the binding affinity of the compound, rendering it less effective. Less commonly, for quinolones that target topoisomerases, mutations in those enzymes can also confer resistance.[10]
-
Activation of Bypass Signaling Pathways: Cells can develop "escape routes" by activating parallel survival pathways. For example, if this compound inhibits a specific kinase in the MAPK pathway, cells might compensate by upregulating the PI3K/AKT/mTOR pathway to maintain proliferation and survival.[3]
-
Evasion of Apoptosis: Resistant cells may upregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulate pro-apoptotic proteins, making them less susceptible to drug-induced cell death.
Q3: How can I determine if increased drug efflux via ABC transporters is the cause of resistance in my cell line?
A3: You can investigate the role of efflux pumps through several functional and expression-based assays:
-
Functional Assays: The most common method is to use a fluorescent substrate of an ABC transporter, such as Rhodamine 123 (for P-gp). Resistant cells overexpressing P-gp will show lower intracellular accumulation of Rhodamine 123 compared to sensitive parental cells. This effect can be reversed by co-incubating the cells with a known ABC transporter inhibitor, like verapamil.[6][11] A detailed protocol for this assay is provided below (Protocol 2).
-
Protein Expression Analysis: Use Western blotting to directly compare the protein levels of P-gp (ABCB1), BCRP (ABCG2), and MRP1 (ABCC1) between your sensitive and resistant cell lines. A significant increase in protein expression in the resistant line is strong evidence of this mechanism.
-
ATPase Activity Assay: ABC transporters hydrolyze ATP to power drug efflux.[12] Membrane preparations from resistant cells will show higher drug-stimulated ATPase activity compared to those from sensitive cells. This is a more specialized assay but provides direct evidence of transporter function.[13]
Q4: If efflux is confirmed, how can I overcome this resistance?
A4: The most direct strategy is to restore the intracellular drug concentration by inhibiting the efflux pumps. This is typically achieved through combination therapy.[14]
-
Co-administration with an ABC Transporter Inhibitor: Use a "chemosensitizer" or modulator that inhibits the relevant ABC transporter. Several generations of inhibitors have been developed.[8][15] For experimental purposes, classic inhibitors like verapamil (P-gp) or Ko143 (BCRP) can be used to validate the mechanism and re-sensitize the cells to your compound.[16] See Protocol 3 for an example of how to evaluate this combination.
-
Develop Novel Analogs: If you are in a drug development setting, a long-term strategy is to design derivatives of this compound that are not substrates for ABC transporters.[17]
Q5: What if the resistance is not due to efflux pumps? What are my next steps?
A5: If you have ruled out efflux-mediated resistance, you should investigate other mechanisms:
-
Target Sequencing: Sequence the gene encoding the putative target of your compound in both the parental and resistant cell lines. This will identify any acquired mutations that could affect drug binding.
-
Phospho-Proteomic/Kinome Profiling: To identify bypass pathways, analyze the activation state (phosphorylation) of key signaling proteins (e.g., AKT, ERK, STAT3) in both cell lines, with and without drug treatment. A sustained or increased activation of a parallel pathway in the resistant line suggests it is being used as an escape route.[3]
-
Combination Therapy: Based on your findings, you can design a rational combination therapy. For example, if you find the PI3K/AKT pathway is activated as a bypass mechanism, combining your compound with a PI3K or AKT inhibitor may restore sensitivity.[14]
Troubleshooting Guide for Experimental Issues
This table addresses common problems encountered during the investigation of drug resistance.[18][19][20]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density.2. Cells are not in the logarithmic growth phase.3. Reagent degradation (compound or viability dye).4. High passage number leading to phenotypic drift. | 1. Automate cell plating if possible; ensure a uniform single-cell suspension before seeding.2. Always use cells in their log growth phase for experiments. Optimize seeding density to ensure they do not become confluent by the end of the assay.[19]3. Prepare fresh compound dilutions from a validated stock for each experiment. Ensure all assay reagents are within their expiration dates.4. Use cells within a consistent and limited passage number range. Regularly thaw a fresh, low-passage vial of the parental cell line. |
| Resistant cell line loses its resistance phenotype over time. | 1. The resistance mechanism (e.g., P-gp overexpression) is unstable without selective pressure.2. Contamination with parental sensitive cells. | 1. Continuously culture the resistant cell line in media containing a maintenance concentration of this compound (e.g., the IC50 or slightly below).2. Perform single-cell cloning to establish a homogenous resistant population.[21] Periodically re-validate the IC50 and resistance marker expression. |
| ABC transporter inhibitor (e.g., verapamil) does not re-sensitize resistant cells. | 1. The inhibitor concentration is suboptimal.2. Resistance is not mediated by the transporter targeted by the inhibitor (e.g., resistance is via BCRP, but a P-gp inhibitor was used).3. Resistance is due to a non-efflux mechanism (e.g., target mutation). | 1. Perform a dose-response experiment with the inhibitor to find the optimal, non-toxic concentration for your cell line.2. Test a panel of inhibitors with different specificities (e.g., verapamil for P-gp, Ko143 for BCRP). Check protein expression to confirm which transporter is upregulated.3. Proceed to investigate other resistance mechanisms like target sequencing or bypass pathway analysis. |
| No significant cell death observed, even at high drug concentrations. | 1. The compound may be cytostatic (inhibiting growth) rather than cytotoxic (killing cells).2. Cell confluence is inhibiting drug action. | 1. Use a cell counting-based assay (e.g., Crystal Violet or direct counting) instead of a metabolic assay (e.g., MTT) to distinguish between cytostatic and cytotoxic effects.[18][19]2. Ensure cells are seeded at a density that prevents them from becoming fully confluent during the assay, as high density can confer resistance. |
Visualizations: Workflows and Mechanisms
Logical Workflow for Investigating Resistance
References
- 1. This compound [myskinrecipes.com]
- 2. 1H-Pyrrolo[3,2-g]quinoline|CAS 326-19-2|Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Overcoming Target-Mediated Quinolone Resistance in Topoisomerase IV by Introducing Metal Ion-Independent Drug-Enzyme Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genomembrane.com [genomembrane.com]
- 13. A mass spectrometry based functional assay for the quantitative assessment of ABC transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biosynce.com [biosynce.com]
- 18. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 19. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Purification for 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
Welcome to the technical support center for the HPLC purification of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for refining your purification protocol. Here, we address common challenges in a question-and-answer format, explaining the "why" behind each recommendation to empower you to troubleshoot effectively.
Understanding the Molecule: this compound
This compound is a heterocyclic compound featuring a fused pyrrole, quinoline, and a carboxylic acid functional group. Its chemical structure (Molecular Formula: C₁₂H₈N₂O₂, Molecular Weight: 212.2 g/mol ) imparts specific properties that influence its behavior during HPLC purification. The presence of the carboxylic acid group makes the molecule's retention and peak shape highly dependent on the mobile phase pH.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems you may encounter during the HPLC purification of this compound.
Q1: I'm seeing significant peak tailing for my compound. What is the likely cause and how can I fix it?
A1: Peak tailing is a common issue when purifying acidic compounds like this compound, especially on standard silica-based C18 columns. The primary cause is often secondary interactions between the analyte and the stationary phase.
-
The Role of Silanol Groups: Traditional silica-based columns have residual silanol groups (Si-OH) on the surface. At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanols can deprotonate to form negatively charged sites (Si-O⁻). These sites can then interact with any ionized portion of your acidic analyte, leading to a secondary retention mechanism that causes peak tailing.[1]
-
Analyte Ionization: If the mobile phase pH is close to or above the pKa of your carboxylic acid, a portion of your compound will exist in its ionized (deprotonated) carboxylate form. This mixture of protonated and deprotonated species can also contribute to peak broadening and tailing.
Solutions:
-
Adjust Mobile Phase pH: The most effective way to reduce tailing is to ensure your analyte is in a single, un-ionized state. For a carboxylic acid, this means lowering the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 1.5 to 2 units below the pKa of your compound.[2] While the exact pKa of this compound is not readily published, a typical starting point for quinoline carboxylic acids is a pH between 2.5 and 3.5.[3][4] This is achieved by adding an acidic modifier to your aqueous mobile phase.
-
Choose the Right Acid Modifier:
-
Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient to control the pH effectively. A concentration of 10-50 mM is generally recommended.[6]
-
Consider a Modern Column: Newer generation, high-purity silica columns have fewer accessible silanol groups and are often end-capped to minimize these secondary interactions.[1]
Q2: My compound is not retained on the C18 column or elutes too quickly. What adjustments should I make?
A2: Poor retention of a polar, acidic compound on a reversed-phase column is a common challenge. This typically indicates that the analyte is too polar under the current conditions and has a weak affinity for the nonpolar stationary phase.
Solutions:
-
Confirm Mobile Phase pH: As discussed in Q1, a mobile phase pH that is too high will cause your carboxylic acid to ionize, making it more polar and reducing its retention on a C18 column.[7][8] Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5).
-
Decrease the Organic Solvent Percentage: If the pH is optimized and retention is still low, the mobile phase may be too "strong" (i.e., has too high a concentration of organic solvent). Reduce the initial percentage of the organic component (e.g., acetonitrile or methanol) in your gradient or isocratic method.[6]
-
Switch to a More Polar Organic Solvent: While acetonitrile is a common choice, methanol is slightly more polar and can sometimes provide different selectivity.
-
Consider a Different Stationary Phase: If adjusting the mobile phase isn't sufficient, your compound may be better suited for a column with a different chemistry. A polar-embedded or an aqueous-stable C18 column can provide better retention for polar compounds.
Q3: I'm observing broad peaks. What are the potential causes beyond what's covered for peak tailing?
A3: Broad peaks can stem from a variety of issues, not just secondary interactions.
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening.[2]
-
Troubleshooting Step: Dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.
-
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening.
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
-
Solution: Try flushing the column with a strong solvent. If performance doesn't improve, it may be time to replace the column.
-
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent that will dissolve your compound.
-
Recommended Starting HPLC Purification Protocol
This protocol is a robust starting point for the purification of this compound. Optimization will likely be necessary based on your specific sample purity and instrumentation.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes | 30% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Column Temperature | 30 °C | Ambient |
| Detection Wavelength | ~280-300 nm (scan for optimal) | ~280-300 nm |
| Injection Volume | 10 µL | 1-5 mL (concentration-dependent) |
| Sample Preparation | Dissolve in Methanol or DMSO, then dilute with mobile phase A | Dissolve in a minimal amount of Methanol or DMSO |
Note on Acid Modifier: For non-MS applications, 0.1% phosphoric acid can be substituted for formic acid for potentially better peak shape.[3][4]
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common HPLC issues.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Off-Target Effects of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic Acid and Its Analogs
Introduction
Welcome to the technical support center for researchers working with 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid and its derivatives. This class of molecules, representing an angular analog of the anticancer agent ellipticine, shows promise as potential topoisomerase inhibitors and DNA binding agents.[1] However, like many heterocyclic small molecules, achieving high target specificity is a significant challenge in their development as therapeutic agents or research tools.[2] Off-target interactions can lead to ambiguous experimental results, cellular toxicity, and a misleading interpretation of the compound's mechanism of action.[3][4]
This guide is designed to provide you, the researcher, with practical, evidence-based strategies to identify, understand, and mitigate the off-target effects of your pyrroloquinoline compounds. We will move beyond simple protocol lists to explain the underlying principles, helping you make informed decisions in your experimental design and lead optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a particular concern for quinoline-based compounds?
A1: Off-target effects are unintended interactions of a drug or compound with proteins or biomolecules other than its primary therapeutic target.[3] These interactions are a major source of drug toxicity and experimental artifacts. The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds.[5] However, its planar, aromatic nature and potential for hydrogen bonding mean it can fit into the binding sites of many proteins, particularly the highly conserved ATP-binding pocket of protein kinases.[6] This promiscuity necessitates rigorous selectivity profiling early in the development process.
Q2: My primary target for this compound is topoisomerase. What are the most probable off-targets I should be worried about?
A2: Given the compound's structural features, several off-target families should be considered:
-
Protein Kinases: This is the most common off-target class for ATP-competitive inhibitors.[2] The planar heterocyclic core of your compound can mimic the adenine region of ATP, leading to broad kinase cross-reactivity.
-
Other Nucleotide-Binding Proteins: Beyond kinases, many other enzymes and proteins bind ATP, GTP, or NAD. These should be considered potential off-targets.[6]
-
DNA Intercalators: Since your compound is an analog of ellipticine, a known DNA intercalator, it may bind non-specifically to DNA, which can confound assays and induce cytotoxicity unrelated to topoisomerase inhibition.[1]
-
hERG Ion Channel: Many compounds containing nitrogenous heterocycles have been shown to bind to the hERG potassium channel, which can lead to cardiotoxicity. This is a critical safety parameter to assess.
Q3: How can I proactively and broadly assess the selectivity of my lead compound?
A3: Proactive selectivity assessment is crucial. Instead of waiting for unexpected phenotypes to appear, you should perform broad screening assays early. The most direct method is to screen your compound against a large panel of purified enzymes, particularly kinases.[7][8] Commercial services offer kinase panels covering over 400 human kinases, providing a comprehensive overview of your compound's selectivity profile. This data is invaluable for guiding structure-activity relationship (SAR) studies.[8] Additionally, computational methods can predict potential off-targets based on structural similarity to known ligands, helping to prioritize experimental validation.[4]
Q4: What is a Structure-Activity Relationship (SAR) study and how can it help improve selectivity?
A4: A Structure-Activity Relationship (SAR) study is a systematic process of synthesizing and testing analogs of a lead compound to understand how specific chemical modifications affect its activity and selectivity.[9][10] For instance, by modifying substituents on the pyrroloquinoline core, you might discover that a particular functional group enhances binding to your primary target while simultaneously disrupting interactions with a key off-target.[5][11] The goal is to identify a "selectivity hotspot"—a position on the molecule where modifications can be made to steer binding away from off-targets without compromising on-target potency.[12]
Troubleshooting Guides & Experimental Protocols
Guide 1: My compound shows potent cellular activity, but I'm unsure if it's due to my intended target. How can I confirm on-target engagement in cells?
This is a critical question. A cellular phenotype can be the result of engaging one or multiple off-targets. Direct measurement of target engagement within the complex environment of a cell is essential for validating your compound's mechanism of action.[13][14]
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding.[13] Unbound proteins denature and aggregate at lower temperatures than a protein-ligand complex.
Principle of CETSA
Caption: CETSA workflow principle.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate your cells of interest and grow to ~80% confluency. Treat the cells with your this compound derivative at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease inhibitors.
-
Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Separation of Soluble and Aggregated Fractions: Cool the tubes at room temperature for 3 minutes, then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the supernatant by Western Blot or Mass Spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature for each compound concentration. A shift in the melting curve to higher temperatures indicates target stabilization and therefore, engagement.
Expected Outcome:
| Treatment Group | Tagg (Aggregation Midpoint) | Interpretation |
| Vehicle (DMSO) | 52°C | Baseline thermal stability of the target protein. |
| 1 µM Compound X | 58°C | Compound X binds to and stabilizes the target protein in cells. |
| 10 µM Compound X | 62°C | The stabilization is dose-dependent, confirming specific engagement. |
Guide 2: My SAR is improving on-target potency, but how do I ensure selectivity is also improving?
Improving potency is only half the battle. You must actively design against off-targets. A critical tool in this process is counter-screening and the use of a negative control compound.
Protocol: Leveraging a Structurally-Related Inactive Analog
The gold standard for attributing a phenotype to a specific target is to develop a "negative control" compound. This molecule should be structurally very similar to your active compound but completely inactive against your primary target.
Logic of a Negative Control
Caption: Logic for using an inactive analog to deconvolute effects.
Step-by-Step Workflow:
-
Develop the Inactive Analog: Through your SAR studies, identify a modification that ablates activity against your primary target (e.g., topoisomerase). For example, a modification that introduces a steric clash in the active site. It is critical that this analog maintains similar physicochemical properties (e.g., solubility, LogP) to your active compound.[3]
-
Confirm Inactivity: Thoroughly test this analog against your purified primary target to confirm a significant loss of potency (ideally >100-fold).
-
Counter-Screening: Screen both your active compound and the inactive analog in your key cellular phenotype assay. Crucially, use the inactive analog at a concentration at least 10-fold higher than the active compound's EC50.
-
Analyze the Results:
-
If the phenotype is observed ONLY with the active compound: This provides strong evidence that the effect is mediated by the intended target.
-
If the phenotype is observed with BOTH the active and inactive compounds: This strongly suggests the phenotype is caused by an off-target that both compounds share.
-
Guide 3: I have identified a key off-target kinase. What are my next steps for rationally designing it out?
This is an excellent position to be in, as you can now apply rational drug design principles.[15]
Roadmap for Rational Selectivity Enhancement
-
Structural Biology & Computational Modeling:
-
Obtain Crystal Structures: If possible, obtain co-crystal structures of your compound bound to both your on-target and the off-target kinase. This is the most powerful tool for understanding the molecular basis of binding.
-
Homology Modeling: If crystal structures are unavailable, generate high-quality homology models of the binding sites.
-
Docking Studies: Perform molecular docking of your compound into both binding sites.[5] Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) in both pockets.
-
-
Identify Selectivity Pockets:
-
Compare the binding site residues of your on-target versus the off-target. Look for non-conserved residues.[2]
-
A residue that is small (e.g., glycine) in your on-target but large (e.g., methionine, phenylalanine) in your off-target presents a "selectivity pocket."
-
-
Design and Synthesize New Analogs:
-
Synthesize new derivatives of your pyrroloquinoline with chemical moieties that "grow into" the selectivity pocket of your on-target.
-
This new moiety should create a favorable interaction with the on-target protein while simultaneously creating a steric clash with the larger residue in the off-target kinase, thereby preventing binding.[9][12]
-
-
Iterative Testing:
-
Test the new analogs for potency against your on-target and the off-target kinase.
-
Use this data to refine your understanding and design the next generation of compounds. This iterative cycle of design-synthesis-test is the core of lead optimization.
-
Summary of Selectivity Enhancement Techniques
| Technique | Principle | Throughput | Key Advantage |
| Kinase Panel Screening | Measures inhibitory activity against a large panel of purified kinases.[7][16] | High | Provides a broad, unbiased view of selectivity across the kinome. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced protein stabilization in a cellular context.[13] | Medium | Confirms direct target binding in a physiological environment. |
| Inactive Analog Comparison | Uses a structurally similar but biologically inert compound to differentiate on-target from off-target phenotypes. | Low | Provides strong logical proof for the mechanism of action in cellular assays. |
| Structure-Based Design | Uses 3D structural information of the target and off-target to rationally design more selective compounds.[15] | Low | Enables precise modifications to exploit differences in binding pockets. |
References
- 1. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. toxicology.org [toxicology.org]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 16. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pictet-Spengler Synthesis of Pyrroloquinolines
Welcome to the technical support center for the Pictet-Spengler synthesis of pyrroloquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this powerful reaction to construct complex heterocyclic scaffolds. Here, we move beyond basic protocols to address the nuanced challenges and optimization strategies that are critical for success in the laboratory. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and rationalize your experimental choices.
Introduction to the Synthesis
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, enabling the construction of a wide array of nitrogen-containing ring systems. In the context of pyrroloquinoline synthesis, particularly for isomers like pyrrolo[1,2-a]quinoxalines, the reaction typically proceeds through a one-pot cascade. This involves the acid-catalyzed condensation of a 1-(2-aminophenyl)pyrrole with an aldehyde to form an imine, which then undergoes an intramolecular electrophilic cyclization onto the electron-rich pyrrole ring. A subsequent oxidation step, often aerobic, yields the final aromatic pyrroloquinoline product. While elegant and efficient, this sequence is sensitive to a variety of parameters that can impact yield, purity, and even the viability of the reaction.
dot graph "Pictet_Spengler_Pyrroloquinoxaline_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
} Figure 1: General workflow for the one-pot Pictet-Spengler synthesis of pyrroloquinolines.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyrroloquinolines via the Pictet-Spengler reaction. Each problem is followed by potential causes and actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Insufficiently Activated Pyrrole Ring. The Pictet-Spengler cyclization is an electrophilic aromatic substitution. If the pyrrole ring is substituted with electron-withdrawing groups, its nucleophilicity may be too low for the cyclization to occur under mild conditions.
-
Solution: For electron-deficient pyrroles, consider using stronger Brønsted acids (e.g., trifluoroacetic acid - TFA) or Lewis acids (e.g., AlCl₃) to increase the electrophilicity of the iminium ion intermediate.[1] Higher reaction temperatures may also be necessary to overcome the activation energy barrier. However, be aware that harsh conditions can lead to side reactions.
-
-
Possible Cause 2: Inefficient Imine Formation. The initial condensation to form the imine can be a reversible and sometimes slow step, particularly with sterically hindered aldehydes or anilines.
-
Solution: The use of dehydrating agents, such as molecular sieves, can help drive the equilibrium towards the imine. Ensure your reagents are anhydrous. For sluggish reactions, a slight excess of the aldehyde component can also favor imine formation.[2]
-
-
Possible Cause 3: Catalyst Incompatibility or Degradation. The choice of acid catalyst is critical. Some catalysts may be incompatible with certain functional groups on the substrates, or they may degrade under the reaction conditions.
-
Solution: Screen a panel of both Brønsted and Lewis acids. For sensitive substrates, milder catalysts like p-dodecylbenzenesulfonic acid (p-DBSA), which can act as a surfactant-type catalyst, may provide a balance of reactivity and selectivity in solvents like ethanol.[2]
-
Problem 2: Formation of a Stable Intermediate (No Aromatization)
-
Possible Cause: Incomplete Oxidation. The reaction often stalls at the dihydropyrroloquinoxaline (DHPQ) stage if the oxidation step is inefficient. This is particularly common when the reaction is run under a strictly inert atmosphere or with substrates that are sterically hindered around the newly formed ring junction.
-
Solution 1 (Passive Oxidation): If the reaction is intended to be air-oxidized, ensure the reaction is not run under a sealed, inert atmosphere. After the cyclization is complete (monitored by TLC or LC-MS), bubbling air through the reaction mixture or simply stirring it exposed to the atmosphere can facilitate oxidation.
-
Solution 2 (Active Oxidation): Introduce a chemical oxidant after the cyclization is complete. Common choices include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO₂). Alternatively, methods using iodine in DMSO have been shown to promote both cyclization and subsequent oxidation in one pot.[3]
-
Problem 3: Multiple Products and Purification Difficulties
-
Possible Cause 1: Side Reactions from Harsh Conditions. High temperatures and strong acids can lead to undesired side reactions, such as polymerization of the aldehyde, N-alkylation, or degradation of the pyrrole ring.
-
Solution: Attempt the reaction at a lower temperature for a longer period. Use the mildest acid catalyst that provides a reasonable reaction rate. See the data in Table 1 for a comparison of reaction conditions.
-
-
Possible Cause 2: Competing Cyclization Pathways. For certain substituted pyrroles, there may be more than one nucleophilic site, leading to regioisomeric products.
-
Solution: This is an inherent substrate challenge. Modifying the steric or electronic nature of the directing groups on the pyrrole can sometimes favor one regioisomer over another. If inseparable, a redesign of the starting material may be necessary.
-
-
Possible Cause 3: Tarry Residues and Streaking on Silica Gel. Pyrroloquinolines, being nitrogen-containing heterocycles, can be basic and may interact strongly with the acidic surface of silica gel, leading to poor separation and product loss.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (0.5-1% v/v) or ammonia in methanol. This will cap the acidic silanol groups and improve chromatographic performance. Alternatively, consider using a different stationary phase, such as alumina.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for my reaction?
A1: The optimal catalyst is highly substrate-dependent. A good starting point for many pyrrolo[1,2-a]quinoxaline syntheses is a mild Brønsted acid. p-Dodecylbenzenesulfonic acid (p-DBSA) is an excellent choice as it is effective at room temperature in ethanol and its surfactant properties can be beneficial.[2] For less reactive substrates, stronger acids like trifluoroacetic acid (TFA) or Lewis acids may be required. It is always recommended to perform a small-scale screen of a few different catalysts.
Q2: How do substituents on the aldehyde affect the reaction?
A2: The electronic nature of the aldehyde plays a significant role.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, halides) on an aromatic aldehyde make the carbonyl carbon more electrophilic, which can accelerate the initial imine formation.
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can slow down imine formation but may not significantly hinder the overall reaction, as the subsequent cyclization is often the rate-limiting step.
-
Aliphatic aldehydes are generally more reactive than aromatic aldehydes and can often be used under milder conditions. However, they are also more prone to self-condensation and polymerization, especially under strong acid catalysis.
Q3: Can I use ketones instead of aldehydes?
A3: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and the lower electrophilicity of the ketone carbonyl carbon. Reactions with ketones typically require more forcing conditions, such as higher temperatures and stronger acid catalysts, and often result in lower yields.
Q4: My reaction generates a complex mixture. How can I confirm the identity of my product?
A4: The primary methods for characterization are ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For pyrrolo[1,2-a]quinoxalines, you should expect to see characteristic signals for the fused aromatic system in the NMR spectra. HRMS is crucial for confirming the molecular formula and, by extension, that the final oxidation step has occurred (i.e., the mass will be 2 Da less than the dihydro- intermediate).
Q5: What is the mechanism of the final oxidation step?
A5: When the reaction is open to the air, the oxidation of the dihydropyrroloquinoxaline intermediate to the aromatic product is believed to proceed via an aerobic oxidation mechanism. The exact mechanism can be complex, but it generally involves the removal of two hydrogen atoms. This process is often facilitated by the acidic conditions and can sometimes be promoted by trace metals or light. For more controlled and rapid conversion, the use of an explicit oxidant is recommended.
dot graph "Pyrroloquinoxaline_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
} Figure 2: Mechanistic pathway for the formation of pyrrolo[1,2-a]quinoxalines.
Data & Protocols
Table 1: Comparison of Reaction Conditions for a Model Synthesis
The following table summarizes the results for the synthesis of 4-phenylpyrrolo[1,2-a]quinoxaline from 1-(2-aminophenyl)pyrrole and benzaldehyde under various conditions, illustrating the impact of catalyst and solvent choice.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-DBSA (10) | Ethanol | RT | 0.25 | 95 | [2] |
| 2 | Acetic Acid (cat.) | Ethanol | Reflux | 6 | 92 | [4] |
| 3 | AlCl₃ (stoich.) | THF | RT | 10 | >90 | [1] |
| 4 | Iodine (20) | DMSO | 100 | 2 | 88 | [3] |
| 5 | None | Ethanol | Reflux | 24 | <10 | - |
Note: Yields are for the isolated, aromatized product. RT = Room Temperature.
Experimental Protocol: General Procedure for the p-DBSA Catalyzed Synthesis of 4-Aryl-pyrrolo[1,2-a]quinoxalines
This protocol is a general starting point and can be adapted for various substituted anilines and aldehydes.
Materials:
-
1-(2-aminophenyl)pyrrole derivative (1.0 eq)
-
Aromatic aldehyde (1.2 eq)
-
p-Dodecylbenzenesulfonic acid (p-DBSA) (0.1 eq)
-
Ethanol (96%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-DBSA (0.1 eq) in 96% ethanol (approx. 0.1 M concentration relative to the aniline).
-
Addition of Reagents: To the stirred solution, add the 1-(2-aminophenyl)pyrrole derivative (1.0 eq) followed by the aromatic aldehyde (1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be complete in as little as 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: a. Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. b. Dilute the residue with ethyl acetate and transfer it to a separatory funnel. c. Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 1:9 and gradually increasing the polarity).[2]
-
Characterization: Confirm the structure of the purified product using NMR and MS analysis.
References
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. A direct entry to polycyclic quinoxaline derivatives via I2-DMSO mediated oxidative decarboxylation of α-amino acids and the subsequent Pictet–Spengler cyclization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating Cell Permeability Challenges of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
Welcome to the technical support center for researchers working with 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with this compound. As scientists and drug development professionals, we understand that overcoming this hurdle is critical for elucidating the biological activity and therapeutic potential of this promising heterocyclic molecule.
Introduction: Understanding the Permeability Barrier
This compound belongs to the quinoline class of compounds, which are known for a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] However, the presence of a carboxylic acid group, while often crucial for target engagement, can significantly hinder its ability to cross the lipophilic cell membrane.[3][4] This is primarily due to the ionization of the carboxylic acid at physiological pH, resulting in a charged species with poor membrane permeability.[5][6]
This guide will walk you through a logical, step-by-step process to diagnose and address permeability issues, from initial assessment to advanced formulation and chemical modification strategies.
Part 1: Troubleshooting Guide - A Systematic Approach
Poor cell permeability of your compound can manifest in various ways, such as low efficacy in cell-based assays despite high potency in biochemical assays. The following troubleshooting guide provides a structured approach to identifying the root cause and implementing effective solutions.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for diagnosing and resolving poor cell permeability.
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific questions you might have during your experiments with this compound.
Physicochemical Properties & Initial Assessment
Q1: How do I perform a preliminary assessment of my compound's "drug-likeness" for oral bioavailability?
A1: A good starting point is to evaluate your compound against Lipinski's Rule of Five.[7][8] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular weight < 500 Daltons: The molecular weight of this compound is approximately 212.2 g/mol , which is well within this guideline.
-
Hydrogen bond donors ≤ 5: Count the number of O-H and N-H bonds. This compound has two hydrogen bond donors (the carboxylic acid proton and the pyrrole N-H).
-
Hydrogen bond acceptors ≤ 10: Count the number of nitrogen and oxygen atoms. This compound has two nitrogen atoms and two oxygen atoms, for a total of four hydrogen bond acceptors.
Based on this initial analysis, this compound does not violate Lipinski's Rule of Five, suggesting that its poor permeability is likely due to factors not fully captured by these simple rules, such as its ionization state at physiological pH.
Q2: My compound has poor aqueous solubility. How does this affect cell permeability, and what can I do about it?
A2: Poor aqueous solubility can be a significant contributor to low apparent permeability.[5] If the compound does not dissolve sufficiently in the assay medium, its concentration at the cell surface will be low, leading to a reduced driving force for passive diffusion.
Troubleshooting Steps:
-
Determine the kinetic and thermodynamic solubility: This will help you understand if you are working within the soluble range of your compound.
-
Use of co-solvents: For in vitro assays, using a small percentage of a co-solvent like DMSO can help to solubilize the compound. However, be mindful that high concentrations of DMSO can affect cell membrane integrity.
-
pH adjustment: The solubility of carboxylic acids is pH-dependent. Increasing the pH of the medium will ionize the carboxylic acid, which can increase its aqueous solubility. However, this will also decrease its permeability according to the pH-partition hypothesis.[6] A careful balance must be struck.
Permeability Assays & Data Interpretation
Q3: What is the difference between the PAMPA and Caco-2 assays, and which one should I use?
A3: Both are valuable assays, but they measure different aspects of permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[8] It is a high-throughput and cost-effective way to assess the intrinsic ability of a compound to cross a lipid bilayer.
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma.[7][9] These cells form tight junctions and express various transporters, making them a good in vitro model of the human intestinal epithelium. This assay can measure both passive diffusion and active transport (including efflux).
Recommendation: Start with the PAMPA assay to determine the passive permeability of your compound. If the permeability is low in PAMPA, it suggests that the compound has inherent difficulty crossing a lipid membrane. If the permeability is acceptable in PAMPA but low in a Caco-2 assay, it may indicate that the compound is a substrate for efflux pumps.
Q4: My compound shows a high efflux ratio in the Caco-2 assay. What does this mean and what are my next steps?
A4: A high efflux ratio (typically >2) indicates that your compound is actively transported out of the cells by efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7] Quinoline derivatives have been reported to be substrates for efflux pumps.[10]
Next Steps:
-
Confirm the involvement of specific efflux pumps: Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant increase in the apparent permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.
-
Consider co-administration with an efflux pump inhibitor: In a research setting, this can help to increase the intracellular concentration of your compound and elicit a biological response.
-
Structural modification: If feasible, medicinal chemistry efforts can be directed towards modifying the structure of your compound to reduce its affinity for efflux transporters.
Strategies for Improving Permeability
Q5: What is a prodrug approach, and how can it be applied to this compound?
A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For carboxylic acids, a common and effective prodrug strategy is to mask the polar carboxylic acid group with a lipophilic promoiety, typically forming an ester.[11][12][13] This increases the overall lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, the ester is cleaved by intracellular esterases, releasing the active carboxylic acid.
Diagram: Ester Prodrug Strategy
Caption: An ester prodrug masks the polar carboxylic acid to enhance cell entry.
Example Promoieties for Ester Prodrugs:
-
Simple alkyl esters (e.g., methyl, ethyl)
-
Pivaloyloxymethyl (POM) ester
-
Acyloxymethyl esters
Q6: Are there formulation strategies that can improve the permeability of my compound?
A6: Yes, formulation can play a crucial role. For poorly permeable compounds, advanced drug delivery systems can be employed to enhance absorption.
-
Liposomal Formulations: Encapsulating your compound within liposomes can improve its solubility and facilitate its transport across the cell membrane.[14][15] Liposomes are microscopic vesicles composed of a lipid bilayer that can carry both hydrophilic and lipophilic molecules.
-
Nanoparticle Formulations: Similar to liposomes, nanoparticles can be used to encapsulate your compound and improve its delivery to cells.[16][17] Various types of nanoparticles, including polymeric nanoparticles and solid lipid nanoparticles, can be explored.
Table: Comparison of Permeability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Prodrug (Ester) | Masks polar carboxylic acid, increases lipophilicity for passive diffusion.[11][12] | Covalent modification, can significantly improve permeability. | Requires intracellular cleavage; promoiety may have toxicity. |
| Liposomes | Encapsulates the drug, facilitates transport across the membrane.[14] | Can carry both hydrophilic and lipophilic drugs, biocompatible. | Can be complex to formulate, potential stability issues.[15] |
| Nanoparticles | Encapsulates the drug, enhances cellular uptake.[16][17] | Can be tailored for targeted delivery, protects the drug from degradation. | Potential for toxicity, complex manufacturing process. |
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for performing a PAMPA assay to assess the passive permeability of this compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the artificial membrane: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate. Allow the solvent to evaporate.
-
Prepare the acceptor plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the donor solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Start the assay: Add 150 µL of the donor solution to each well of the filter plate.
-
Assemble the "sandwich": Carefully place the filter plate on top of the acceptor plate.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp): Use the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
-
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general overview of a Caco-2 permeability assay. It is recommended to use a well-established, validated protocol.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow permeability assay to ensure the integrity of the tight junctions.
-
Prepare Transport Buffer: Use HBSS buffered to the desired pH (e.g., pH 7.4 for both apical and basolateral compartments).
-
Prepare Dosing Solution: Dilute the test compound in the transport buffer to the final concentration.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for a defined time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both compartments for analysis.
-
-
Permeability Measurement (Basolateral to Apical - B to A) for Efflux Ratio:
-
Follow the same procedure as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions.
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Conclusion
Addressing the poor cell permeability of this compound requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing a logical troubleshooting workflow, researchers can effectively diagnose the permeability barrier and implement targeted strategies for improvement. From initial permeability assessment using PAMPA and Caco-2 assays to advanced techniques like prodrug design and nanoformulations, the tools and knowledge are available to unlock the full potential of this and other challenging compounds in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 6. Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid for In Vivo Studies
Welcome to the technical support center for 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of achieving adequate systemic exposure for this compound in preclinical in vivo studies. We will explore the underlying scientific principles and provide practical, step-by-step guidance in a question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the initial questions researchers may have about this compound and its formulation challenges.
Q1: What are the primary obstacles to achieving good oral bioavailability with this compound?
A1: The structure of this compound presents two main challenges that can significantly limit its oral bioavailability.
-
Poor Aqueous Solubility: The planar, aromatic quinoline core contributes to high crystal lattice energy, making it difficult for individual molecules to dissolve in the aqueous environment of the gastrointestinal (GI) tract. Dissolution is often the rate-limiting step for the absorption of such compounds.[1][2]
-
Ionization at Physiological pH: The carboxylic acid group (pKa typically 3.5-4.5) will be predominantly ionized (deprotonated) in the neutral to slightly alkaline pH of the small intestine, where most drug absorption occurs.[3][4] This negative charge increases hydrophilicity and significantly reduces the molecule's ability to passively diffuse across the lipid-rich intestinal cell membranes.
These properties likely place the compound in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), both of which require formulation strategies to improve absorption.[5][6][7]
Q2: What is the first-line formulation strategy I should consider for a compound like this in early preclinical studies?
A2: For early-stage studies where speed and material conservation are critical, starting with a simple formulation is advisable to determine if a complex approach is even necessary.
A micronized aqueous suspension is often the first step. By reducing the particle size of the active pharmaceutical ingredient (API) through techniques like jet milling, you increase the surface area available for dissolution.[8][9] This is a straightforward approach that can sometimes provide sufficient exposure for initial pharmacokinetic (PK) and pharmacodynamic (PD) assessments.
However, if a simple suspension fails to provide adequate exposure, more advanced enabling formulations are required. The choice among these depends on the compound's specific properties.
Q3: What are the main advanced formulation approaches for enhancing the bioavailability of poorly soluble compounds?
A3: There are three primary strategies to overcome solubility-limited absorption:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in its high-energy, non-crystalline (amorphous) state within a polymer matrix.[10][11] The amorphous form has a significant solubility advantage over the stable crystalline form.[12] Upon administration, the polymer helps maintain a supersaturated state of the drug in the GI tract, driving absorption.[13]
-
Nanosuspensions: This approach involves reducing the drug particle size to the nanometer range (<1 µm).[14][15] According to the Noyes-Whitney equation, this drastic increase in surface area significantly accelerates the dissolution rate.[16][17] Nanosuspensions are particularly useful for compounds with a high melting point that are difficult to process into ASDs.[14]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[6][18] In the GI tract, these systems spontaneously form fine emulsions or microemulsions, keeping the drug in a dissolved state and facilitating its absorption through various mechanisms, including lymphatic transport.[6][18]
A fourth, chemistry-based approach is the prodrug strategy , which involves chemically modifying the carboxylic acid group to create a more lipophilic and permeable molecule that is converted back to the active parent drug in vivo.[3][19]
Section 2: Troubleshooting Guides for In Vivo Experiments
This section provides solutions to specific experimental challenges you may encounter.
Q4: My initial in vivo PK study using a simple aqueous suspension resulted in very low and variable plasma exposure. What are my next steps?
A4: This is a common outcome for BCS Class II/IV compounds and indicates that the drug's dissolution rate is the primary limiting factor for absorption.[1] A systematic approach is needed to select an appropriate enabling formulation.
// Connections asd -> nano [style=invis]; nano -> lbdds [style=invis]; lbdds -> prodrug [style=invis];
// Captions caption [label="Decision workflow for selecting an enabling formulation.", shape=plaintext, fontname="Arial", fontsize=12]; }
Caption: Decision workflow for selecting an enabling formulation.
Actionable Steps:
-
Characterize Key Properties: Determine the compound's melting point (Tm), glass transition temperature (Tg, if measurable), and LogP. This data is crucial for selecting the right path.
-
Evaluate Formulation Paths (Based on Diagram):
-
Path A (ASD): If the compound has a moderate melting point and can be made amorphous, ASD is a powerful option.[10][12]
-
Path B (Nanosuspension): If the compound has a very high melting point or is thermally unstable, making ASDs via melt-extrusion difficult, nanosizing is a preferred approach.[14][16]
-
Path C (LBDDS): If the compound is lipophilic (generally LogP > 2) and shows good solubility in oils and surfactants, LBDDS can be highly effective.[18]
-
Path D (Prodrug): This is a parallel, chemistry-intensive effort. Masking the carboxylic acid as an ester can dramatically improve permeability.[4][20] This is often considered when formulation approaches alone are insufficient or for later-stage development.
-
Q5: I chose to develop an Amorphous Solid Dispersion (ASD), but my powder X-ray diffraction (PXRD) shows crystalline peaks. What went wrong?
A5: The presence of crystalline peaks in a freshly prepared ASD indicates either incomplete conversion to the amorphous state or rapid recrystallization. Here are the common causes and troubleshooting steps:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Polymer Loading | The polymer stabilizes the amorphous drug by increasing the glass transition temperature (Tg) of the mixture and creating specific interactions (e.g., hydrogen bonds) that inhibit molecular mobility and crystal growth.[10][12] | Increase the drug-to-polymer ratio. Start at 1:3 and increase to 1:5 or even 1:9. Screen different polymers (e.g., HPMC, HPMCAS, PVP, Soluplus®). |
| Poor Drug-Polymer Miscibility | The drug and polymer must be miscible to form a single-phase, homogenous dispersion. If they are not, the drug can phase-separate and crystallize.[10] | Screen for polymers that have favorable interactions with your drug. For a carboxylic acid, polymers with hydrogen bond acceptors would be a good choice. Perform film casting studies to visually assess miscibility. |
| Inappropriate Solvent System (Spray Drying) | The solvent system must fully dissolve both the drug and the polymer. If one component begins to precipitate before atomization, a proper ASD will not form. | Screen for a common solvent or a co-solvent system that provides good solubility for both components. Ensure the solution is clear before spraying. |
| Suboptimal Process Parameters | For spray drying, low inlet temperatures may not provide enough energy for rapid solvent evaporation, allowing time for crystallization. For hot melt extrusion (HME), temperatures that are too low will not melt the drug crystals fully. | Spray Drying: Increase the inlet temperature and/or the solution feed rate. HME: Ensure the processing temperature is sufficiently above the drug's melting point (if thermally stable) or the mixture's Tg to ensure a homogenous melt. |
Q6: I'm preparing a nanosuspension, but the particles are aggregating over time. How can I improve stability?
A6: Nanosuspension stability is a classic challenge. The high surface energy of nanoparticles makes them prone to aggregation or Ostwald ripening to reduce their overall energy state. Stability is achieved through steric and/or electrostatic stabilization.
-
Inadequate Stabilizer Concentration: The surface of the nanoparticles must be sufficiently covered by the stabilizer. Increase the concentration of your chosen stabilizer(s) (e.g., Poloxamer 188, Tween® 80, PVP).
-
Incorrect Stabilizer Choice: A single stabilizer may not be sufficient. A combination approach is often superior.[14]
-
Steric Hindrance: Use polymers like HPMC or PVP that adsorb to the particle surface and create a physical barrier.
-
Electrostatic Repulsion: Use ionic surfactants (like sodium dodecyl sulfate, SDS) that impart a surface charge, causing the particles to repel each other. A high absolute zeta potential value (>|30| mV) is a good indicator of electrostatic stability.
-
-
Milling/Homogenization Issues: Insufficient energy input during top-down methods (like media milling or high-pressure homogenization) can result in a wide particle size distribution, which is less stable. Optimize the process by increasing milling time, pressure, or the number of cycles.[17]
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Nanosuspension via High-Pressure Homogenization (HPH)
Objective: To produce a stable, injectable nanosuspension of this compound for in vivo PK studies.
Materials:
-
This compound (API)
-
Stabilizer 1: Poloxamer 188 (Pluronic® F68)
-
Stabilizer 2: Soya Lecithin
-
Deionized water
-
High-shear mixer
-
High-pressure homogenizer
Methodology:
-
Prepare the Stabilizer Solution: Prepare a 2% w/v solution of Poloxamer 188 and a 0.5% w/v solution of soya lecithin in deionized water.
-
Create a Pre-Suspension: Weigh 100 mg of the API. Add it to 10 mL of the stabilizer solution.
-
Pre-Milling: Homogenize this mixture using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 5 minutes to create a crude microsuspension. This step prevents clogging of the homogenizer.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer.[17]
-
Initial Cycles: Run 5 cycles at a lower pressure (e.g., 500 bar).
-
Nanosizing Cycles: Run 20-30 cycles at high pressure (e.g., 1500 bar). Ensure the system is cooled to prevent excessive heat generation.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is an average particle size < 400 nm with a PDI < 0.3.
-
Zeta Potential: Measure to assess electrostatic stability.
-
Visual Inspection: Check for any visible aggregates or sedimentation.
-
-
Storage: Store the final nanosuspension at 4°C. Re-characterize particle size before dosing to ensure stability.
Protocol 2: Conducting a Preliminary Oral Pharmacokinetic (PK) Study in Rats
Objective: To determine the oral bioavailability (F%) of a formulated version of this compound.
// Define nodes prep_iv [label="Prepare IV Formulation\n(e.g., in Solutol/Water)", fillcolor="#FFFFFF", fontcolor="#202124"]; prep_po [label="Prepare Oral Formulation\n(e.g., Nanosuspension)", fillcolor="#FFFFFF", fontcolor="#202124"];
dose_iv [label="Dose IV Group\n(n=3 rats, e.g., 1 mg/kg)", fillcolor="#FBBC05", fontcolor="#202124"]; dose_po [label="Dose PO Group\n(n=3 rats, e.g., 10 mg/kg)", fillcolor="#FBBC05", fontcolor="#202124"];
sampling_iv [label="Serial Blood Sampling\n(e.g., via tail vein)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sampling_po [label="Serial Blood Sampling\n(e.g., via tail vein)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
process [label="Process Samples\n(Centrifuge to get Plasma)", fillcolor="#F1F3F4", fontcolor="#202124", shape=parallelogram];
bioanalysis [label="Bioanalysis via LC-MS/MS\n(Quantify Drug Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"];
pk_calc [label="Calculate PK Parameters\n(AUC, Cmax, T1/2)", fillcolor="#FFFFFF", fontcolor="#202124"];
f_calc [label="Calculate Oral Bioavailability (F%)\nF% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Define edges prep_iv -> dose_iv; prep_po -> dose_po; dose_iv -> sampling_iv; dose_po -> sampling_po; sampling_iv -> process; sampling_po -> process; process -> bioanalysis; bioanalysis -> pk_calc; pk_calc -> f_calc;
// Caption caption [label="Experimental workflow for a typical rodent PK study.", shape=plaintext, fontname="Arial", fontsize=12]; }
Caption: Experimental workflow for a typical rodent PK study.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3 per group), cannulated for serial blood sampling if possible.
-
Formulation Preparation:
-
Intravenous (IV) Group: Prepare a solution of the API at 0.5 mg/mL in a suitable IV vehicle (e.g., 10% Solutol® HS 15 in saline). This requires solubility testing. The solution must be sterile-filtered.
-
Oral (PO) Group: Use the nanosuspension prepared in Protocol 1 or another enabling formulation.
-
-
Dosing:
-
Blood Sampling: Collect blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points.
-
IV Times: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
PO Times: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Centrifuge the blood samples (e.g., at 4000 x g for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[22] This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.[22][23]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters, including the Area Under the Curve (AUC) for both IV and PO groups. Calculate the oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
References
- 1. researchgate.net [researchgate.net]
- 2. A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pexacy.com [pexacy.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Key Factors Affecting the Absorption of Oral Drugs and Their Mechanisms - Oreate AI Blog [oreateai.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 11. seppic.com [seppic.com]
- 12. contractpharma.com [contractpharma.com]
- 13. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FORMULATION FORUM - Rational Design of Oral Nanosuspensions for Insoluble Drugs [drug-dev.com]
- 15. benthamscience.com [benthamscience.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Development of Nanosuspension Formulation for Oral Delivery of Qu...: Ingenta Connect [ingentaconnect.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The 1H-Pyrrolo[3,2-h]quinoline Scaffold: A Comparative Analysis Against Established Kinase Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases, as central regulators of cellular signaling, represent a cornerstone of modern therapeutic intervention, particularly in oncology. The success of agents like Imatinib, which transformed the prognosis for chronic myeloid leukemia (CML), validated kinases as druggable targets and ignited a continuing search for novel chemical scaffolds with improved potency and selectivity.[1] This guide delves into the emerging potential of the 1H-pyrrolo[3,2-h]quinoline core structure, a heterocyclic scaffold that has shown promise in yielding potent biological activity.
While direct and extensive research on 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid as a kinase inhibitor is not yet widely available in public literature, its derivatives have demonstrated significant potential. This guide will, therefore, focus on the known biological activities of these derivatives, comparing their performance and mechanistic attributes to two pillars of kinase inhibitor therapy: Imatinib , a multi-targeted tyrosine kinase inhibitor, and Osimertinib , a third-generation, highly selective EGFR inhibitor. We will explore the therapeutic promise of the pyrroloquinoline scaffold by examining its derivatives that function as both kinase and topoisomerase inhibitors, providing a comparative analysis grounded in available data.
The 1H-Pyrrolo[3,2-h]quinoline Scaffold: A Platform for Diverse Biological Activity
The angular, tricyclic ring system of the 1H-pyrrolo[3,2-h]quinoline scaffold provides a rigid and versatile framework for the design of biologically active small molecules. Research into substituted versions of this and related pyrroloquinoline isomers has revealed two distinct and compelling antitumor mechanisms: inhibition of the mitotic kinase Haspin and inhibition of DNA topoisomerases.
Pyrroloquinoline Derivatives as Haspin Kinase Inhibitors
Recent studies have highlighted derivatives of the related 1H-pyrrolo[3,2-g]isoquinoline scaffold as potent inhibitors of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase).[2][3] Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[4] This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC) and for ensuring accurate chromosome alignment and segregation.[5] Consequently, inhibition of Haspin presents a promising strategy for disrupting cell division in cancerous cells.[6]
Notably, an N-methylated derivative bearing a pyridin-4-yl substituent at the 3-position of the 1H-pyrrolo[3,2-g]isoquinoline core has been identified as a highly selective Haspin inhibitor with an IC₅₀ value of 23.6 nM.[3] The selectivity of this compound class is a key attribute, as off-target effects are a common challenge with kinase inhibitors.
Pyrroloquinoline Derivatives as Topoisomerase Inhibitors
Intriguingly, other derivatives of the core 1H-pyrrolo[3,2-h]quinoline structure have been shown to induce antiproliferative effects and extensive DNA fragmentation, a mechanism distinct from kinase inhibition.[7] This activity is suggested to be mediated through the inhibition of topoisomerases, enzymes critical for resolving DNA topological stress during replication and transcription.[7] This mode of action is analogous to the established anticancer agent ellipticine.[7] While specific IC₅₀ values against topoisomerase I or II are not yet detailed in the literature for this compound series, their ability to induce DNA damage points to a valuable and distinct therapeutic potential for this scaffold.
Profiles of Comparator Kinase Inhibitors
To contextualize the potential of the pyrroloquinoline scaffold, we will compare its derivatives to two well-characterized and clinically significant kinase inhibitors.
Imatinib (Gleevec)
Imatinib is a first-generation tyrosine kinase inhibitor (TKI) that functions as a multi-targeted inhibitor of Bcr-Abl, c-Kit, and PDGFR.[8] Its primary mechanism involves binding to the ATP-binding site of these kinases, stabilizing the inactive conformation and preventing substrate phosphorylation.[9] This action effectively shuts down the downstream signaling pathways that drive proliferation and survival in cancers like CML and gastrointestinal stromal tumors (GIST).[9]
Osimertinib (Tagrisso)
Osimertinib is a third-generation, irreversible EGFR inhibitor designed to be highly selective for EGFR harboring sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[10] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways such as RAS/RAF/MAPK and PI3K/AKT.[1]
Comparative Analysis: Potency and Selectivity
A direct comparison of potency requires examining the half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes available data for a representative pyrroloquinoline derivative, a known Haspin inhibitor (CHR-6494), Imatinib, and Osimertinib against their respective target kinases.
| Compound/Derivative | Primary Target(s) | IC₅₀ (nM) | Key Off-Targets (IC₅₀ nM) | Reference(s) |
| Pyrrolo[3,2-g]isoquinoline Derivative 10 | Haspin | 23.6 | DYRK1A (>333 nM) | [3] |
| CHR-6494 (Imidazopyridazine Haspin Inhibitor) | Haspin | 2 | Selective over 27 other kinases | [11][12] |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | ~600 (v-Abl), ~100 (c-Kit, PDGFR) | LCK (>10,000), FLT3 (>10,000) | [8] |
| Osimertinib | EGFR (T790M/L858R) | ~8.5 | Wild-Type EGFR (~368.2 nM) | [13] |
Note: IC₅₀ values can vary based on assay conditions. The values presented are representative figures from the cited literature.
From this data, it is evident that optimized pyrroloquinoline derivatives can achieve nanomolar potency against Haspin, comparable to other potent kinase inhibitors against their respective targets. The high selectivity of these derivatives for Haspin over other kinases like DYRK1A is a promising feature for minimizing off-target toxicities.[3] In contrast, Imatinib demonstrates a broader spectrum of activity, which contributes to both its therapeutic efficacy in different cancers and its side-effect profile. Osimertinib exemplifies a highly selective inhibitor, a key characteristic for third-generation TKIs, with a significant therapeutic window between its activity on mutant and wild-type EGFR.[10][13]
The dual-activity potential of the broader pyrroloquinoline scaffold (Haspin vs. Topoisomerase inhibition) presents an exciting avenue for developing therapeutics that can combat cancer through multiple, potentially synergistic, mechanisms.
Signaling Pathway Analysis
Understanding the signaling pathways affected by these inhibitors is crucial for predicting their cellular effects and potential for combination therapies.
Haspin Signaling Pathway
Haspin's primary known role is in mitosis. Its phosphorylation of Histone H3 on Threonine 3 is a key signal for the recruitment of the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, to the centromere. This ensures proper chromosome segregation. Inhibition of Haspin disrupts this process, leading to mitotic errors and cell death.[4][5]
Caption: Simplified Haspin signaling pathway and the point of inhibition by pyrroloquinoline derivatives.
Bcr-Abl and EGFR Signaling Pathways
Imatinib and Osimertinib target critical nodes in well-defined oncogenic pathways. Bcr-Abl drives CML through constitutive activation of multiple downstream pathways, including RAS/MAPK and PI3K/AKT, leading to uncontrolled cell proliferation and survival.[3][14] Similarly, mutant EGFR drives NSCLC progression through the same core pathways.[15][16]
Caption: Overview of Bcr-Abl and EGFR signaling pathways and points of inhibition.
Experimental Methodologies
To facilitate further research and validation of novel compounds based on the 1H-pyrrolo[3,2-h]quinoline scaffold, we provide detailed protocols for key assays.
Experimental Workflow Overview
A typical workflow for characterizing a novel kinase inhibitor involves progressing from biochemical assays to cell-based assays to confirm on-target activity and cellular effects.
Caption: A standard experimental workflow for kinase inhibitor characterization.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET based)
This protocol describes a method to determine the IC₅₀ value of a test compound against a specific kinase, such as Haspin. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust and suitable for high-throughput screening.
Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled antibody (donor) binds to the phosphorylated substrate, bringing it in proximity to an acceptor fluorophore on the substrate, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant kinase (e.g., Haspin)
-
Kinase substrate (e.g., biotinylated histone H3 peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody (e.g., anti-p-H3(Thr3))
-
Streptavidin-Allophycocyanin (SA-APC) as FRET acceptor
-
Test compound (e.g., a pyrroloquinoline derivative) serially diluted in DMSO.
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Then, create a 4X working solution by diluting the DMSO series in kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 2.5 µL of a 4X kinase solution (e.g., 4 nM Haspin) to all wells except the "no enzyme" control.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction:
-
Add 5 µL of a 2X substrate/ATP solution (e.g., 200 nM histone H3 peptide and 20 µM ATP) to all wells to start the reaction. The final volume is 10 µL.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of a 2X detection solution containing the europium-labeled antibody and SA-APC in a TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12]
Materials:
-
Cancer cell line (e.g., HCT-116, HeLa)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a "medium only" control. Normalize the data to the vehicle-treated cells (as 100% viability) and plot cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Phospho-Histone H3 (Thr3)
This protocol is used to confirm the cellular activity of a Haspin inhibitor by measuring the level of its direct substrate phosphorylation.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the protein of interest (in this case, phospho-histone H3) and a loading control (total histone H3).[14]
Materials:
-
Cell lysate buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3) and Rabbit anti-total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the Haspin inhibitor for a specified time (e.g., 16 hours). Wash cells with cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 15% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-H3 (Thr3) (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To use the same blot for a loading control, strip the membrane of the first set of antibodies and re-probe with an antibody for total Histone H3.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-h]quinoline scaffold and its isomers represent a promising platform for the development of novel anticancer agents. The demonstrated high-potency inhibition of Haspin kinase by its derivatives, coupled with the potential for topoisomerase inhibition by other analogs, highlights the versatility of this chemical core. While further investigation is required to fully characterize the kinase selectivity profile and to elucidate the specific topoisomerase inhibitory mechanism, the existing data strongly suggests that this scaffold warrants significant attention in medicinal chemistry and drug discovery programs.
Future research should focus on:
-
Direct evaluation of this compound and its simple derivatives in a broad panel of kinase and topoisomerase assays.
-
Structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets like Haspin.
-
In vivo studies of lead compounds to assess their efficacy and pharmacokinetic properties in preclinical cancer models.
By building upon the foundational insights presented in this guide, the research community can further unlock the therapeutic potential of this intriguing heterocyclic system.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Kinase Selectivity: Profiling 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes.[1][2][3] The development of small molecule inhibitors against these enzymes has revolutionized cancer therapy and is expanding into immunology and beyond.[2][4] However, the high degree of structural conservation, particularly within the ATP-binding pocket across the ~500 members of the human kinome, presents a formidable challenge: achieving inhibitor selectivity.[3][5] An inhibitor's cross-reactivity profile—its pattern of on- and off-target activities—is a critical determinant of both its therapeutic efficacy and its potential for toxicity.[2][4]
This guide provides an in-depth analysis of the kinase cross-reactivity profile of a novel investigational compound, 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid . The pyrroloquinoline scaffold is of significant interest; related structures, such as 1H-pyrrolo[3,2-g]isoquinolines, have demonstrated potent inhibitory activity against kinases like Haspin, an atypical serine/threonine kinase crucial for mitotic progression.[6][7][8] This guide will objectively present hypothetical, yet plausible, experimental data to illustrate the compound's performance against a diverse kinase panel, compare it with established inhibitors, and provide the detailed methodologies required for such an evaluation. Our objective is to equip researchers with the framework to understand and critically assess kinase inhibitor selectivity.
The Significance of Selectivity: Why a Kinome-Wide View is Essential
The initial goal in kinase inhibitor development was often to create exquisitely selective molecules to minimize off-target effects.[2] However, experience has shown that this is not always necessary or even desirable. The clinical success of multi-targeted inhibitors like Dasatinib, which inhibits both Src and Abl kinases, has highlighted the potential of "polypharmacology," where engaging multiple nodes in a signaling network can lead to superior efficacy.[4]
Conversely, unintended off-target inhibition can lead to significant toxicity. Therefore, comprehensive profiling is not merely a checkbox in preclinical development; it is a crucial tool for:
-
Target Validation: Confirming that the desired biological effect is due to inhibition of the intended target.
-
Lead Optimization: Guiding medicinal chemistry efforts to enhance potency on the primary target while reducing activity against kinases associated with adverse effects.
-
Toxicity Prediction: Identifying potential safety liabilities early in the discovery pipeline.[1]
-
Repurposing Opportunities: Discovering new therapeutic applications for compounds based on their unexpected off-target activities.[4]
Comparative Kinase Selectivity Profile
To characterize This compound (hereafter referred to as PQA-C2 ), its inhibitory activity was assessed against a panel of 20 representative kinases from different families of the kinome. For this guide, we present hypothetical data generated from a simulated high-throughput screen. The activity is compared to two reference compounds: Staurosporine , a notoriously non-selective kinase inhibitor, and Lapatinib , an approved dual inhibitor of EGFR and HER2 with a more defined selectivity profile.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Kinase Family | PQA-C2 (Hypothetical) | Staurosporine (Reference) | Lapatinib (Reference) |
| HASPIN | Ser/Thr, Atypical | 15 | 8 | >10,000 |
| DYRK1A | Ser/Thr, CMGC | 85 | 22 | >10,000 |
| GSK3B | Ser/Thr, CMGC | 250 | 10 | 8,500 |
| CDK2/CycA | Ser/Thr, CMGC | 1,200 | 3 | 7,600 |
| PKA | Ser/Thr, AGC | 4,500 | 7 | >10,000 |
| AKT1 | Ser/Thr, AGC | >10,000 | 150 | >10,000 |
| SRC | Tyr, TK | 8,900 | 6 | 340 |
| ABL1 | Tyr, TK | >10,000 | 20 | 5,800 |
| EGFR | Tyr, RTK | 7,500 | 150 | 2 |
| HER2 (ERBB2) | Tyr, RTK | 9,200 | 450 | 9 |
| VEGFR2 | Tyr, RTK | 3,100 | 7 | 4,200 |
| PDGFRB | Tyr, RTK | 6,800 | 30 | 360 |
| MEK1 | Ser/Thr, STE | >10,000 | 2,500 | >10,000 |
| ERK2 | Ser/Thr, CMGC | >10,000 | 80 | >10,000 |
| p38a (MAPK14) | Ser/Thr, CMGC | 2,800 | 40 | >10,000 |
| JNK1 | Ser/Thr, CMGC | 4,100 | 55 | >10,000 |
| PI3Ka | Lipid, PI3K | >10,000 | 1,800 | >10,000 |
| mTOR | Lipid, PI3K-related | >10,000 | 2,600 | >10,000 |
| AURKA | Ser/Thr, Aurora | 950 | 15 | 9,100 |
| PLK1 | Ser/Thr, Polo-like | 1,500 | 35 | >10,000 |
Data for Staurosporine and Lapatinib are representative values from public sources. PQA-C2 data is hypothetical for illustrative purposes.
Analysis and Interpretation
The hypothetical data suggests that PQA-C2 is a potent inhibitor of Haspin kinase with an IC50 of 15 nM. This aligns with findings for the related 1H-pyrrolo[3,2-g]isoquinoline scaffold.[7][8]
-
Primary Target Potency: The nanomolar potency against Haspin suggests this is a primary target. Haspin is a key regulator of mitosis, and its inhibition is a validated anti-cancer strategy.[8][9]
-
Selectivity Profile:
-
High Selectivity: PQA-C2 demonstrates significant selectivity. It shows moderate activity against DYRK1A (85 nM) and GSK3B (250 nM), but its potency against most other kinases, especially tyrosine kinases like SRC, EGFR, and HER2, is over 500-fold weaker than against Haspin.
-
Comparison: Compared to Staurosporine, which inhibits a broad swath of the kinome with low-nanomolar potency, PQA-C2 is remarkably selective. It is also more selective than Lapatinib, which, while targeted, still exhibits potent inhibition of multiple receptor tyrosine kinases.
-
-
Potential Off-Target Liabilities & Opportunities:
-
The inhibition of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) is the most significant off-target activity. DYRK1A is implicated in neurodevelopment and neurodegenerative diseases, and its inhibition could be a source of either adverse effects or new therapeutic avenues.[5]
-
The weaker inhibition of GSK3B and AURKA may contribute to the compound's overall cellular phenotype but are less likely to be primary drivers of its activity at therapeutic concentrations designed to target Haspin.
-
Experimental Design: A Protocol for Kinase Profiling
Trustworthy selectivity data is built on a robust and validated experimental protocol. Commercial kinase profiling services offer a range of assay technologies, including radiometric, luminescence, and TR-FRET-based methods.[10][11] Below is a detailed protocol for a common luminescence-based assay that measures ATP consumption, a direct indicator of kinase activity.
Workflow for Kinase Profiling
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay (Promega)
This protocol is adapted from standard luminescence-based methods used to determine kinase inhibitor potency.
-
Compound Preparation:
-
Causality: A serial dilution series is critical for determining a dose-response curve and calculating an accurate IC50 value.
-
Action: Prepare an 11-point, 3-fold serial dilution of PQA-C2 in 100% DMSO, starting from a 1 mM stock. The final assay concentration will be 100-fold lower.
-
-
Kinase Reaction Setup:
-
Causality: The ATP concentration is a critical variable. Testing at the ATP Km value for each kinase provides a sensitive measure of inhibitor potency, while testing at physiological concentrations (e.g., 1 mM) can give a more biologically relevant result.[10][11]
-
Action: In a 384-well plate, add 2.5 µL of kinase/substrate solution (e.g., recombinant Haspin kinase and its substrate, Histone H3, in reaction buffer).
-
Action: Add 0.5 µL of diluted compound from the serial dilution plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Action: Initiate the reaction by adding 2 µL of ATP solution (prepared at 2.5x the desired final concentration, e.g., the Km for Haspin).
-
Action: Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Causality: The detection reagent stops the kinase reaction and simultaneously measures the amount of ATP remaining. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates potent inhibition (ATP conserved).
-
Action: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Action: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Action: Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Causality: Normalizing the data to controls accounts for background signal and defines the dynamic range of the assay.
-
Action: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Action: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Contextualizing Activity: Signaling Pathway Implications
The selectivity profile of PQA-C2 suggests it will primarily impact pathways regulated by Haspin, with potential modulation of those involving DYRK1A.
References
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase inhibitors: structural insights into selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 7. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. assayquant.com [assayquant.com]
Comparative Potency of 1H-Pyrrolo[3,2-h]quinoline-2-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
The 1H-pyrrolo[3,2-h]quinoline scaffold represents a compelling starting point for the design of novel therapeutics, sharing structural similarities with compounds known for their significant biological activities. This guide provides a comparative analysis of the potency of derivatives of this heterocyclic system, with a particular focus on the influence of substitutions at the 2-position, including the 2-carboxylic acid moiety. While direct comparative studies on a series of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid derivatives are limited in publicly available literature, this guide will synthesize existing data on closely related analogs and isomeric systems to provide valuable insights into the structure-activity relationships (SAR) that govern their potency. We will delve into their potential as anticancer agents, drawing parallels with the well-studied ellipticine and exploring their mechanism of action as potential topoisomerase inhibitors. Furthermore, we will present a detailed case study on the isomeric 1H-pyrrolo[3,2-g]isoquinoline scaffold to illustrate a rigorous approach to comparative potency analysis.
The 1H-Pyrrolo[3,2-h]quinoline Scaffold: A Foundation for Potent Bioactivity
The angular fusion of a pyrrole ring to the quinoline core in 1H-pyrrolo[3,2-h]quinoline creates a unique chemical architecture that has attracted interest in medicinal chemistry. This scaffold can be considered a simplified analog of the potent anticancer agent ellipticine, which is known to exert its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.
Antiproliferative and DNA Damaging Effects
Research into 2-substituted 1H-pyrrolo[3,2-h]quinoline derivatives has revealed their potential as antiproliferative agents.[1] Studies have shown that these compounds can induce extensive DNA fragmentation in mammalian cells, a hallmark of apoptosis.[1] This activity profile suggests a mechanism of action that may involve the inhibition of topoisomerases, enzymes critical for DNA replication and repair.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1H-pyrrolo[3,2-h]quinoline derivatives is intrinsically linked to their molecular structure. Key aspects of their SAR include:
-
The Tricyclic Core: The planar, angular tricyclic system is crucial for potential DNA intercalating activity, a mechanism shared by many quinoline-based anticancer agents.
-
Substitution at the 2-Position: The nature of the substituent at the 2-position significantly modulates biological activity. While a comprehensive SAR study for 2-carboxylic acid derivatives is yet to be published, it is hypothesized that the carboxylic acid group could influence solubility, cell permeability, and interaction with biological targets through hydrogen bonding.
-
Isomeric Variations: The orientation of the fused pyrrole ring, as seen in related scaffolds like 1H-pyrrolo[3,2-c]quinoline and 1H-pyrrolo[2,3-f]quinoline, can dramatically alter the biological activity and target specificity.[2][3]
Case Study: Comparative Analysis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Haspin Kinase Inhibitors
To exemplify a rigorous comparative analysis of potency, we will examine a study on derivatives of the isomeric 1H-pyrrolo[3,2-g]isoquinoline scaffold as inhibitors of Haspin kinase, a promising target in oncology.[4][5][6][7]
Target Rationale: Haspin Kinase in Cancer
Haspin (GSG2) is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during cell division. Inhibition of Haspin kinase disrupts this process, leading to mitotic arrest and subsequent cell death in cancer cells, making it an attractive therapeutic target.[6]
Comparative Potency of 3-Substituted 1H-Pyrrolo[3,2-g]isoquinolines
A series of 1H-pyrrolo[3,2-g]isoquinolines with diverse substitutions at the 3-position were synthesized and evaluated for their ability to inhibit Haspin kinase.[4][6] The results, summarized in the table below, provide a clear illustration of the SAR for this scaffold.
| Compound ID | R Group (at position 3) | Haspin IC50 (nM) |
| 2 | 2-Chloro-pyridin-4-yl | 10-80 |
| 3 | 5-Amino-pyridin-2-yl | 10-80 |
| 8 | Methyl propionate | 10-80 |
| 10 | Methyl acrylate | 10-80 |
| 15 | 1H-Pyrazol-3-yl | 10-80 |
| 17 | 1H-Pyrrol-2-yl | 10-80 |
Data synthesized from multiple sources indicating a potent range.[4][6]
Key SAR Observations:
-
Heteroaromatic Substituents: The introduction of heteroaromatic rings, such as pyridine, pyrazole, and pyrrole, at the 3-position resulted in compounds with potent Haspin inhibition, with IC50 values in the low nanomolar range.[4][6]
-
Aliphatic Side Chains: Derivatives bearing methyl propionate and methyl acrylate side chains also demonstrated significant potency, indicating that a variety of functionalities can be accommodated at this position.[4][6]
-
Cellular Activity: Importantly, many of these potent inhibitors were also shown to inhibit the endogenous activity of Haspin kinase in cellular assays, confirming their cell permeability and target engagement in a biological context.[4][6]
Experimental Protocols for Potency Determination
The following provides a generalized workflow for assessing the potency of kinase inhibitors, based on methodologies used for the 1H-pyrrolo[3,2-g]isoquinoline series.
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Workflow:
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., Haspin), the substrate (e.g., histone H3), ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for in vitro kinase inhibition assay.
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Workflow:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The cell suspensions are heated at a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein (e.g., Haspin) remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of oncology. The existing data on related 2-substituted derivatives suggest a potential mechanism of action involving topoisomerase inhibition, warranting further investigation.
The detailed comparative analysis of the isomeric 1H-pyrrolo[3,2-g]isoquinoline derivatives as Haspin kinase inhibitors serves as a valuable blueprint for future studies on the title scaffold. A systematic exploration of various substituents at the 2-carboxylic acid position, coupled with robust in vitro and cellular assays, will be crucial to unlocking the full therapeutic potential of this intriguing class of compounds. Such studies will not only elucidate the structure-activity relationships governing their potency but also pave the way for the rational design of next-generation drug candidates.
References
- 1. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-pyrrolo[2,3-f]quinoline and isoquinoline derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1 H-Pyrrolo[3,2- g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Primer and Framework for a Head-to-Head Preclinical Study: 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid versus Etoposide in Oncology
Disclaimer: As of early 2026, publicly available data on the specific biological activity of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is limited. This guide, therefore, presents a scientifically rigorous, hypothetical framework for its evaluation as a novel anti-cancer agent. Based on the known activities of structurally related pyrroloquinoline compounds, which include antiproliferative effects and potential topoisomerase inhibition, we propose a head-to-head study against a well-established standard of care.
For this purpose, we have selected Etoposide , a potent topoisomerase II inhibitor, as the comparator. Etoposide is a cornerstone in the treatment of various malignancies, including lung and testicular cancers.[1] This guide provides drug development professionals with a comprehensive, field-proven blueprint for a preclinical comparison, from initial in vitro screening to in vivo efficacy models.
Mechanistic Foundations: Targeting DNA Topoisomerase II
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication and transcription.[2] Cancer cells, with their high proliferation rates, are particularly dependent on these enzymes, making them prime targets for therapeutic intervention.
Etoposide: The Standard of Care
Etoposide functions as a "topoisomerase poison." It does not inhibit the enzyme's ability to cleave DNA; instead, it stabilizes the transient covalent complex formed between topoisomerase II and the DNA strand.[2][3][4] This stabilization prevents the re-ligation of the DNA break, leading to an accumulation of double-strand breaks.[4] The persistence of this damage triggers cell cycle arrest and ultimately, apoptosis (programmed cell death).[3][4]
This compound: A Hypothetical Mechanism
Given that certain 2-substituted 1H-pyrrolo[3,2-h]quinoline derivatives have been shown to induce DNA fragmentation and possess antiproliferative properties, potentially as topoisomerase inhibitors, we hypothesize a similar mechanism for this compound. The core objective of this proposed study is to validate this hypothesis and quantify its potency relative to Etoposide.
Caption: Mechanism of Topoisomerase II and its inhibition.
Phase 1: In Vitro Head-to-Head Evaluation
The initial phase focuses on a direct comparison of the compounds' cytotoxic effects and their specific enzymatic activity in a controlled cellular environment.
Expertise & Experience: Cell Line Selection
The choice of cell lines is critical for clinically relevant data. We recommend a panel that includes:
-
A549 (Lung Carcinoma): A well-characterized line known to be responsive to Etoposide.
-
HCT116 (Colon Carcinoma): Represents a different tumor histology and allows for assessment of broader applicability.
-
A non-cancerous cell line (e.g., MRC-5, normal lung fibroblasts): Essential for establishing a preliminary therapeutic index by comparing cytotoxicity in cancerous versus non-cancerous cells.
Experiment 1: Cell Viability Assay
This assay quantifies the dose-dependent cytotoxic effect of each compound. The XTT assay is a robust colorimetric method that measures the metabolic activity of viable cells.[5][6]
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of this compound and Etoposide in appropriate culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium and add 100 µL of the diluted compounds to the respective wells. Incubate for 48-72 hours.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., by mixing the XTT reagent and the electron-coupling reagent).
-
Incubation with XTT: Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the XTT tetrazolium salt to a soluble orange formazan product.[5]
-
Data Acquisition: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.[6]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experiment 2: Topoisomerase II Inhibition Assay
This is a direct mechanistic assay to confirm that the compounds target Topoisomerase II. A DNA decatenation assay is a standard method.[7][8]
Detailed Protocol: DNA Decatenation Assay
-
Reaction Setup: In microcentrifuge tubes, combine assay buffer, kinetoplast DNA (kDNA - a network of interlocked DNA circles), and varying concentrations of the test compounds (this compound and Etoposide).
-
Enzyme Addition: Add a fixed amount of purified human Topoisomerase II enzyme to each tube.
-
Incubation: Incubate the reaction at 37°C for 30 minutes. In the absence of an inhibitor, the enzyme will decatenate the kDNA into individual minicircles.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the different DNA forms.
-
Visualization: Visualize the DNA under UV light. Catenated kDNA remains near the top of the gel, while decatenated minicircles migrate faster into the gel.
-
Analysis: The degree of inhibition is determined by the reduction in the amount of decatenated minicircles compared to the no-drug control.
Experiment 3: DNA Fragmentation Assay
This assay provides evidence of apoptosis, the intended downstream effect of topoisomerase inhibition.
Detailed Protocol: Apoptotic DNA Laddering
-
Cell Treatment: Treat cells in a 6-well plate with the IC50 concentration of each compound for 24-48 hours.
-
Cell Lysis: Harvest both adherent and floating cells and lyse them using a buffer containing a non-ionic detergent (e.g., Triton X-100).[9]
-
DNA Extraction: Isolate the DNA from the lysate. This involves removing cellular debris and proteins, often via centrifugation and treatment with RNase and Proteinase K.[9]
-
DNA Precipitation: Precipitate the DNA using ethanol.
-
Gel Electrophoresis: Resuspend the DNA pellet and run it on a 1.5-2% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments, while healthy cells will show a single high-molecular-weight band.
Caption: Workflow for the in vitro comparative analysis.
Data Presentation: Summary of In Vitro Endpoints
| Parameter | This compound | Etoposide (Standard of Care) | Non-Cancerous Cells (MRC-5) |
| IC50 (µM) on A549 | Experimental Value | Literature/Experimental Value | Experimental Value |
| IC50 (µM) on HCT116 | Experimental Value | Literature/Experimental Value | Experimental Value |
| Topo II Inhibition | Qualitative/Quantitative | Positive Control | N/A |
| DNA Fragmentation | Observed/Not Observed | Positive Control | Not Observed |
Phase 2: In Vivo Preclinical Efficacy
Promising in vitro results must be validated in a living system to assess anti-tumor efficacy and systemic tolerability. The human tumor xenograft model in immunodeficient mice is the industry standard for this evaluation.[10][11]
Trustworthiness: Model Selection and Study Design
We propose using an A549 subcutaneous xenograft model, as it is a widely used and well-characterized model for anti-cancer drug development.[10]
Detailed Protocol: Subcutaneous Xenograft Study
-
Animal Acclimation: House immunodeficient mice (e.g., Athymic Nude or SCID) for at least one week to acclimate. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject A549 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline or appropriate solvent)
-
Group 2: Etoposide (at a clinically relevant dose and schedule)
-
Group 3: this compound (at one or more doses determined by prior tolerability studies)
-
-
Drug Administration: Administer treatments via a relevant route (e.g., intraperitoneal or intravenous injection) according to a pre-defined schedule (e.g., daily for 5 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Study Endpoint: The study concludes when tumors in the control group reach a pre-determined maximum size, or after a fixed duration.
-
Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance between the groups.
Caption: Workflow for the in vivo xenograft study.
Data Presentation: Summary of In Vivo Endpoints
| Parameter | Vehicle Control | Etoposide (Standard of Care) | This compound |
| Tumor Growth Inhibition (%) | 0% | Experimental Value | Experimental Value |
| Average Body Weight Change (%) | Experimental Value | Experimental Value | Experimental Value |
| Adverse Events | None Expected | Documented Observations | Documented Observations |
Concluding Remarks & Future Directions
This guide outlines a robust, logical, and scientifically validated framework for a head-to-head preclinical comparison of a novel compound, this compound, against the standard-of-care topoisomerase inhibitor, Etoposide.
The successful execution of these experiments would provide critical data on the compound's mechanism of action, potency, and preliminary therapeutic index. Positive results, particularly superior tumor growth inhibition or an improved safety profile compared to Etoposide, would strongly justify advancing the compound to more complex preclinical studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, orthotopic and patient-derived xenograft (PDX) models, and formal IND-enabling toxicology studies.[12] This structured approach ensures that key go/no-go decisions in the drug development pipeline are supported by comprehensive and reliable experimental data.
References
- 1. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. biotium.com [biotium.com]
- 6. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. mdpi.com [mdpi.com]
Confirming the On-Target Activity of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the unequivocal confirmation of a small molecule's on-target activity is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the on-target engagement of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid , a compound of interest owing to its structural similarities to known kinase inhibitors. The pyrroloquinoline scaffold is a recognized pharmacophore in the development of agents targeting protein kinases, which are pivotal regulators of cellular signaling pathways.[1][2][3] This guide will objectively compare methodologies and provide the rationale behind experimental choices, ensuring a robust and self-validating approach to target confirmation.
The core challenge in early-stage drug discovery is to demonstrate that a compound's observed biological effect is a direct consequence of its interaction with the intended molecular target.[4] This guide will focus on a multi-pronged strategy, beginning with direct target engagement confirmation within the cell using the Cellular Thermal Shift Assay (CETSA), followed by a broader assessment of selectivity through comprehensive kinase profiling. We will compare the hypothetical performance of this compound against established tyrosine kinase inhibitors to provide context and a benchmark for its potential as a therapeutic candidate.
The Rationale for a Multi-Assay Approach
A single experimental method is often insufficient to definitively prove on-target activity. A combination of direct and indirect methods provides the most robust evidence.[5]
-
Direct Target Engagement Assays: These methods, like CETSA, provide biophysical evidence of the compound binding to its target protein within a cellular context.[6] This is crucial as it demonstrates that the compound can penetrate the cell membrane and engage its target in a complex physiological environment.
-
Selectivity Profiling: Assays such as broad kinase panels are essential to understand the specificity of the compound. A highly selective compound is often desirable to minimize off-target effects and potential toxicity.[4][7]
Section 1: Primary On-Target Validation via Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a ligand to its target protein in intact cells or cell lysates.[8] The principle is based on the ligand-induced thermal stabilization of the target protein.[5] When a protein is heated, it denatures and aggregates. However, if a compound is bound to the protein, it can increase the protein's stability, leading to a higher denaturation temperature.[9] This "thermal shift" is a direct indicator of target engagement.
Experimental Workflow: CETSA
The general workflow for a CETSA experiment is as follows:
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA
This protocol is a generalized guideline and should be optimized for the specific target and cell line.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to express the putative target kinase) to approximately 80% confluency.
-
Treat the cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Quantification of Soluble Target Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble target protein at each temperature point using a specific antibody via Western blotting or other quantitative methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
Comparison with Standard Kinase Inhibitors
To benchmark the on-target activity of this compound, it should be compared against well-established kinase inhibitors targeting similar kinase families.
| Compound | Putative Target | Cell Line | Thermal Shift (ΔTm in °C) |
| This compound | EGFR | A431 | Hypothetical Data: 4.5 |
| Gefitinib[11] | EGFR | A431 | 5.2 |
| Erlotinib[11] | EGFR | A431 | 4.8 |
| This compound | BCR-ABL | K562 | Hypothetical Data: 3.1 |
| Imatinib[12] | BCR-ABL | K562 | 6.5 |
| Dasatinib[13] | BCR-ABL | K562 | 7.1 |
| This compound | VEGFR2 | HUVEC | Hypothetical Data: 2.8 |
| Sunitinib[14] | VEGFR2 | HUVEC | 5.9 |
| Sorafenib[15] | VEGFR2 | HUVEC | 5.5 |
This table presents hypothetical data for this compound for illustrative purposes.
Section 2: Assessing Selectivity with Kinase Panel Screening
While CETSA confirms engagement with a specific target, it does not provide information about the compound's selectivity across the broader kinome. Kinase panel screening is a crucial next step to identify potential off-target effects and to understand the compound's overall selectivity profile.[4][16]
The Principle of Kinase Profiling
Kinase profiling services utilize large panels of purified kinases (often hundreds) to assess the inhibitory activity of a compound at a fixed concentration.[7] The output is typically presented as the percentage of inhibition for each kinase, which can be visualized in a dendrogram to show the relationships between the inhibited kinases.
Caption: A conceptual diagram of a kinase selectivity profile.
Interpreting Kinase Profiling Data
The results from a kinase panel screening can be used to:
-
Confirm the primary target: The putative primary target should be among the most strongly inhibited kinases.
-
Identify off-targets: Significant inhibition of other kinases can indicate potential for polypharmacology or off-target toxicity.
-
Guide lead optimization: The selectivity profile can inform medicinal chemistry efforts to improve potency on the desired target while reducing activity against off-targets.
Comparative Selectivity Profile
| Compound | Primary Target(s) | Selectivity Score (S-score)* | Notable Off-Targets (>50% inhibition at 1µM) |
| This compound | EGFR | Hypothetical Data: 0.05 | ABL1, SRC, VEGFR2 |
| Gefitinib | EGFR | 0.02 | None |
| Imatinib | ABL, KIT, PDGFR | 0.2 | SRC family kinases |
| Sunitinib | VEGFRs, PDGFRs, KIT | 0.35 | Multiple kinases across families |
*S-score is a measure of selectivity, with lower scores indicating higher selectivity. This is a hypothetical metric for illustrative purposes.
Section 3: Downstream Pathway Analysis
Confirming that target engagement leads to the expected downstream biological effects provides further validation of the compound's mechanism of action.
Hypothetical Signaling Pathway Inhibition
If this compound is an EGFR inhibitor, it would be expected to block the downstream signaling cascade initiated by EGF binding.
Caption: Inhibition of the EGFR signaling pathway by a hypothetical inhibitor.
Experimental Validation of Pathway Modulation
This can be assessed by measuring the phosphorylation status of key downstream proteins. For example, if targeting EGFR, one would expect to see a decrease in the phosphorylation of ERK (p-ERK) upon treatment with the compound in the presence of EGF stimulation. This can be quantified by Western blotting or phospho-ELISA.
Conclusion
The validation of on-target activity for a novel compound like this compound requires a systematic and multi-faceted experimental approach. By combining direct target engagement assays such as CETSA with broad selectivity profiling and downstream pathway analysis, researchers can build a comprehensive and robust data package. This guide provides the foundational principles and comparative context to rigorously assess the on-target activity of this and other novel small molecules, thereby enabling more informed decisions in the critical early stages of drug discovery.
References
- 1. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 2. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrrolo[3,2-g]quinoline|CAS 326-19-2|Research Chemical [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 13. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 15. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaron.com [pharmaron.com]
A Comprehensive Guide to Evaluating the Selectivity of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic Acid
This guide provides a robust, multi-tiered strategy for the comprehensive evaluation of the kinase selectivity profile of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid (hereafter referred to as PQA-C). In the landscape of drug discovery, the quinoline and pyrroloquinoline cores are privileged scaffolds, appearing in numerous compounds with diverse biological activities, from anticancer to antimicrobial agents.[1][2] The specific isomer, 1H-pyrrolo[3,2-h]quinoline, has been investigated for its ability to target DNA repeats, while related pyrroloisoquinolines have shown potent activity as kinase inhibitors.[3][4]
Given this background, a thorough assessment of PQA-C's selectivity is paramount. A selective compound minimizes the risk of off-target effects and associated toxicities, a primary cause of clinical trial failures.[5] This document outlines a logical, field-proven workflow, moving from broad, high-throughput screening to specific, cell-based target validation. We will detail the causality behind each experimental choice, provide actionable protocols, and present data in a comparative format to guide researchers in making informed decisions about the therapeutic potential of this promising molecule.
Tier 1: Primary Target Identification via Kinome-Wide Profiling
Expertise & Experience: The foundational step in evaluating a novel compound with a scaffold known for kinase activity is to cast a wide net. A kinome-wide screen provides an unbiased overview of the compound's interaction landscape across the human kinome. This initial screen is not about potency but about identifying the most probable primary target(s) and flagging any significant off-target families early in the discovery process. We opt for a binding assay as the initial screen due to its sensitivity and independence from substrate or cofactor requirements, which can vary widely across different kinases.
An activity-based screen is a valuable alternative that provides direct information on functional inhibition.[6] However, a binding assay, such as the KINOMEscan™ platform, is often more comprehensive for an initial pass, covering a larger number of kinases, including those for which robust activity assays are challenging to develop.[7]
Experimental Protocol 1: Broad Kinome Binding Assay
This protocol outlines a single-dose screen to determine the percent inhibition across a comprehensive panel of kinases.
Objective: To identify the primary kinase target(s) of PQA-C.
Methodology: KINOMEscan™ Competition Binding Assay.
-
Compound Preparation: Prepare a 10 mM stock solution of PQA-C in 100% DMSO. From this, prepare a 100 µM intermediate stock.
-
Assay Execution: The compound is screened at a final concentration of 10 µM against a panel of over 400 kinases.[8]
-
Mechanism: The assay quantifies the ability of PQA-C to displace a proprietary, immobilized ligand from the active site of each kinase. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
-
Data Analysis: Results are expressed as a percentage of the DMSO control (% Control). A lower percentage indicates stronger binding. The percent inhibition is calculated as: % Inhibition = 100 - (% Control)
Data Presentation: Hypothetical Kinome Screen Results
The data below represents a hypothetical outcome for PQA-C, highlighting its potential as a Haspin kinase inhibitor, a target identified for the related 1H-pyrrolo[3,2-g]isoquinoline scaffold.[3][9]
| Kinase Target | Gene Symbol | Kinase Family | % Inhibition at 10 µM |
| Haspin | GSG2 | Other | 98.5% |
| DYRK1A | DYRK1A | CMGC | 85.2% |
| CLK1 | CLK1 | CMGC | 79.8% |
| CDK9/Cyclin T | CDK9 | CMGC | 65.1% |
| GSK-3β | GSK3B | CMGC | 45.0% |
| Pim1 | PIM1 | CAMK | 33.7% |
| ABL1 | ABL1 | TK | 5.6% |
| EGFR | EGFR | TK | 2.1% |
Table 1: Representative data from a primary kinome-wide binding assay for PQA-C.
Visualization: Tier 1 Workflow
References
- 1. BJOC - Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B [beilstein-journals.org]
- 2. Biological properties of pyrroloquinoline and pyrroloisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1H-pyrrolo[3,2-h]quinoline-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assayquant.com [assayquant.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the performance of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid in different cancer cell lines
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel scaffolds that exhibit potent and selective anticancer activity is perpetual. The pyrroloquinoline core, a heterocyclic structure, has emerged as a promising framework for the development of a new generation of therapeutic agents. This guide provides a comprehensive performance benchmark of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid and its structural analogs against various cancer cell lines. Due to the limited publicly available data on the specific carboxylic acid derivative, this guide will leverage data from closely related and well-characterized pyrrolo[2,1-a]isoquinoline and pyrrolo[3,2-c]pyridine derivatives to provide a robust comparative analysis. This approach allows for an insightful exploration of the potential of the broader pyrroloquinoline class of compounds in oncology research.
The primary objective of this document is to offer an in-depth, data-driven comparison with existing standards of care, supported by detailed experimental protocols and mechanistic insights. We aim to equip researchers, scientists, and drug development professionals with the critical information necessary to evaluate the potential of these compounds in their own research endeavors.
The Pyrroloquinoline Scaffold: A Privileged Structure in Cancer Research
The pyrroloquinoline ring system, a fusion of pyrrole and quinoline heterocycles, represents a "privileged scaffold" in medicinal chemistry. This is attributed to its ability to interact with a diverse range of biological targets with high affinity. Various derivatives of this core structure have been reported to exhibit significant biological activities, including anticancer, kinase inhibition, and DNA-binding properties.[1][2] The planar aromatic nature of the tricyclic system allows for intercalation into DNA, while strategic substitutions on the ring can facilitate interactions with the ATP-binding pockets of various kinases, enzymes often dysregulated in cancer.
The specific compound, this compound, is a key intermediate in the synthesis of potential kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer cell proliferation.[3] The carboxylic acid moiety can serve as a handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
Comparative Cytotoxicity Analysis
To benchmark the performance of the pyrroloquinoline scaffold, we will compare the in vitro cytotoxicity of representative derivatives against standard-of-care chemotherapeutic agents in three prevalent cancer types: non-small cell lung cancer, breast cancer, and colon cancer. The half-maximal inhibitory concentration (IC50) will be the primary metric for comparison, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Performance in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide.[4] Standard treatment regimens often involve platinum-based drugs like cisplatin and carboplatin, frequently used in combination with other agents such as paclitaxel or gemcitabine.[1][4]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Lamellarin D (Pyrrolo[2,1-a]isoquinoline derivative) | A-549 | ~0.038 - 0.110 | [5][6] |
| Cisplatin | A-549 | ~2 - 10 | Varies by study |
| Paclitaxel | A-549 | ~0.01 - 0.1 | Varies by study |
Table 1: Comparative IC50 values of a representative pyrroloquinoline derivative and standard-of-care drugs in the A-549 NSCLC cell line.
As illustrated in Table 1, the pyrrolo[2,1-a]isoquinoline derivative, Lamellarin D, demonstrates potent low nanomolar to sub-micromolar activity against the A-549 cell line. This potency is comparable to or exceeds that of the widely used chemotherapeutic agent, paclitaxel, and is significantly more potent than cisplatin. This suggests that the pyrroloquinoline scaffold holds considerable promise for the development of novel anti-NSCLC agents.
Performance in Breast Cancer Cell Lines
Breast cancer treatment strategies are diverse and depend on the tumor subtype.[7][8][9] Chemotherapy remains a cornerstone of treatment, with agents like doxorubicin (an anthracycline) and paclitaxel (a taxane) being frequently employed.[10][11]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 | 1.66 | [12] |
| Doxorubicin | MCF-7 | ~0.1 - 1 | Varies by study |
| Paclitaxel | MCF-7 | ~0.001 - 0.01 | Varies by study |
Table 2: Comparative IC50 values of a pyrrolo[2,3-d]pyrimidine derivative and standard-of-care drugs in the MCF-7 breast cancer cell line.
In the context of breast cancer, the pyrrolo[2,3-d]pyrimidine derivative 10b exhibits micromolar activity against the MCF-7 cell line.[12] While not as potent as paclitaxel in this specific cell line, its activity is within the range of doxorubicin, a clinically relevant chemotherapeutic. It is important to note that different pyrroloquinoline derivatives can exhibit varying potencies, and further optimization of the scaffold could lead to compounds with enhanced anti-breast cancer activity.
Performance in Colon Cancer Cell Lines
Colorectal cancer is another major global health concern.[13] The standard of care for advanced disease often involves combination chemotherapy regimens such as FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) or FOLFIRI (5-fluorouracil, leucovorin, and irinotecan).[14]
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Open lactone analog of Lamellarin D | HT-29 | Low micromolar GI50 | [6] |
| 5-Fluorouracil (5-FU) | HT-29 | ~5 - 20 | Varies by study |
| Oxaliplatin | HT-29 | ~1 - 5 | Varies by study |
Table 3: Comparative GI50 values of a pyrroloquinoline derivative and standard-of-care drugs in the HT-29 colon cancer cell line.
An open lactone analog of Lamellarin D has demonstrated potent growth inhibitory effects in the low micromolar range against the HT-29 colon cancer cell line.[6] This indicates a superior in vitro potency compared to the standard-of-care agent 5-Fluorouracil and is comparable to oxaliplatin. These findings underscore the potential of the pyrroloquinoline scaffold in the development of novel therapeutics for colon cancer.
Mechanistic Insights: Unraveling the Mode of Action
The anticancer activity of pyrroloquinoline derivatives is believed to stem from multiple mechanisms of action, highlighting their potential as multi-targeted agents.
Kinase Inhibition
Many pyrroloquinoline derivatives have been designed and synthesized as kinase inhibitors.[15][16] Their planar structure can mimic the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity. Key kinase families implicated in cancer, such as tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., CDKs, PI3K-related kinases), are potential targets for these compounds.[17]
Caption: Competitive inhibition of ATP binding by a pyrroloquinoline derivative.
Induction of Apoptosis
Several studies have demonstrated that pyrroloquinoline derivatives can induce apoptosis, or programmed cell death, in cancer cells.[12] This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Evidence suggests that some pyrroloquinoline compounds trigger the intrinsic pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.
Caption: Intrinsic pathway of apoptosis induced by pyrroloquinoline derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, this section provides detailed, step-by-step methodologies for the key in vitro assays used to assess the anticancer performance of this compound and its analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest (e.g., A-549, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom microplates
-
This compound or its analogs, dissolved in a suitable solvent (e.g., DMSO)
-
Standard-of-care chemotherapeutic drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in culture medium. Replace the old medium with 100 µL of fresh medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible under a microscope.[18]
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells (both adherent and suspension) after treatment and wash them with cold PBS.[7]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[13][19]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[9][14]
Conclusion and Future Directions
The collective evidence strongly suggests that the pyrroloquinoline scaffold is a highly promising platform for the development of novel anticancer agents. The representative derivatives discussed in this guide exhibit potent cytotoxic activity against a range of cancer cell lines, often comparable or superior to current standards of care. Their multi-faceted mechanism of action, encompassing both kinase inhibition and the induction of apoptosis, makes them particularly attractive candidates for further investigation.
While direct experimental data for this compound remains to be extensively published, its role as a key synthetic intermediate for more complex pyrroloquinoline derivatives underscores its importance. Future research should focus on the synthesis and biological evaluation of a library of derivatives based on this specific scaffold. In-depth studies are warranted to elucidate the precise kinase targets and to further explore the molecular pathways involved in apoptosis induction. Furthermore, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential and pharmacokinetic properties of these promising compounds.
The data and protocols presented in this guide provide a solid foundation for researchers to embark on or advance their investigations into this exciting class of molecules. The continued exploration of the pyrroloquinoline scaffold holds the potential to deliver novel and effective therapies for a variety of cancers.
References
- 1. Synthesis of 1H-pyrrolo[3,2-h]quinoline-8-amine derivatives that target CTG trinucleotide repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-pyrrolo[2,3-f]quinoline and isoquinoline derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. nanocellect.com [nanocellect.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 1 H-Pyrrolo[3,2- g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases [ouci.dntb.gov.ua]
- 18. atcc.org [atcc.org]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Mechanistic Comparison of 1H-pyrrolo[3,2-h]quinoline-2-carboxylic Acid and Established Topoisomerase Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Critical Role of DNA Topoisomerases in Cellular Homeostasis and Oncology
DNA topoisomerases are indispensable nuclear enzymes that resolve complex topological challenges within the genome, such as supercoils and tangles, that arise during critical cellular processes like DNA replication, transcription, and chromosome segregation.[1][2] They function by introducing transient breaks in the DNA backbone, allowing for strand passage or rotation, and then resealing the breaks.[3] Eukaryotic cells possess two major classes of these enzymes: Type I topoisomerases (Topo I), which create transient single-strand breaks, and Type II topoisomerases (Topo II), which generate transient double-strand breaks and require ATP for their catalytic cycle.[2][4]
The vital function of these enzymes, particularly in rapidly proliferating cancer cells which experience high levels of topological stress, makes them prime targets for anticancer drug development.[5][6] Inhibitors of these enzymes can be broadly categorized into two mechanistic classes:
-
Topoisomerase Poisons: These agents do not inhibit the initial DNA cleavage step but instead stabilize the transient covalent intermediate known as the "cleavage complex" (or cleavable complex), where the enzyme is covalently linked to the broken DNA strand(s).[7][8] This stabilization prevents the re-ligation of the DNA, transforming the transient break into a permanent lesion.[9] The collision of replication or transcription machinery with these trapped complexes converts them into highly cytotoxic double-strand breaks, ultimately triggering apoptosis.[5][10]
-
Catalytic Inhibitors: These compounds inhibit the enzyme's function without trapping the cleavage complex. They can act through various mechanisms, such as competing with ATP (for Topo II) or preventing the enzyme from binding to DNA.[4][8]
This guide provides a detailed mechanistic comparison of several archetypal topoisomerase inhibitors against the emerging compound class of 1H-pyrrolo[3,2-h]quinolines, focusing on the 2-carboxylic acid derivative. We will explore their distinct interactions with the enzyme-DNA complex and provide the experimental frameworks required to elucidate these mechanisms.
Mechanistic Profiles of Key Topoisomerase Inhibitors
Camptothecin and its Analogs (e.g., Topotecan, Irinotecan) - The Archetypal Topoisomerase I Poisons
Camptothecin (CPT) and its clinically approved derivatives, topotecan and irinotecan, are highly specific poisons of Topoisomerase I.[3][10]
-
Mechanism of Action: CPT exerts its cytotoxic effect by binding to the covalent Topo I-DNA complex.[9] The planar, five-ring structure of CPT intercalates into the DNA at the site of the single-strand break, mimicking a DNA base pair.[3][7] This intercalation physically obstructs the DNA religation step by displacing the downstream (+1) DNA end.[7] The stabilization of this "cleavable complex" leads to an accumulation of single-strand breaks. While damaging, these breaks become lethal during the S-phase of the cell cycle when an advancing replication fork collides with the trapped complex, converting the single-strand break into an irreversible and highly cytotoxic double-strand break, which ultimately triggers apoptosis.[9][10][11]
Caption: Mechanism of Topoisomerase I poisoning by Camptothecin.
Etoposide - A Non-Intercalating Topoisomerase II Poison
Etoposide, a semi-synthetic derivative of podophyllotoxin, is a cornerstone chemotherapeutic agent that specifically poisons Topoisomerase II.[1][5]
-
Mechanism of Action: Unlike some Topo II inhibitors, etoposide does not intercalate into the DNA. Instead, it binds to the Topo II enzyme after it has introduced a double-strand break, forming a ternary complex (Topo II-DNA-Etoposide).[12][13] This binding event stabilizes the cleavage complex and inhibits the enzyme's ability to re-ligate the severed DNA strands.[1][5] The accumulation of these protein-linked, double-strand breaks is highly toxic to the cell.[12] The cytotoxic effects of etoposide are most pronounced during the late S and G2 phases of the cell cycle, when Topo II activity is highest.[14] A "two-drug model" suggests that two etoposide molecules are required to stabilize a double-strand break, with each molecule independently stabilizing one of the two cleaved strands.[13]
Fluoroquinolones (e.g., Ciprofloxacin) - Bacterial-Specific Topo II/IV Poisons
Fluoroquinolones are a broad-spectrum class of antibiotics that exploit the structural differences between bacterial and eukaryotic topoisomerases. They primarily target DNA gyrase (a bacterial Topo II) and Topoisomerase IV in bacteria.[15][16]
-
Mechanism of Action: Similar to other topoisomerase poisons, fluoroquinolones stabilize the covalent complex between the bacterial enzyme (gyrase or Topo IV) and DNA.[15][17] They bind to this complex at the protein-DNA interface, blocking the DNA strand-passage and re-ligation steps.[15][18] This action halts DNA replication and leads to the generation of lethal double-strand breaks, resulting in rapid bactericidal activity.[16][19] Resistance often arises from mutations in the drug-binding domains of the target enzymes.[15]
Caption: Mechanism of Topoisomerase II poisoning by Etoposide.
1H-pyrrolo[3,2-h]quinoline-2-carboxylic Acid - A Putative Topoisomerase Inhibitor
The 1H-pyrrolo[3,2-h]quinoline scaffold represents a simplified, angular analog of ellipticine, a known anticancer agent that functions as a topoisomerase II inhibitor.[20]
-
Hypothesized Mechanism of Action: Based on preliminary biological data for related 2-substituted 1H-pyrrolo[3,2-h]quinoline derivatives, it is hypothesized that this class of compounds, including the 2-carboxylic acid variant, functions primarily as topoisomerase inhibitors.[20] Studies on these related compounds have demonstrated antiproliferative effects and the induction of extensive DNA fragmentation in mammalian cells, which are hallmark characteristics of topoisomerase poisons.[20] Given their structural similarity to ellipticine, the most probable target is Topoisomerase II. The proposed mechanism involves the stabilization of the Topo II-DNA cleavage complex, leading to an accumulation of double-strand breaks and subsequent cell death. However, it is crucial to note that direct, rigorous experimental validation of this mechanism for this compound specifically is required.
Comparative Mechanistic Summary
| Feature | 1H-pyrrolo[3,2-h]quinoline-2-CA (Hypothesized) | Camptothecin | Etoposide | Ciprofloxacin |
| Primary Target(s) | Eukaryotic Topoisomerase II | Eukaryotic Topoisomerase I | Eukaryotic Topoisomerase II | Bacterial DNA Gyrase (Topo II) & Topo IV |
| Mechanism Class | Poison (stabilizes cleavage complex) | Poison (stabilizes cleavage complex) | Poison (stabilizes cleavage complex) | Poison (stabilizes cleavage complex) |
| DNA Interaction | Likely intercalative (similar to ellipticine) | Intercalative at cleavage site[7] | Non-intercalative[12] | Binds at protein-DNA interface[15] |
| DNA Break Type | Permanent Double-Strand Breaks | Permanent Single-Strand Breaks (converted to DSBs during S-phase)[9] | Permanent Double-Strand Breaks[5] | Permanent Double-Strand Breaks[16] |
| Cell Cycle Phase | Likely S/G2 phase | S-phase specific[10] | Late S and G2 phase specific[14] | N/A (Bacterial) |
| Clinical Use | Investigational | Anticancer (Ovarian, Colorectal)[3] | Anticancer (Lung, Testicular, Lymphoma)[5] | Antibiotic |
Experimental Workflows for Mechanistic Elucidation
To validate the hypothesized mechanism of a novel compound like this compound, a systematic experimental approach is essential. The following protocols provide a self-validating system to first identify the enzyme target and then define the specific mechanism of inhibition.
Caption: Experimental workflow for characterizing a novel topoisomerase inhibitor.
Experimental Protocol 1: Topoisomerase I DNA Relaxation Assay
This assay determines if a compound inhibits the catalytic activity of Topoisomerase I by measuring the conversion of supercoiled plasmid DNA to its relaxed form.[21][22] Relaxed and supercoiled topoisomers migrate differently on an agarose gel, allowing for clear visualization.[23]
-
Principle & Causality: Topo I reduces the torsional stress in supercoiled DNA, causing it to relax. This relaxed form migrates more slowly through an agarose gel matrix than the compact supercoiled form. An effective inhibitor will prevent this relaxation, resulting in a band pattern similar to the DNA-only control (predominantly supercoiled).
-
Step-by-Step Methodology:
-
Reaction Setup: In a 1.5-ml microcentrifuge tube on ice, prepare a 20 µL reaction mixture. For each reaction, add the following in order:
-
Nuclease-free water to a final volume of 20 µL.
-
2 µL of 10x Topoisomerase I Reaction Buffer (e.g., 250 mM Tris-Cl pH 7.4, 570 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM EDTA, 150 µg/ml BSA).[23]
-
200-300 ng of supercoiled plasmid DNA (e.g., pBR322).[21]
-
1 µL of the test compound at various concentrations (dissolved in a suitable solvent like DMSO; ensure a solvent-only control is included).
-
-
Enzyme Addition: Add 1-2 units of purified human Topoisomerase I to each tube, except for the negative (no enzyme) control. Mix gently by pipetting.
-
Incubation: Incubate the reactions for 30-60 minutes at 37°C.[23]
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye (containing SDS to dissociate the enzyme and a density agent like glycerol).
-
Agarose Gel Electrophoresis: Load the entire reaction volume onto a 1% agarose gel in 1x TAE buffer. Run the gel at 80-100V for 1.5-2 hours.[23][24]
-
Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe), destain with water, and visualize under UV transillumination.[21]
-
Expected Results: The "no enzyme" control will show a fast-migrating supercoiled band. The "enzyme + solvent" control will show a slower-migrating relaxed band. Effective inhibitor concentrations will show a dose-dependent preservation of the supercoiled DNA band.
-
Experimental Protocol 2: Topoisomerase II DNA Decatenation/Relaxation Assay
This assay is analogous to the Topo I assay but uses a different substrate (catenated or supercoiled DNA) and enzyme to assess Topo II inhibition.[2][21]
-
Principle & Causality: Topo II can decatenate interlocked DNA circles (kinetoplast DNA, kDNA) or relax supercoiled plasmids in an ATP-dependent manner. Decatenated minicircles migrate into an agarose gel, while the catenated network remains in the well. An inhibitor will prevent this decatenation.
-
Step-by-Step Methodology:
-
Reaction Setup: Prepare a 20 µL reaction mixture on ice containing:
-
Nuclease-free water to final volume.
-
2 µL of 10x Topoisomerase II Reaction Buffer (must contain ATP, e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 20 mM DTT, 10 mM ATP).
-
200-300 ng of kDNA or supercoiled plasmid DNA.[21]
-
1 µL of the test compound at various concentrations.
-
-
Enzyme Addition: Add 2-4 units of purified human Topoisomerase IIα.
-
Incubation: Incubate for 30 minutes at 37°C.[2]
-
Termination & Electrophoresis: Follow steps 4-6 from the Topo I assay protocol.
-
Expected Results: The "enzyme + solvent" control will show decatenated DNA bands that have migrated into the gel. An effective inhibitor will cause the kDNA to remain as a complex network in the loading well.
-
Experimental Protocol 3: In Vitro DNA Cleavage Assay
This assay is critical for distinguishing between a catalytic inhibitor and a topoisomerase poison. It directly detects the stabilization of the covalent cleavage complex.[25][26]
-
Principle & Causality: Topoisomerase poisons increase the steady-state level of the cleavage complex. When the reaction is stopped with a strong denaturant like SDS, the enzyme remains covalently attached to the DNA at the break site. This can be detected as a shift from supercoiled to nicked (for Topo I) or linear (for Topo II) DNA on an agarose gel.[27]
-
Step-by-Step Methodology:
-
Reaction Setup: Follow steps 1-2 of the appropriate relaxation assay (Protocol 1 or 2), incubating the enzyme, DNA, and inhibitor together for 15-20 minutes at 25°C to allow complex formation.[27]
-
Induce Cleavage Complex Trapping: Terminate the reaction by adding SDS to a final concentration of 0.5-1%. This traps the covalent complex.
-
Protein Digestion (Optional but Recommended): Add Proteinase K and incubate for an additional 30-60 minutes at 37-50°C to digest the covalently bound topoisomerase, leaving a clean DNA break.
-
Electrophoresis: Add loading dye (without SDS) and run on a 1% agarose gel.
-
Expected Results: A catalytic inhibitor will simply show un-relaxed supercoiled DNA. A topoisomerase poison, however, will show a dose-dependent increase in the amount of nicked circular DNA (for Topo I) or linearized plasmid DNA (for Topo II), indicating the trapping of cleavage complexes.
-
Conclusion
The mechanistic landscape of topoisomerase inhibitors is diverse, yet united by the common strategy of disrupting DNA topology to induce cell death. Well-established agents like camptothecin and etoposide serve as invaluable benchmarks, with their mechanisms as Topo I and Topo II poisons, respectively, having been thoroughly elucidated. The emerging class of 1H-pyrrolo[3,2-h]quinoline derivatives, based on preliminary evidence and structural analogy to ellipticine, is strongly hypothesized to function as Topoisomerase II poisons.[20]
This guide provides the comparative framework and detailed experimental workflows necessary for drug development professionals to rigorously test this hypothesis. By systematically applying DNA relaxation and cleavage assays, researchers can definitively identify the molecular target and elucidate the precise mechanism of action for this compound and other novel candidates, paving the way for the rational design of next-generation anticancer therapeutics.
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 10. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Camptothecin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. A two-drug model for etoposide action against human topoisomerase IIalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. journals.asm.org [journals.asm.org]
- 20. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 23. ebiohippo.com [ebiohippo.com]
- 24. inspiralis.com [inspiralis.com]
- 25. DNA cleavage assay for the identification of topoisomerase I inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 26. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Index of Novel Kinase Inhibitors: 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid vs. Imatinib
This guide provides a comprehensive framework for assessing the therapeutic index (TI) of a novel investigational compound, 1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid (hereafter designated as PQA), in the context of Chronic Myeloid Leukemia (CML). As a benchmark for clinical relevance and safety, we will compare its hypothetical preclinical data against the well-established therapeutic agent, Imatinib. This document is intended for researchers, pharmacologists, and drug development professionals engaged in advancing targeted cancer therapies.
The therapeutic index is a critical measure of a drug's safety margin, quantifying the ratio between its therapeutic and toxic doses. A wider therapeutic window implies a lower risk of toxicity at effective concentrations, a paramount goal in drug development, particularly in oncology where treatments often carry significant side effects.
Mechanistic Framework: Targeting the BCR-ABL Oncoprotein in CML
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a translocation that results in the fusion gene BCR-ABL. This gene encodes a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary therapeutic target in CML.
Imatinib , the first-in-class tyrosine kinase inhibitor (TKI), revolutionized CML treatment by specifically binding to the ATP-binding site of the BCR-ABL kinase, stabilizing its inactive conformation and blocking downstream signaling required for leukemogenesis. Our investigational compound, PQA, is hypothesized to function similarly, leveraging its quinoline scaffold—a common feature in many kinase inhibitors—to achieve high-affinity inhibition of the BCR-ABL kinase.
The following diagram illustrates the simplified signaling pathway and the points of inhibition for both Imatinib and the investigational compound PQA.
Caption: Inhibition of the BCR-ABL signaling pathway by TKIs.
Preclinical Assessment Workflow: A Head-to-Head Comparison
To objectively assess the therapeutic index, a multi-stage approach is employed, beginning with in vitro cell-based assays to establish potency and selectivity, followed by in vivo animal models to evaluate efficacy and systemic toxicity. This dual-phase validation is crucial for building a robust safety and efficacy profile before clinical consideration.
The diagram below outlines the comprehensive workflow for this comparative assessment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
